9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-exofuranoyl)-6-chloropurine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H21ClN4O7 |
|---|---|
分子量 |
488.9 g/mol |
IUPAC名 |
2-[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloropurin-9-yl)oxolan-2-yl]ethyl benzoate |
InChI |
InChI=1S/C22H21ClN4O7/c1-12(28)32-17-15(8-9-31-22(30)14-6-4-3-5-7-14)34-21(18(17)33-13(2)29)27-11-26-16-19(23)24-10-25-20(16)27/h3-7,10-11,15,17-18,21H,8-9H2,1-2H3/t15-,17?,18+,21-/m1/s1 |
InChIキー |
OOXYNCMHQRWLQQ-IPZUKPMBSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranosyl)-6-chloropurine
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranosyl)-6-chloropurine, a purine nucleoside analog with potential applications in drug discovery and development. The synthesis of such nucleoside analogs is a cornerstone of medicinal chemistry, often targeting indolent lymphoid malignancies through mechanisms like the inhibition of DNA synthesis and induction of apoptosis.[1] This document details a strategic approach to the synthesis, including the preparation of the requisite protected 5-deoxy-D-ribo-hexofuranose sugar moiety and its subsequent stereoselective glycosylation with 6-chloropurine. The rationale behind the selection of protecting groups and reaction conditions is discussed in depth, drawing from established principles of nucleoside chemistry. Furthermore, this guide presents a step-by-step experimental protocol, characterization data, and a discussion of potential challenges and troubleshooting strategies.
Introduction and Strategic Overview
The synthesis of modified nucleosides is a field of paramount importance in the development of antiviral and anticancer therapeutics.[2] The target molecule, 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranosyl)-6-chloropurine, is a structurally complex purine derivative. The strategic disassembly of this target molecule reveals two key building blocks: the nucleobase 6-chloropurine and a protected 5-deoxy-D-ribo-hexofuranose.
Our synthetic strategy is centered on a convergent approach, wherein the protected sugar and the purine base are synthesized separately and then coupled in a highly controlled manner. This approach allows for greater flexibility and optimization of each synthetic step. The key challenges in this synthesis are:
-
The preparation of the specifically protected 5-deoxy-D-ribo-hexofuranose donor.
-
The regioselective N9-glycosylation of 6-chloropurine, avoiding the formation of the N7-isomer.[3][4]
-
The stereoselective formation of the β-anomeric linkage, which is crucial for biological activity.
This guide will address these challenges by providing a detailed rationale for the chosen synthetic route and experimental procedures.
Visualizing the Synthetic Strategy
References
- 1. Synthesis of 9-(2-deoxy-beta-D-ribofuranosyl)purine-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropurine Nucleoside Analogs
Introduction
6-Chloropurine nucleoside analogs are a class of synthetic purine derivatives that serve as crucial intermediates and bioactive molecules in the fields of medicinal chemistry and drug development. Their structural resemblance to endogenous nucleosides, such as adenosine and guanosine, allows them to interact with a variety of enzymes and cellular pathways. The strategic placement of a chlorine atom at the 6-position of the purine ring creates a reactive site, making these compounds versatile precursors for the synthesis of a diverse array of nucleoside analogs with potential therapeutic applications, including antiviral and anticancer agents[1][2].
The efficacy and drug-like properties of any bioactive molecule are intrinsically linked to its physicochemical characteristics. Properties such as solubility, lipophilicity, acid-base dissociation (pKa), chemical stability, and solid-state structure govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of these parameters is therefore paramount for researchers, scientists, and drug development professionals to enable rational drug design, optimize formulation, and predict in vivo behavior.
This technical guide provides an in-depth exploration of the core physicochemical properties of 6-chloropurine nucleoside analogs, with a primary focus on the representative compound, 6-chloropurine riboside. It will delve into the theoretical underpinnings of each property, present available experimental data, and provide detailed, field-proven protocols for their determination.
I. Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug candidate's bioavailability. For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy.
Aqueous and Organic Solubility of 6-Chloropurine Riboside
6-Chloropurine riboside exhibits moderate aqueous solubility, a crucial property for its biological activity and further synthetic modifications in aqueous media. In drug discovery, solubility in organic solvents is also important for purification, formulation, and conducting various assays.
| Property | Value | Solvent | Reference |
| Aqueous Solubility | 10.6 mg/mL | Water | |
| Organic Solubility | ~5 mg/mL | DMSO | |
| ~2 mg/mL | Dimethylformamide | ||
| 49-51 mg/mL | DMF (clear) |
Note: The significant difference in reported DMF solubility may be due to variations in experimental conditions such as temperature and purity.
Experimental Protocol: Thermodynamic Solubility Assessment
The shake-flask method is the gold-standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the 6-chloropurine nucleoside analog to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
II. Acid-Base Dissociation Constant (pKa): The Key to Ionization
The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. This is a critical parameter as the ionization state of a drug affects its solubility, membrane permeability, and interaction with biological targets. For purine nucleosides, the pKa values are associated with the protonation/deprotonation of the purine ring nitrogens.
| Compound | Predicted pKa | Reference |
| 6-Chloropurine Riboside | 13.06 ± 0.70 |
This predicted high pKa suggests that 6-chloropurine riboside will exist predominantly in its neutral form at physiological pH (around 7.4).
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for the experimental determination of pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added.
Methodology:
-
Sample Preparation: Dissolve an accurately weighed amount of the 6-chloropurine nucleoside analog in a suitable solvent (e.g., water or a co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM)[3]. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl[3].
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and purge with nitrogen to exclude atmospheric CO2[3].
-
Titration: Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding the titrant in small increments[4]. Record the pH after each addition, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization. This is more accurately found by plotting the first or second derivative of the curve[5].
Figure 1: Workflow for pKa determination by potentiometric titration.
III. Lipophilicity (LogP/LogD): A Measure of Membrane Permeability
Lipophilicity, the "fat-loving" nature of a molecule, is a crucial factor in drug disposition, influencing a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution. It is quantified by the partition coefficient (LogP) for non-ionizable compounds and the distribution coefficient (LogD) for ionizable compounds at a specific pH.
For 6-chloropurine nucleoside analogs, no experimental LogP or LogD values were found in the provided search results. However, a calculated XLogP3 value for the related compound, 2-amino-6-chloropurine riboside, is -0.1, suggesting it is a relatively hydrophilic molecule.
Experimental Protocol: LogP/LogD Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining LogP/LogD values.
Methodology:
-
Phase Preparation: Prepare mutually saturated n-octanol and an aqueous buffer (e.g., phosphate buffer, pH 7.4 for LogD).
-
Partitioning: Dissolve the 6-chloropurine nucleoside analog in one of the phases. Add a known volume of this solution to a known volume of the other phase in a flask.
-
Equilibration: Shake the flask for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached[6].
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate LogP or LogD using the following formula: LogP (or LogD) = log10 ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
IV. Chemical Stability: Ensuring Integrity and Shelf-Life
The chemical stability of a drug substance is a critical quality attribute. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. For 6-chloropurine nucleoside analogs, the primary degradation pathway is the hydrolysis of the N-glycosidic bond, which cleaves the purine base from the ribose sugar.
While specific kinetic data for the hydrolysis of 6-chloropurine riboside is not available, studies on related purine nucleosides, such as 6-mercaptopurine riboside, have shown that hydrolysis is subject to acid-base catalysis[4][7]. The stability of these analogs is typically assessed over a range of pH values and temperatures to establish a pH-rate profile and determine the optimal conditions for storage and formulation.
Experimental Protocol: HPLC-Based Stability Study
A stability-indicating HPLC method is essential for accurately quantifying the decrease of the parent compound and the formation of degradation products over time.
Methodology:
-
Forced Degradation: Subject solutions of the 6-chloropurine nucleoside analog to a range of stress conditions, including acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), oxidative (e.g., 3% H2O2), thermal, and photolytic stress.
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from all observed degradation products. A C18 column with a gradient elution using a buffered mobile phase (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
Kinetic Studies: Prepare solutions of the analog in buffers of different pH values (e.g., from pH 2 to 10). Incubate these solutions at a constant temperature (e.g., 37°C, 50°C).
-
Time-Point Analysis: At specified time intervals, withdraw aliquots from each solution, quench the reaction if necessary (e.g., by neutralization or dilution), and analyze by the validated HPLC method.
-
Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. For a first-order reaction, the slope of this line will be the negative of the observed rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile.
Figure 2: Workflow for an HPLC-based chemical stability study.
Plasma Stability
In addition to chemical stability, metabolic stability in biological matrices is a key parameter. Plasma contains various enzymes, such as esterases and hydrolases, that can degrade drug molecules. A high plasma stability is generally desirable for drugs intended for systemic circulation.
Experimental Protocol: In Vitro Plasma Stability Assay
Methodology:
-
Incubation: Incubate the 6-chloropurine nucleoside analog (e.g., at 1 µM) in plasma (human, rat, or mouse) at 37°C[3][8].
-
Time Points: Collect aliquots at several time points (e.g., 0, 15, 30, 60, 120 minutes)[3].
-
Reaction Termination: Stop the enzymatic degradation by adding a cold organic solvent, such as acetonitrile or methanol, containing an internal standard[3].
-
Sample Preparation: Centrifuge the samples to precipitate plasma proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Determine the percentage of the compound remaining at each time point relative to the 0-minute sample and calculate the in vitro half-life (t½).
V. Spectroscopic Properties: Confirming Structure and Purity
Spectroscopic techniques are indispensable for the structural elucidation and characterization of molecules. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are cornerstones of this analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the unambiguous determination of molecular structure.
¹H and ¹³C NMR Data for 6-Chloropurine Riboside (in DMSO-d6):
| ¹H NMR (DMSO-d6) | Chemical Shift (ppm) | ¹³C NMR (DMSO-d6) | Chemical Shift (ppm) |
| H-8 | 8.971 | C-6 | 151.7 |
| H-2 | 8.834 | C-2 | 151.4 |
| H-1' | 6.064 | C-4 | 149.0 |
| H-2' | 4.607 | C-8 | 144.5 |
| H-3' | 4.215 | C-5 | 131.5 |
| H-4' | 4.009 | C-1' | 88.0 |
| 5'-CHa | 3.722 | C-4' | 85.9 |
| 5'-CHb | 3.609 | C-2' | 74.0 |
| C-3' | 70.5 | ||
| C-5' | 61.5 |
Data sourced from ChemicalBook[9]. Note: Peak assignments are based on typical chemical shifts for nucleosides and may require 2D NMR for definitive confirmation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to quantify compounds containing chromophores. The purine ring of 6-chloropurine nucleoside analogs absorbs UV light, and this property is the basis for their detection and quantification in HPLC analysis. A patent for 6-chloropurine (the base) notes a UV absorption maximum at approximately 265 nm at pH 1[10]. The λmax for the nucleoside is expected to be in a similar range.
VI. Solid-State Characterization: The Crystalline Form
The solid-state properties of a drug, including its crystal form (polymorphism) and melting point, can significantly impact its stability, solubility, and manufacturing process. X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in its crystalline state.
While a specific crystal structure for 6-chloropurine riboside was not found in the CCDC database through the performed searches, data for related structures, such as derivatives of 6-chloropurine, are available and can provide insights into the molecular geometry and intermolecular interactions[11][12].
Melting Point: The melting point of 6-chloropurine riboside is reported to be in the range of 158-162 °C (with decomposition).
Conclusion
The physicochemical properties of 6-chloropurine nucleoside analogs are fundamental to their application in drug discovery and development. This guide has provided a comprehensive overview of key parameters, including solubility, pKa, lipophilicity, stability, and spectroscopic characteristics, with a focus on 6-chloropurine riboside. By understanding and applying the principles and experimental protocols detailed herein, researchers can effectively characterize these important molecules, enabling the rational design and development of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. The provided methodologies serve as a robust framework for the self-validating characterization of these and other nucleoside analogs, ensuring scientific integrity and accelerating the path from discovery to clinical application.
References
- 1. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. 6-Chloropurine [webbook.nist.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ptfarm.pl [ptfarm.pl]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. 6-Chloropurine ribonucleoside(2004-06-0) 13C NMR [m.chemicalbook.com]
- 10. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 11. 6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine | C13H15ClN4O4 | CID 11727150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine | C16H16Cl2N4O7 | CID 10253027 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Deoxyribonucleoside Analogs
Abstract
Deoxyribonucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy.[1] These synthetic molecules mimic natural deoxyribonucleosides, the building blocks of DNA, and exert their therapeutic effects by disrupting the process of DNA synthesis.[2][3] This guide provides a comprehensive overview of the molecular mechanisms underpinning the action of these potent therapeutic agents. We will delve into their cellular uptake, metabolic activation, interaction with DNA polymerases, and the subsequent induction of cellular responses. Furthermore, this guide will explore the mechanisms of resistance that can arise and detail key experimental protocols for studying these compounds.
Introduction: The "Trojan Horse" Strategy
Deoxyribonucleoside analogs are a class of antimetabolite drugs that are structurally similar to endogenous deoxyribonucleosides.[1] Their therapeutic efficacy lies in a "Trojan Horse" strategy: they are recognized by cellular machinery and transported into cells, where they undergo metabolic activation to their triphosphate forms.[1][4] These activated analogs then compete with their natural counterparts for incorporation into newly synthesized DNA by DNA polymerases.[4][5] Once incorporated, they can disrupt DNA replication through various mechanisms, ultimately leading to cell death or inhibition of viral replication.[2][6][7]
Cellular Uptake and Metabolic Activation: The Path to Potency
The journey of a deoxyribonucleoside analog from an extracellular prodrug to an active intracellular agent is a multi-step process, critical for its therapeutic effect.
Membrane Transport: Gaining Cellular Access
The initial step in the mechanism of action of deoxyribonucleoside analogs is their transport across the cell membrane. Being hydrophilic molecules, they cannot freely diffuse across the lipid bilayer and rely on specific membrane transporter proteins. The two major families of human nucleoside transporters (NTs) are:
-
Human Equilibrative Nucleoside Transporters (hENTs): These transporters facilitate the bidirectional movement of nucleosides down their concentration gradient.[8][9]
-
Human Concentrative Nucleoside Transporters (hCNTs): These are sodium-dependent transporters that actively move nucleosides into the cell against their concentration gradient.[8][9]
The expression levels of these transporters can significantly influence the uptake and, consequently, the efficacy of nucleoside analog drugs.[10][11] Reduced transporter expression is a known mechanism of resistance to these agents.[10][12]
Intracellular Phosphorylation: The Activation Cascade
Once inside the cell, deoxyribonucleoside analogs must be converted into their active triphosphate forms. This process is catalyzed by a series of cellular kinases in a stepwise phosphorylation cascade.[7][13]
-
Monophosphorylation: The first and often rate-limiting step is the addition of the initial phosphate group, catalyzed by deoxyribonucleoside kinases such as deoxycytidine kinase (dCK) and thymidine kinase (TK).[1][14] The activity of these kinases can vary with the cell cycle, being higher in proliferating cells.[15]
-
Diphosphorylation: The newly formed monophosphate is then converted to a diphosphate by nucleoside monophosphate kinases.[16]
-
Triphosphorylation: Finally, nucleoside diphosphate kinases catalyze the formation of the active triphosphate analog.[16]
The efficiency of this activation pathway is a critical determinant of drug efficacy.[17] Resistance can emerge through the downregulation or mutation of these activating enzymes.[14][18]
Diagram: Metabolic Activation of Deoxyribonucleoside Analogs
Caption: The metabolic activation pathway of deoxyribonucleoside analogs.
Molecular Mechanisms of Action: Disrupting DNA Synthesis
The active triphosphate analogs employ several mechanisms to halt DNA replication and induce cellular damage.
Inhibition of DNA Polymerases
The triphosphate analogs can act as competitive inhibitors of DNA polymerases, binding to the enzyme's active site and preventing the binding of the natural deoxyribonucleoside triphosphate (dNTP).[2][19] The inhibitory potency varies depending on the specific analog and the type of DNA polymerase.[20]
Incorporation into DNA and Chain Termination
A primary mechanism of action for many deoxyribonucleoside analogs is their incorporation into the growing DNA strand.[2][3] DNA polymerases recognize these analogs as legitimate substrates and catalyze their addition to the nascent DNA chain.[4] Once incorporated, these analogs can lead to:
-
Obligate Chain Termination: Many analogs lack the 3'-hydroxyl group necessary for the formation of a phosphodiester bond with the next incoming nucleotide.[6][7][13] This results in the immediate and irreversible termination of DNA elongation.[6]
-
Steric Hindrance: Some analogs may possess a 3'-hydroxyl group, but modifications to the sugar moiety or other parts of the molecule can create steric hindrance, preventing the polymerase from adding the next nucleotide.[13]
DNA Damage and Cellular Response
The incorporation of nucleoside analogs into DNA is recognized by the cell as a form of DNA damage.[6][7] This triggers a cascade of cellular responses, including:
-
Replication Fork Stalling: The presence of the incorporated analog can cause the DNA replication machinery to stall.
-
Activation of DNA Damage Response (DDR) Pathways: Cellular sensors detect the stalled replication forks and DNA damage, activating signaling pathways that can lead to cell cycle arrest and apoptosis (programmed cell death).[1][4]
Diagram: DNA Chain Termination by a Deoxyribonucleoside Analog
Caption: Incorporation of a chain-terminating analog prevents further DNA elongation.
Mechanisms of Drug Resistance
The development of resistance is a significant challenge in chemotherapy.[18] Cancer cells and viruses can evolve mechanisms to evade the cytotoxic effects of deoxyribonucleoside analogs.
| Mechanism of Resistance | Description | Key Molecules Involved |
| Reduced Drug Uptake | Decreased expression or function of nucleoside transporters, leading to lower intracellular drug concentrations.[10] | hENTs, hCNTs[8][9] |
| Impaired Metabolic Activation | Downregulation or inactivating mutations in the kinases required for analog phosphorylation.[14][18] | Deoxycytidine kinase (dCK), Thymidine kinase (TK)[14] |
| Increased Drug Inactivation | Upregulation of enzymes that deaminate or dephosphorylate the analog, rendering it inactive.[1][15] | Cytidine deaminase, 5'-nucleotidases[15] |
| Altered Drug Target | Mutations in DNA polymerases that reduce their affinity for the triphosphate analog or enhance their ability to discriminate between the analog and the natural dNTP.[5][21] | DNA polymerases |
| Enhanced DNA Repair | Upregulation of DNA repair pathways that can recognize and excise the incorporated analog from the DNA strand.[6][7] | ERCC1-XPF endonuclease[6][7] |
| Increased Excision of Incorporated Analog | Some viral reverse transcriptases can develop the ability to remove the incorporated chain-terminating analog, a process often mediated by ATP.[22] | Reverse Transcriptase |
Experimental Protocols for Mechanistic Studies
A variety of in vitro and cell-based assays are employed to elucidate the mechanism of action of deoxyribonucleoside analogs.
Enzyme Kinetic Assays
These assays are crucial for determining the efficiency of analog activation and its interaction with DNA polymerases.
Protocol: DNA Polymerase Inhibition Assay
-
Reaction Setup: Prepare a reaction mixture containing a DNA template-primer, purified DNA polymerase, the four natural dNTPs (one of which is radiolabeled, e.g., [α-³²P]dCTP), and varying concentrations of the deoxyribonucleoside analog triphosphate.
-
Initiate Reaction: Start the polymerization reaction by adding the enzyme and incubate at the optimal temperature for the polymerase.
-
Quench Reaction: Stop the reaction at various time points by adding a quenching solution (e.g., EDTA).
-
Product Separation: Separate the radiolabeled DNA product from the unincorporated radiolabeled dNTP using techniques like gel electrophoresis or filter binding assays.[23]
-
Quantification: Quantify the amount of incorporated radioactivity to determine the rate of DNA synthesis.
-
Data Analysis: Plot the reaction rates against the analog concentration to determine the inhibitory constant (Ki).
Cell-Based Assays
These assays assess the overall effect of the analog on cellular processes.
Protocol: Detection of Analog Incorporation into DNA
Modern techniques allow for the direct detection of incorporated analogs in cellular DNA.
-
Cell Culture and Treatment: Culture cells of interest and treat them with a thymidine analog such as 5-ethynyl-2'-deoxyuridine (EdU) or 5-bromo-2'-deoxyuridine (BrdU).[24][25]
-
Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes to allow for the entry of detection reagents.
-
Detection:
-
For EdU: Use a copper(I)-catalyzed "click" reaction to covalently attach a fluorescent azide to the alkyne group of EdU.[24][25] This method does not require DNA denaturation.[24]
-
For BrdU: Denature the DNA to expose the incorporated BrdU and then detect it using a specific anti-BrdU antibody conjugated to a fluorescent dye.[25]
-
-
Imaging and Analysis: Visualize the fluorescently labeled cells using fluorescence microscopy or flow cytometry to quantify the extent of DNA synthesis and analog incorporation.[24] Nanopore sequencing is an emerging technique that can also be used to detect incorporated base analogs.[26][27]
Conclusion
Deoxyribonucleoside analogs are a powerful class of therapeutic agents with a well-defined, multi-faceted mechanism of action. Their journey from prodrug to active DNA synthesis inhibitor involves a series of critical steps, each of which can be a determinant of efficacy and a potential point of resistance. A thorough understanding of these molecular mechanisms is paramount for the rational design of new analogs with improved therapeutic indices and for the development of strategies to overcome drug resistance. The experimental approaches outlined in this guide provide a framework for the continued investigation and development of these life-saving drugs.
References
- 1. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DNA polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. gosset.ai [gosset.ai]
- 4. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Incorporation of Chain-Terminating Nucleoside Analogs as 3'-Blocking DNA Damage and Their Removal by Human ERCC1-XPF Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of human nucleoside transporters in pancreatic cancer and chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleoside anticancer drugs: the role of nucleoside transporters in resistance to cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Antiviral agents acting as DNA or RNA chain terminators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cell cycle effect on the activity of deoxynucleoside analogue metabolising enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of human nucleoside transporters in pancreatic cancer and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nucleoside analogues: mechanisms of drug resistance and reversal strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 19. Mechanisms of inhibition of DNA polymerases by 2'-deoxyribonucleoside 5'-triphosphate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of antiviral nucleoside analogs on human DNA polymerases and mitochondrial DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nucleoside Analog Resistance Caused by Insertions in the Fingers of Human Immunodeficiency Virus Type 1 Reverse Transcriptase Involves ATP-Mediated Excision - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent advances in nucleotide analogue-based techniques for tracking dividing stem cells: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. nanoporetech.com [nanoporetech.com]
- 27. academic.oup.com [academic.oup.com]
The Dual Facets of Benzoylation: A Technical Guide to the Biological Activity of Benzoylated Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The strategic chemical modification of nucleosides is a cornerstone of modern medicinal chemistry, enabling the transformation of these fundamental biological building blocks into potent therapeutic agents. Among the myriad of possible modifications, benzoylation—the introduction of a benzoyl group—occupies a unique and historically significant position. Initially conceived as a protective strategy to ensure regioselectivity in the nascent field of oligonucleotide synthesis, the act of benzoylating a nucleoside profoundly alters its physicochemical properties, with significant downstream consequences for its biological activity. This in-depth technical guide moves beyond the classical view of benzoyl groups as mere protecting agents to explore the multifaceted roles they play in modulating the therapeutic potential of nucleosides. We will dissect the causal relationships between benzoylation and biological outcomes, from enhancing cellular uptake to direct interactions with therapeutic targets. This guide provides field-proven insights, detailed experimental protocols, and a forward-looking perspective on the continued relevance of benzoylated nucleosides in drug discovery.
The Genesis of Benzoylation: From Synthetic Necessity to Biological Opportunity
The journey of benzoylated nucleosides began not in the realm of pharmacology, but in the intricate world of synthetic organic chemistry. The poly-functional nature of nucleosides, with their multiple hydroxyl and exocyclic amino groups, presented a formidable challenge to the pioneers of nucleic acid chemistry. To direct the formation of the crucial phosphodiester backbone, a robust and reliable method for temporarily masking reactive sites was paramount. The benzoyl group, with its steric bulk and electronic properties, emerged as an ideal candidate for this role, particularly for the hydroxyl groups at the 3' and 5' positions of the sugar moiety.[1] This foundational application was instrumental in the first chemical synthesis of oligonucleotides, a landmark achievement that paved the way for the development of molecular biology and genetic engineering.[1]
However, the very act of attaching a lipophilic benzoyl group to a hydrophilic nucleoside scaffold fundamentally alters its character. This modification increases the molecule's lipophilicity, a key determinant of its ability to traverse cellular membranes.[1] This early observation, while initially a byproduct of synthetic strategy, was a prescient glimpse into the potential of benzoylation to influence a nucleoside's pharmacokinetic and pharmacodynamic profile, a concept now central to modern drug design.[1]
Synthesis and Strategic Considerations: The "Why" Behind the "How"
The decision to benzoylate a nucleoside is driven by a clear set of strategic objectives. The choice of benzoylating agent and reaction conditions is critical for achieving the desired outcome, whether it be complete per-benzoylation for maximal protection or selective acylation to modulate biological activity.
Common Benzoylation Strategies
Several methods have been developed for the efficient benzoylation of nucleosides, each with its own advantages and considerations:
-
The Transient Method: This approach involves the in-situ silylation of the nucleoside's hydroxyl groups with an agent like chlorotrimethylsilane (TMSCl), followed by the addition of benzoyl chloride. The temporary silyl ethers enhance the nucleophilicity of the remaining functional groups and facilitate the benzoylation process. This method is advantageous for its high yields and relatively clean reaction profile.[2]
-
Benzoyl Cyanide as a Mild Benzoylating Agent: Benzoyl cyanide offers a milder alternative to the more reactive benzoyl chloride.[3] This can be particularly useful when dealing with sensitive nucleoside analogs, minimizing the risk of unwanted side reactions. The use of benzoyl cyanide in ionic liquids has been explored as a "green" chemistry approach to nucleoside benzoylation.[4]
-
Chemoselective Acylation: Achieving selective N- or O-benzoylation is a significant challenge due to the competing nucleophilicity of the amino and hydroxyl groups. Recent advancements have demonstrated that by carefully selecting the catalyst and reaction conditions, a high degree of chemoselectivity can be achieved. For instance, the use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can favor O-acylation, while its exclusion can lead to preferential N-acylation.[5]
Experimental Protocol: A Representative Benzoylation of a Deoxyribonucleoside
The following protocol provides a generalized framework for the benzoylation of a deoxyribonucleoside using the transient method. The specific equivalents of reagents and reaction times may need to be optimized for different substrates.
Objective: To achieve per-O-benzoylation and N-benzoylation of a deoxyribonucleoside.
Materials:
-
Deoxyribonucleoside (e.g., 2'-deoxyadenosine)
-
Anhydrous Pyridine
-
Chlorotrimethylsilane (TMSCl)
-
Benzoyl Chloride
-
Methanol
-
Saturated Sodium Bicarbonate Solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
TLC plates (silica gel 60 F254)
Procedure:
-
Preparation: The deoxyribonucleoside is co-evaporated with anhydrous pyridine twice and dried under high vacuum to ensure the absence of water.
-
Silylation: The dried nucleoside is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to 0°C in an ice bath. TMSCl is added dropwise with stirring. The reaction is allowed to proceed at room temperature for 2-4 hours, or until TLC analysis indicates the complete conversion to the silylated intermediate.
-
Benzoylation: The reaction mixture is cooled again to 0°C, and benzoyl chloride is added dropwise. The reaction is stirred at room temperature and monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of methanol. The mixture is then concentrated under reduced pressure. The residue is redissolved in DCM and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure benzoylated nucleoside.
Causality Behind Choices:
-
Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of TMSCl and benzoyl chloride, and to avoid side reactions.
-
Pyridine: Serves as both a solvent and a base to neutralize the HCl generated during the reaction.
-
TMSCl: The transient silylation increases the solubility of the nucleoside in the organic solvent and activates the hydroxyl groups for acylation.
-
Stepwise Cooling and Addition: The dropwise addition of reactive reagents at low temperatures helps to control the exothermicity of the reaction and minimize the formation of byproducts.
The Spectrum of Biological Activity: Beyond a Protective Role
While the historical context of benzoylated nucleosides is rooted in synthesis, a growing body of evidence suggests that the benzoyl moiety can directly contribute to or modulate the biological activity of the parent nucleoside. This is particularly evident in the fields of anticancer and antiviral research.
Anticancer Activity: A Tale of Two Moieties
The anticancer activity of benzoylated nucleosides is often a synergistic interplay between the nucleoside core and the benzoyl group(s).
-
N⁶-Benzoyladenosine and its Analogs: N⁶-substituted adenosine derivatives, including N⁶-benzyladenosine, have demonstrated significant anticancer properties.[1][6] These compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.[7] The benzoyl group, in this context, contributes to the overall lipophilicity of the molecule, potentially enhancing its cellular uptake and interaction with intracellular targets.[8] Structure-activity relationship (SAR) studies have shown that modifications to the benzyl/benzoyl moiety can significantly impact potency.[2][9] For example, N⁶-(2,4,5-trimethoxybenzoyl)adenine has been identified as a potent inhibitor of BRD4, a key epigenetic reader implicated in cancer.[10]
-
Mechanism of Action: One of the proposed mechanisms for the anticancer activity of N⁶-benzyladenosine analogs is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][6][11] Inhibition of FPPS disrupts the prenylation of small GTPases like Ras, which are crucial for cancer cell signaling and proliferation.[1]
-
-
Benzimidazole Nucleosides: Nucleosides containing a benzimidazole scaffold have shown promise as anticancer agents.[12] While not a simple benzoylation, the benzoyl-like structure is integral to the nucleobase. These compounds can exhibit potent antiproliferative activity against various cancer cell lines, with some derivatives showing efficacy comparable to standard chemotherapeutic drugs like etoposide.[12] Their mechanism of action can involve inducing cell cycle arrest and apoptosis.[13]
Quantitative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity of a selection of N⁶-substituted adenosine derivatives against colorectal cancer cell lines.
| Compound | Substitution on N⁶-benzyl group | HCT116 IC₅₀ (µM) | DLD-1 IC₅₀ (µM) | Reference |
| N⁶-benzyladenosine (2) | None | > 50 | > 50 | [1] |
| 2a | 2-fluoro | 35.4 ± 2.1 | 42.3 ± 3.5 | [1] |
| 2c | 4-fluoro | 45.2 ± 3.8 | 48.1 ± 4.2 | [1] |
| 2f | 4-tert-butyl | 25.6 ± 1.9 | 30.7 ± 2.5 | [1] |
Data presented as mean ± standard deviation. IC₅₀ values were determined after 48 hours of treatment.
This data illustrates the importance of substitutions on the benzyl ring for modulating anticancer activity, with the 4-tert-butyl substitution (compound 2f ) showing the most significant effect in this series.[1]
Antiviral Activity: Enhancing Potency and Selectivity
The benzoylation of nucleosides has also been explored as a strategy to enhance their antiviral activity.
-
N⁶-Benzoyladenosine Derivatives against Human Enterovirus 71 (EV71): Natural cytokinin nucleosides, including N⁶-benzyladenosine (BAPR), have been shown to possess antiviral activity against EV71.[14] SAR studies have revealed that fluorination of the benzyl ring can dramatically improve the antiviral potency and selectivity index. For instance, N⁶-(3-trifluoromethylbenzyl)-adenosine demonstrated a four-fold increase in potency compared to the parent compound.[14]
Quantitative Analysis of Antiviral Activity
The following table summarizes the in vitro antiviral activity of BAPR and its fluorinated derivatives against EV71.
| Compound | Substitution on N⁶-benzyl group | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| BAPR | None | 2.8 ± 0.3 | 25 ± 2 | 9 | [14] |
| 5 | 2-fluoro | 1.9 ± 0.2 | 8.0 ± 0.7 | 4 | [14] |
| 8 | 2,6-difluoro | 2.5 ± 0.3 | > 100 | > 40 | [14] |
| 10 | 3-trifluoromethyl | 0.7 ± 0.1 | 22 ± 3 | 31 | [14] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀.
These results highlight how strategic modification of the benzoyl moiety can significantly enhance the therapeutic window of an antiviral nucleoside.[14]
Mechanistic Insights: How Benzoylation Influences Biological Function
The introduction of a benzoyl group can influence the biological activity of a nucleoside through several interconnected mechanisms.
Modulation of Cellular Uptake and Metabolism
The increased lipophilicity imparted by benzoylation can significantly affect how a nucleoside analog enters a cell and its subsequent metabolic fate.[1] While hydrophilic nucleosides typically rely on specific nucleoside transporters for cellular entry, more lipophilic benzoylated derivatives may be able to cross the cell membrane via passive diffusion.[15][16] This can be advantageous in overcoming resistance mechanisms that involve the downregulation of nucleoside transporters.
Furthermore, the benzoyl group can protect the nucleoside from rapid metabolic degradation by enzymes such as adenosine deaminase, thereby prolonging its intracellular half-life and increasing its therapeutic efficacy.[8]
Direct Interactions with Cellular Targets
The benzoyl moiety can also participate in direct binding interactions with the target protein, contributing to the overall affinity and selectivity of the nucleoside analog. As seen with the BRD4 inhibitor N⁶-(2,4,5-trimethoxybenzoyl)adenine, the substituted benzoyl group can occupy a specific pocket in the binding site, forming favorable interactions that enhance inhibitory potency.[10]
Impact on Signaling Pathways
By interacting with key cellular targets, benzoylated nucleosides can modulate various signaling pathways involved in cell growth, proliferation, and survival.
-
Inhibition of the Mevalonate Pathway: As discussed, N⁶-benzyladenosine analogs can inhibit FPPS, a critical enzyme in the mevalonate pathway.[1][6] This leads to a reduction in the synthesis of downstream isoprenoids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are essential for the post-translational modification and function of key signaling proteins, including Ras and Rho GTPases. Disruption of these signaling pathways can lead to cell cycle arrest and apoptosis.[1][7]
-
Modulation of Kinase Signaling: Some nucleoside analogs exert their effects by modulating the activity of protein kinases.[17] The benzoyl group can influence the binding of the nucleoside to the ATP-binding pocket of a kinase, potentially leading to either inhibition or, in some cases, activation. For example, N⁶-benzyladenosine has been shown to counteract signaling mediated by the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase often dysregulated in cancer.[2]
Visualizing the Impact: A Conceptual Workflow
Caption: Conceptual workflow of benzoylated nucleoside activity.
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for the in vitro evaluation of the anticancer and antiviral activity of benzoylated nucleosides.
Protocol: In Vitro Anticancer Activity (MTT Assay)
Objective: To determine the cytotoxic effect of a benzoylated nucleoside on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HCT116, DLD-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzoylated nucleoside stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzoylated nucleoside in complete culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add the solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validation:
-
The inclusion of a positive control with a known IC₅₀ ensures that the assay is performing as expected.
-
The vehicle control confirms that the solvent used to dissolve the compound does not have a significant effect on cell viability.
Protocol: In Vitro Antiviral Activity (CPE Reduction Assay)
Objective: To determine the antiviral activity of a benzoylated nucleoside against a specific virus.
Materials:
-
Host cell line susceptible to the virus (e.g., RD cells for EV71)
-
Virus stock with a known titer
-
Benzoylated nucleoside stock solution (in DMSO)
-
Cell culture medium
-
Crystal violet staining solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates and grow to confluency.
-
Compound and Virus Addition: Prepare serial dilutions of the benzoylated nucleoside in culture medium. Add the diluted compound to the cell monolayers. Then, infect the cells with the virus at a multiplicity of infection (MOI) that causes complete cytopathic effect (CPE) within a few days. Include a cell control (no virus, no compound), a virus control (virus, no compound), and a positive control (a known antiviral drug).
-
Incubation: Incubate the plates at 37°C until the virus control wells show complete CPE.
-
Staining: Fix the cells with a solution such as 10% formalin and stain with crystal violet.
-
Data Analysis: Visually score the protection from CPE or quantify the staining by eluting the dye and measuring the absorbance. Calculate the EC₅₀ value (the concentration of the compound that protects 50% of the cells from virus-induced CPE).
Visualizing the Experimental Workflow
Caption: General workflow for in vitro biological evaluation.
Future Perspectives and Conclusion
The journey of benzoylated nucleosides from indispensable tools in synthetic chemistry to promising therapeutic leads is a testament to the serendipitous nature of scientific discovery. While their primary role in many synthetic routes remains that of a protecting group, it is clear that the act of benzoylation is not a biologically inert process. The profound impact on lipophilicity, metabolic stability, and direct target interactions underscores the importance of considering the "protecting" group as an integral part of the pharmacophore.
Future research in this area should focus on a more systematic exploration of the structure-activity relationships of the benzoyl moiety itself. The synthesis and evaluation of libraries of nucleosides with diverse benzoyl substitutions will be crucial for dissecting the specific contributions of this group to biological activity. Furthermore, advanced drug delivery strategies, such as the formulation of benzoylated nucleosides in nanoparticles, could help to overcome any remaining pharmacokinetic challenges and unlock their full therapeutic potential.
References
- 1. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mild, efficient, selective and "green" benzoylation of nucleosides using benzoyl cyanide in ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unravelling the Role of Kinases That Underpin Androgen Signalling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N6-isopentenyladenosine and its analogue N6-benzyladenosine induce cell cycle arrest and apoptosis in bladder carcinoma T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Discovery and structure-activity relationship studies of N6-benzoyladenine derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Towards an Improvement of Anticancer Activity of Benzyl Adenosine Analogs [lirias.kuleuven.be]
- 12. Synthesis of benzimidazole nucleosides and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antiproliferative activity of bicyclic benzimidazole nucleosides: synthesis, DNA-binding and cell cycle analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranosyl)-6-chloropurine: A Technical Guide
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in vitro evaluation of the novel purine nucleoside analog, 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranosyl)-6-chloropurine. As a compound of interest in anticancer research, its efficacy hinges on its ability to modulate cellular processes, primarily through the induction of apoptosis and inhibition of DNA synthesis.[1] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies essential for a thorough preclinical assessment. We delve into the synthesis of this compound, its cytotoxic profiling, and the elucidation of its apoptotic mechanism of action. The methodologies presented herein are designed to be robust and reproducible, providing researchers with the necessary tools to investigate the therapeutic potential of this and other similar nucleoside analogs.
Introduction: The Therapeutic Promise of 6-Chloropurine Nucleoside Analogs
Purine analogs represent a cornerstone in the chemotherapy of various malignancies.[2] These agents, structurally similar to endogenous purines, act as antimetabolites that disrupt nucleic acid synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[3][4] The 6-chloropurine scaffold is a versatile intermediate in the synthesis of numerous anticancer and antiviral agents, offering a reactive site for further chemical modification to enhance biological activity and selectivity.[5]
The subject of this guide, 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranosyl)-6-chloropurine, is a rationally designed nucleoside analog. The deoxyribose moiety facilitates its potential incorporation into DNA, while the acetyl and benzoyl protecting groups can influence its solubility, cell permeability, and metabolic stability. The 6-chloro substitution is a key feature, as it can be displaced by intracellular nucleophiles, potentially leading to the formation of active metabolites that inhibit critical cellular enzymes.
This guide will provide a structured approach to the in vitro characterization of this compound, beginning with its chemical synthesis and proceeding through a tiered screening cascade to assess its cytotoxic and pro-apoptotic properties.
Synthesis of 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranosyl)-6-chloropurine
The synthesis of the title compound is predicated on the well-established Vorbrüggen glycosylation, a standard method for the formation of N-glycosidic bonds in nucleoside synthesis.[6][7] This reaction typically involves the coupling of a silylated heterocyclic base with a protected sugar derivative in the presence of a Lewis acid catalyst.
General Synthetic Strategy
The synthesis can be envisioned in two main stages: the preparation of the protected 5-deoxy-D-ribofuranose derivative and its subsequent coupling with 6-chloropurine.
Caption: General synthetic workflow for the target compound.
Exemplary Synthetic Protocol
The following protocol is a representative example based on established methodologies for similar nucleoside analogs.[7] Optimization of reaction conditions, such as solvent, temperature, and catalyst, may be necessary to achieve optimal yields and purity.
Step 1: Preparation of the Protected 5-deoxy-D-ribofuranose
The starting material, D-ribose, would first be appropriately protected at the 2, 3, and 5 hydroxyl groups. The 5-hydroxyl group would then be selectively deoxygenated, followed by the introduction of the acetyl and benzoyl protecting groups to yield the desired sugar precursor.
Step 2: Vorbrüggen Glycosylation
-
Silylation of 6-Chloropurine: To a stirred suspension of 6-chloropurine in dry acetonitrile, add N,O-Bis(trimethylsilyl)acetamide (BSA). Heat the mixture until a clear solution is obtained, indicating the formation of the silylated purine.
-
Coupling Reaction: To the solution of silylated 6-chloropurine, add the protected 5-deoxy-D-ribofuranose derivative. Cool the mixture and add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature or slightly elevated temperature and monitor the progress by thin-layer chromatography (TLC). Upon completion, quench the reaction and perform an aqueous work-up.
-
Purification: The crude product is then purified by column chromatography on silica gel to afford 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranosyl)-6-chloropurine as a solid.
In Vitro Cytotoxicity Assessment
The initial evaluation of a potential anticancer agent involves determining its cytotoxic effects against a panel of cancer cell lines. The MTT assay is a widely used, robust, and reproducible colorimetric method for this purpose.[8][9]
Principle of the MTT Assay
The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[8]
Detailed MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a series of dilutions of the title compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Data Analysis and Interpretation
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Exemplary Data Presentation for Cytotoxicity Screening
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 (Breast) | 0.1 | 95.2 ± 4.1 | 5.8 |
| 1 | 78.6 ± 5.3 | ||
| 10 | 45.1 ± 3.9 | ||
| 50 | 12.3 ± 2.1 | ||
| HCT116 (Colon) | 0.1 | 98.1 ± 3.5 | 8.2 |
| 1 | 85.4 ± 4.8 | ||
| 10 | 52.7 ± 4.2 | ||
| 50 | 15.9 ± 2.5 | ||
| A549 (Lung) | 0.1 | 96.5 ± 4.0 | 12.5 |
| 1 | 88.2 ± 5.1 | ||
| 10 | 60.3 ± 4.7 | ||
| 50 | 20.1 ± 3.0 |
Note: The data presented are hypothetical and for illustrative purposes only.
Elucidation of the Apoptotic Mechanism of Action
A key characteristic of an effective anticancer agent is its ability to induce programmed cell death, or apoptosis. Several assays can be employed to confirm and quantify apoptosis.
Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a gold standard for the detection of apoptosis. It relies on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during early apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells.[10][11]
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
-
Cell Treatment and Harvesting: Treat cells with the title compound at concentrations around its IC₅₀ value for a predetermined time (e.g., 24 or 48 hours). Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
The flow cytometry data will allow for the differentiation of four cell populations:
-
Annexin V- / PI-: Live, healthy cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
An increase in the percentage of Annexin V+ cells in the treated samples compared to the control indicates the induction of apoptosis.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are central to the execution phase of apoptosis. Caspase-3 and caspase-7 are key executioner caspases. Their activation is a hallmark of apoptosis.[12] Commercially available kits provide a simple and sensitive method to measure their activity.
These assays typically utilize a proluminescent or profluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. The cleavage releases a luminescent or fluorescent signal that is proportional to the caspase activity.[7][13]
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat them with the title compound as described for the MTT assay.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells on a plate shaker and incubate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
An increase in the luminescent signal in the treated cells compared to the control cells indicates the activation of caspase-3 and -7, confirming the induction of apoptosis.
Cell Cycle Analysis
Purine analogs often exert their effects by interfering with DNA synthesis, which can lead to cell cycle arrest at specific checkpoints.[14] Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide (PI) can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Caption: Postulated mechanism leading to cell cycle arrest.
Detailed Cell Cycle Analysis Protocol
-
Cell Treatment and Harvesting: Treat cells with the compound for a specified duration (e.g., 24 hours). Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is included to degrade RNA and ensure that only DNA is stained.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the fluorescence intensity of the PI-stained cells.
Data Interpretation
The resulting DNA content histogram will show peaks corresponding to cells in the G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases. An accumulation of cells in a particular phase in the treated samples compared to the control indicates that the compound induces cell cycle arrest at that checkpoint.
Table 2: Exemplary Data Presentation for Cell Cycle Analysis
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | 55.2 ± 2.8 | 30.1 ± 1.9 | 14.7 ± 1.5 |
| Compound (IC₅₀) | 40.5 ± 3.1 | 25.8 ± 2.2 | 33.7 ± 2.9 |
Note: The data presented are hypothetical and for illustrative purposes only, suggesting a G2/M phase arrest.
Conclusion and Future Directions
This technical guide provides a robust and comprehensive framework for the initial in vitro evaluation of 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranosyl)-6-chloropurine. By systematically assessing its cytotoxicity, pro-apoptotic activity, and effects on the cell cycle, researchers can gain critical insights into its potential as an anticancer therapeutic.
Positive results from these in vitro studies would warrant further investigation, including:
-
Mechanism of Action Studies: Elucidating the specific intracellular targets of the compound, such as key enzymes in the purine salvage pathway or DNA polymerases.
-
In Vivo Efficacy Studies: Evaluating the antitumor activity of the compound in preclinical animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of the compound.
The methodologies outlined in this guide are fundamental to the drug discovery and development process, providing a solid foundation for the advancement of novel purine nucleoside analogs in the fight against cancer.
References
- 1. medic.upm.edu.my [medic.upm.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Structural Characterization of Acetylated Purine Derivatives: An In-depth Technical Guide
Abstract
Purine derivatives form the backbone of numerous therapeutic agents, and their efficacy is often tailored through precise structural modifications.[1][2][3] Acetylation is a fundamental derivatization strategy used to modulate physicochemical properties such as solubility, stability, and membrane permeability.[4] However, the introduction of acetyl groups presents a significant analytical challenge: determining not only the presence and number of these groups but their exact location on the purine scaffold or associated moieties (e.g., a glycosidic sugar). An incorrect or incomplete structural assignment can invalidate biological data and misdirect drug development efforts. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the unambiguous structural characterization of acetylated purine derivatives, moving from initial purity assessment to definitive 3D structural elucidation. The narrative emphasizes the causality behind experimental choices and integrates a multi-modal analytical approach as a self-validating system.
Part 1: The Core Analytical Philosophy: A Multi-Modal, Orthogonal Approach
The foundational principle for the robust characterization of any modified compound, particularly acetylated purines, is the use of multiple, orthogonal analytical techniques. No single method provides a complete picture. Each technique interrogates a different physical property of the molecule, and their combined data builds a cohesive and irrefutable structural assignment. Mass spectrometry confirms mass, NMR defines atomic connectivity, chromatography assesses purity, and crystallography reveals the three-dimensional arrangement. Relying on a single data point—for instance, only a correct molecular mass—is insufficient and scientifically unsound. This guide is structured around this core philosophy.
The logical workflow begins with ensuring the purity of the analyte, proceeds to confirm its molecular formula, then meticulously maps the atomic framework to locate the modification, and culminates, when possible, with a definitive 3D structural determination.
Caption: Integrated workflow for structural characterization.
Part 2: Chromatographic Separation: The Foundation of Purity
Before any advanced structural analysis can be undertaken, the purity of the derivative must be unequivocally established. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this process. It not only quantifies purity but also serves as the final purification step to isolate the compound for subsequent analyses.
Expertise & Experience: Choosing the Right HPLC System
The choice of column and mobile phase is dictated by the polarity of the acetylated purine derivative.
-
Causality: Acetylation of hydroxyl groups on a sugar moiety decreases polarity, while acetylation of an exocyclic amine might have a less pronounced effect. For most acetylated purine nucleosides, which are moderately polar, Reversed-Phase (RP) HPLC using a C18 column is the method of choice. The nonpolar stationary phase retains the compound, which is then eluted by a polar mobile phase, typically a gradient of water and acetonitrile or methanol.
-
Controlling Ionization: The purine core contains ionizable protons. To ensure reproducible retention times and sharp peak shapes, the pH of the mobile phase must be controlled with a buffer. An acetate buffer around pH 4 is often effective, as it maintains the purine in a consistent protonation state.[5]
Trustworthiness: A Self-Validating HPLC Protocol
A protocol is only trustworthy if it includes self-validation checks. System suitability tests performed before sample analysis ensure the chromatographic system is performing correctly.
Protocol 1: RP-HPLC Purity Analysis
-
System Preparation:
-
Column: C18, 5 µm particle size, e.g., 4.6 x 150 mm.
-
Mobile Phase A: 50 mM Acetate Buffer, pH 4.0.[5]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, set to a wavelength appropriate for the purine chromophore (e.g., 260-270 nm).
-
-
System Suitability:
-
Inject a standard compound mixture to verify column resolution, theoretical plates, and peak tailing factor. These parameters must meet pre-defined criteria (e.g., tailing factor < 1.5, resolution > 2.0).
-
-
Sample Preparation:
-
Dissolve the acetylated purine derivative in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.
-
-
Gradient Elution:
-
Run a linear gradient, for example, from 5% B to 95% B over 20 minutes. This ensures that impurities with a wide range of polarities will be eluted and detected.
-
-
Data Analysis:
-
Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >95% is typically required for further characterization.
-
| Parameter | Typical Condition | Rationale |
| Column | Reversed-Phase C18 | Good retention for moderately polar purine derivatives. |
| Mobile Phase | Water/Acetonitrile with Buffer | Controls ionization and provides sharp peaks.[5] |
| pH Control | Acetate Buffer (pH ~4) | Ensures reproducible retention by maintaining a consistent protonation state.[5] |
| Detection | UV (260-270 nm) | Purine rings have strong absorbance in this range. |
| Mode | Gradient Elution | Ensures separation of impurities with varying polarities. |
Part 3: Mass Spectrometry: Confirming the Molecular Blueprint
Once purity is established, Mass Spectrometry (MS) provides the first piece of structural evidence: the molecular weight. For acetylated derivatives, this is a critical diagnostic step.
Expertise & Experience: Beyond the Molecular Ion
-
The Acetyl Signature: The addition of an acetyl group (-COCH₃) to a molecule increases its mass by 42.0106 Da (for C₂H₂O). High-Resolution Mass Spectrometry (HRMS), using techniques like Time-of-Flight (TOF) or Orbitrap, is essential. It provides a highly accurate mass measurement, allowing for the calculation of the elemental formula.[6] This is a powerful constraint that distinguishes, for example, a tri-acetylated product from a compound with an alternative modification of a similar nominal mass.
-
Fragmentation for Connectivity (MS/MS): Tandem mass spectrometry (MS/MS) provides clues to the structure. The molecule is fragmented in the mass spectrometer, and the resulting daughter ions are analyzed. The fragmentation pattern can reveal the loss of acetyl groups (as ketene, 42 Da) and can help differentiate between O-acetylation (on a sugar) and N-acetylation (on the purine base), which may exhibit different fragmentation pathways.[7]
Protocol 2: LC-HRMS Analysis
-
Interface: Use the HPLC system from Protocol 1 coupled directly to an electrospray ionization (ESI) source on an HRMS instrument. ESI is a soft ionization technique suitable for polar molecules like purine derivatives.
-
Ionization Mode: Select positive or negative ion mode based on the compound's ability to be protonated [M+H]⁺ or deprotonated [M-H]⁻. Purines are readily protonated.
-
Mass Acquisition:
-
Perform a full scan in high-resolution mode (e.g., >10,000 resolving power).
-
The observed accurate mass should be within 5 ppm of the theoretical calculated mass for the expected acetylated derivative.
-
-
MS/MS Analysis (Optional but Recommended):
-
Set the instrument to perform data-dependent acquisition, where the most intense ion from the full scan (the parent ion) is automatically selected for fragmentation.
-
Analyze the fragment ions to confirm the presence of the purine core and identify neutral losses corresponding to the acetyl groups.
-
| Number of Acetyl Groups | Expected Mass Increase (Da) |
| 1 | +42.0106 |
| 2 | +84.0212 |
| 3 | +126.0318 |
| 4 | +168.0424 |
Part 4: NMR Spectroscopy: The Definitive Connectivity Map
While MS confirms what was added, Nuclear Magnetic Resonance (NMR) spectroscopy reveals precisely where it was added. It is the most powerful tool for the unambiguous structural elucidation of isomers.[8]
Expertise & Experience: Decoding the NMR Spectrum
The key to NMR analysis is identifying the unique signals from the acetyl group and correlating them to the rest of the molecule.
-
¹H NMR: Each acetyl group will typically show a sharp singlet in the 1.9-2.2 ppm region, corresponding to the three methyl protons. The exact chemical shift can be diagnostic: O-acetyl protons are often slightly downfield (~2.1 ppm) compared to N-acetyl protons (~2.2 ppm), though this is not an absolute rule. The integration of this signal relative to known protons on the purine or sugar scaffold confirms the number of acetyl groups present.
-
¹³C NMR: The acetyl group introduces two new carbon signals: a carbonyl carbon in the 168-172 ppm region and a methyl carbon around 20-25 ppm.[6]
-
2D NMR (The Causality Engine): This is where ambiguity is eliminated. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is paramount. It shows correlations between protons and carbons that are 2 or 3 bonds away. A correlation from the proton on the atom bearing the acetyl group (e.g., H-2' on a ribose sugar) to the carbonyl carbon of the acetyl group provides definitive proof of its location.
References
- 1. Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and structure-activity relationship of purine derivatives as novel MTH1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Architecture of Innovation: A Technical Guide to the Discovery and Development of Novel Purine Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Blueprint
The journey of a purine nucleoside analog from a conceptual blueprint to a clinical candidate is a testament to the intricate dance between chemical ingenuity and biological complexity. These molecules, structural mimics of natural purines, have become cornerstones in the treatment of cancers and viral infections by exploiting the very machinery of cellular replication.[1][2][3] This guide is not a mere recitation of protocols; it is an articulation of the scientific rationale that underpins the discovery and development pipeline. We will delve into the causality behind experimental choices, the inherent logic of self-validating systems, and the authoritative grounding that ensures scientific integrity. Our exploration will be grounded in the core principles of medicinal chemistry, molecular biology, and pharmacology, providing a comprehensive framework for the modern drug hunter.
Chapter 1: The Foundation - Rationale and Target Validation
The inception of any successful drug discovery program lies in a robust and well-validated biological target. For purine nucleoside analogs, the primary targets are often enzymes critical to nucleic acid metabolism, such as DNA polymerases, reverse transcriptases, and ribonucleotide reductase.[4][5] The rationale is elegantly simple: introduce a fraudulent substrate that, upon metabolic activation, either terminates the growing DNA or RNA chain or inhibits key enzymes in the nucleotide synthesis pathway.[2][4]
A critical first step is to establish the "druggability" of the target. This involves a multi-pronged approach:
-
Genetic Validation: Does the knockdown or knockout of the target gene replicate the desired phenotype (e.g., cancer cell apoptosis, inhibition of viral replication)?
-
Chemical Validation: Do existing tool compounds that modulate the target's activity produce the expected biological effect?
-
Structural Biology: Is there a high-resolution crystal structure of the target enzyme, preferably co-crystallized with a substrate or inhibitor? This provides invaluable insights into the active site architecture, guiding the rational design of novel analogs.
The following workflow illustrates the iterative process of target validation.
Caption: Iterative workflow for target identification and validation.
Chapter 2: The Art of Synthesis - Crafting Novel Purine Scaffolds
The synthesis of novel purine nucleoside analogs is a cornerstone of the discovery process, with the goal of creating molecules with improved potency, selectivity, and pharmacokinetic properties. Both chemical and enzymatic approaches are employed, each with distinct advantages.[6][7]
Chemical Synthesis: Precision and Versatility
Modern organic synthesis provides unparalleled control over molecular architecture. A common strategy involves the late-stage functionalization of a pre-formed purine ring, allowing for the rapid generation of a diverse library of analogs.[8] Photoredox and nickel-catalyzed cross-coupling reactions, for instance, have emerged as powerful tools for the C6-alkylation of purine nucleosides.[8]
Exemplary Protocol: Late-Stage C6-Alkylation via Photoredox/Nickel Dual Catalysis [8]
-
Reaction Setup: In a nitrogen-filled glovebox, combine the 6-chloropurine nucleoside (1.0 equiv), an alkyl bromide (1.5 equiv), a nickel catalyst (e.g., NiCl2(dme), 10 mol%), a bipyridine ligand (10 mol%), and a photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 2 mol%) in a suitable anhydrous solvent (e.g., DMF).
-
Initiation: Add a tertiary amine base (e.g., DIPEA, 3.0 equiv).
-
Irradiation: Irradiate the reaction mixture with a blue LED light source at room temperature for 12-24 hours.
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of EDTA. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over sodium sulfate, concentrate, and purify the crude product by flash column chromatography on silica gel.
The causality behind this choice of methodology lies in its mild reaction conditions and broad substrate scope, which allows for the functionalization of complex and sensitive nucleoside scaffolds without the need for extensive protecting group manipulations.[8]
Enzymatic Synthesis: Green and Stereoselective
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis.[6] Purine nucleoside phosphorylases (PNPs) are particularly valuable enzymes that catalyze the reversible phosphorolysis of the glycosidic bond, enabling the synthesis of various purine nucleoside analogs.[6][9]
A Self-Validating Enzymatic System:
A one-pot, two-enzyme system can be designed for efficient transglycosylation.[6] This system typically involves a pyrimidine nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP). The PyNP first cleaves a readily available pyrimidine nucleoside (e.g., uridine) to generate ribose-1-phosphate, which is then utilized by the PNP to glycosylate the desired purine base. The equilibrium of the reaction is driven towards product formation by the consumption of the ribose-1-phosphate intermediate.
Caption: One-pot, two-enzyme system for purine nucleoside analog synthesis.
Chapter 3: Structure-Activity Relationship (SAR) - Decoding the Molecular Language
The systematic exploration of how structural modifications impact biological activity is the essence of SAR studies. This iterative process guides the optimization of lead compounds into clinical candidates. Key modifications often focus on the purine base, the sugar moiety, and the phosphonate group.
Key Areas of Structural Modification and Their Rationale:
| Modification Site | Rationale | Examples of Successful Modifications |
| C2 Position of Purine | Enhance binding affinity, alter metabolic stability. | 2-chloro (Cladribine), 2-fluoro (Fludarabine), 2-amino (Nelarabine).[4] |
| C6 Position of Purine | Modulate hydrogen bonding interactions, improve selectivity. | 6-thio (Thioguanine), 6-O-alkyl substitutions.[10][11] |
| N7 Position of Purine | Alter glycosidic bond stability, impact enzyme recognition. | 7-deaza analogs (Tubercidin).[12] |
| 2' Position of Sugar | Confer resistance to deamination, enhance antiviral activity. | 2'-C-methyl (potent HCV inhibitors), 2'-fluoro.[13] |
| Sugar Ring | Improve metabolic stability, create acyclic analogs. | Acyclovir, Ganciclovir.[14][15] |
A critical aspect of SAR is understanding the conformational preferences of the nucleoside analogs, as this dictates their interaction with the target enzyme.[16]
Chapter 4: Biological Evaluation - From In Vitro Potency to In Vivo Efficacy
A hierarchical and logical screening cascade is essential for the efficient evaluation of newly synthesized compounds. This cascade progresses from high-throughput in vitro assays to more complex cell-based models and finally to in vivo animal studies.
In Vitro Assays: The First Gatekeeper
-
Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the target enzyme. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined.
-
Cell-Based Proliferation/Viability Assays: For anticancer agents, assays such as the MTT or CellTiter-Glo assay are used to determine the GI50 (the concentration required to inhibit cell growth by 50%). For antiviral agents, plaque reduction assays or reporter gene assays are employed.
Cellular Mechanism of Action Studies: Unraveling the "How"
Once a compound shows promising in vitro activity, it is crucial to confirm its mechanism of action within a cellular context.
Protocol: Assessing Intracellular Nucleotide Levels by LC-MS/MS
-
Cell Treatment: Treat cancer cells or virus-infected cells with the purine nucleoside analog at various concentrations and time points.
-
Metabolite Extraction: Harvest the cells and extract the intracellular metabolites using a cold methanol/water solution.
-
LC-MS/MS Analysis: Analyze the cell extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the levels of the parent compound and its phosphorylated metabolites (monophosphate, diphosphate, and triphosphate).
-
Data Analysis: Correlate the intracellular concentration of the active triphosphate metabolite with the observed biological effect (e.g., cell death, inhibition of viral replication).
This protocol provides a self-validating system: a direct correlation between the accumulation of the active metabolite and the desired phenotype strongly supports the proposed mechanism of action.
In Vivo Efficacy and Pharmacokinetics
Promising candidates are advanced to preclinical animal models (e.g., xenograft models for cancer, infection models for viruses) to assess their in vivo efficacy and pharmacokinetic (PK) and pharmacodynamic (PD) properties.[17][18] Key PK parameters include absorption, distribution, metabolism, and excretion (ADME).
Chapter 5: Navigating the Labyrinth of Resistance
The emergence of drug resistance is a significant challenge in the long-term clinical use of purine nucleoside analogs.[19] Understanding the molecular mechanisms of resistance is critical for developing strategies to overcome it.
Common Mechanisms of Resistance:
-
Altered Drug Transport: Decreased expression of nucleoside transporters (e.g., hENT1, hCNT3) can reduce drug uptake.[19]
-
Deficient Drug Activation: Mutations or decreased expression of the activating kinases (e.g., deoxycytidine kinase) can prevent the conversion of the prodrug to its active triphosphate form.[20]
-
Increased Drug Efflux: Overexpression of efflux pumps, such as multidrug resistance-associated proteins (MRPs), can actively transport the drug out of the cell.[19]
-
Target Alteration: Mutations in the target enzyme (e.g., DNA polymerase) can reduce its affinity for the analog triphosphate.[21][22]
The following diagram illustrates the interplay of these resistance mechanisms.
Caption: Key mechanisms of resistance to purine nucleoside analogs.
Chapter 6: The Clinical Frontier and Future Perspectives
Several purine nucleoside analogs have achieved landmark success in the clinic, including Fludarabine, Cladribine, and Nelarabine for hematological malignancies, and Acyclovir for viral infections.[4][15][23][24] Clinical trials continue to explore novel analogs and combination therapies to improve efficacy and overcome resistance.[18][24][25]
The future of purine nucleoside analog development lies in:
-
Rational Design: Leveraging computational methods and structural biology to design more potent and selective inhibitors.[26][27][28][29]
-
Targeted Delivery: Developing prodrug strategies to enhance tumor- or virus-infected cell-specific delivery and activation.[30]
-
Combination Therapies: Synergistic combinations with other anticancer or antiviral agents to enhance efficacy and combat resistance.[4][25]
-
Immunomodulation: Exploring the potential of purine nucleoside analogs to modulate the innate immune system, for example, through activation of STING (Stimulator of Interferon Genes).[10]
Conclusion: An Ever-Evolving Field
The discovery and development of novel purine nucleoside analogs remains a vibrant and impactful area of research. By integrating the principles of medicinal chemistry, molecular biology, and pharmacology, and by embracing a mindset of iterative design and rigorous evaluation, the scientific community will continue to deliver innovative therapies for patients in need. This guide has sought to illuminate the core logic and experimental rationale that drive this endeavor, providing a framework for the next generation of scientific pioneers.
References
- 1. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00051F [pubs.rsc.org]
- 2. Facebook [cancer.gov]
- 3. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure activity relationship, 6-modified purine riboside analogues to activate hSTING, stimulator of interferon genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Purine analogue - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. DailyMed - ACYCLOVIR tablet [dailymed.nlm.nih.gov]
- 16. Structure-activity relationships and conformational features of antiherpetic pyrimidine and purine nucleoside analogues. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. Pharmacological and clinical studies on purine nucleoside analogs--new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Common resistance mechanisms to nucleoside analogues in variants of the human erythroleukemic line K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Genetic resistance to purine nucleoside phosphorylase inhibition in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacology of purine nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. CDSCO Panel Seeks Revised Phase IV Trial Protocol for MSN Lab's Nelarabine Injection [medicaldialogues.in]
- 25. mdpi.com [mdpi.com]
- 26. Computational methods for de novo protein design and its applications to the human immunodeficiency virus 1, purine nucleoside phosphorylase, ubiquitin specific protease 7, and histone demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pnas.org [pnas.org]
- 28. Application of crystallographic and modeling methods in the design of purine nucleoside phosphorylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Analysis of 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranoyl)-6-chloropurine
Introduction: Elucidating the Structure of a Novel Purine Analogue
In the landscape of modern drug discovery, purine nucleoside analogues represent a cornerstone of therapeutic innovation, demonstrating significant potential in antiviral and anticancer applications. The compound 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranoyl)-6-chloropurine is a member of this critical class of molecules. Its efficacy and mechanism of action are intrinsically linked to its precise three-dimensional structure. Therefore, unambiguous structural characterization is not merely a formality but a foundational requirement for advancing its development from a laboratory curiosity to a clinical candidate.
This technical guide provides a comprehensive framework for the spectroscopic analysis of this modified nucleoside, leveraging the synergistic power of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. As Senior Application Scientists, we move beyond procedural recitation, delving into the causal reasoning behind experimental choices and interpretive strategies. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the highest fidelity in structural elucidation.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is paramount for unambiguous spectral assignment. The structure of 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranoyl)-6-chloropurine is presented below with the conventional numbering for the purine and sugar moieties.
Caption: Figure 1: Assumed Molecular Structure and Numbering.
Note: The provided chemical name contains ambiguities ("6-O-benzoyl" and "5-deoxy"). For the purpose of this guide, we will proceed with the analysis of a chemically plausible analogue: 9-(2,3-Di-O-acetyl-5-O-benzoyl-D-ribofuranosyl)-6-chloropurine. The principles outlined are readily adaptable to related structures.
Part 1: Mass Spectrometry (MS) for Molecular Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is the technique of choice for polar molecules like nucleoside analogues. It allows for soft ionization, typically yielding the protonated molecular ion [M+H]⁺, which provides a direct readout of the molecular weight.
Predicted Fragmentation Pathways
The primary and most informative fragmentation event in the MS/MS analysis of nucleosides is the cleavage of the N-glycosidic bond.[1][2][3] This cleavage results in two key fragment ions: the protonated purine base and the sugar moiety. Further fragmentation of these initial ions provides deeper structural insights. The presence of acetyl and benzoyl groups also introduces characteristic fragmentation patterns.
Caption: Figure 2: Predicted ESI-MS/MS Fragmentation Pathway.
Interpreting the Mass Spectrum
The expected high-resolution mass of the protonated molecule [M+H]⁺ is approximately 517.1126. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will be observable for all chlorine-containing fragments, serving as a definitive marker.
| Ion Description | Predicted m/z (for ³⁵Cl) | Structural Information Confirmed |
| [M+H]⁺ | ~517.1 | Molecular weight of the parent compound. |
| [M+Na]⁺ | ~539.1 | Sodium adduct, common in ESI-MS. |
| [6-Chloropurine+H]⁺ | ~155.0 | Confirms the identity of the purine base.[4][5] |
| [Sugar Moiety]⁺ | ~363.1 | Confirms the mass of the modified sugar. |
| [Benzoyl]⁺ | 105.0 | Presence of the benzoyl protecting group. |
| Loss of acetic acid | [M+H - 60]⁺ | Presence of acetyl groups. |
| Loss of benzoic acid | [M+H - 122]⁺ | Presence of the benzoyl group. |
| Table 1: Predicted m/z Values for Key Fragment Ions in ESI-MS. |
Experimental Protocol for ESI-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[6]
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization source.
-
MS Acquisition (Full Scan):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Scan Range: m/z 100-1000
-
Source Temperature: 100-120 °C
-
-
MS/MS Acquisition (Product Ion Scan):
-
Select the [M+H]⁺ ion (m/z ~517.1) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
This systematic approach ensures the acquisition of high-quality data to confirm the molecular formula and key structural motifs of the molecule.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation
While MS provides the molecular formula, NMR spectroscopy is indispensable for determining the precise connectivity and stereochemistry of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and unambiguous assignment.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The chemical shifts are highly sensitive to the electronic environment of the protons.
-
Purine Protons: A sharp singlet corresponding to H8 is expected in the downfield region (~8.7 ppm). Another singlet for H2 will also be present in a similar region.
-
Anomeric Proton (H1'): The anomeric proton is a key diagnostic signal, appearing as a doublet around 6.3 ppm. The coupling constant (J₁'₂') is indicative of the β-anomeric configuration.
-
Sugar Protons (H2' to H5'): The remaining sugar protons will resonate between 4.3 and 5.8 ppm. The acetyl groups cause a downfield shift of the attached protons (H2' and H3').
-
Benzoyl Protons: The aromatic protons of the benzoyl group will appear as multiplets in the range of 7.4-8.1 ppm.
-
Acetyl Protons: Two sharp singlets, each integrating to 3 protons, will be observed in the upfield region (~2.1 ppm).
| Proton | Predicted δ (ppm) | Multiplicity | Key Correlations (from 2D NMR) |
| H8 | ~8.7 | s | C4, C5 |
| H2 | ~8.5 | s | C4, C6 |
| H-Ar (Benzoyl) | 7.4-8.1 | m | C=O (Benzoyl) |
| H1' | ~6.3 | d | C2', C4', C2, C6 |
| H3' | ~5.8 | dd | H2', H4' |
| H2' | ~5.6 | dd | H1', H3' |
| H4' | ~4.6 | m | H3', H5'a, H5'b |
| H5'a, H5'b | ~4.4-4.5 | m | H4' |
| CH₃ (Acetyl) | ~2.1 | s | C=O (Acetyl) |
| Table 2: Predicted ¹H NMR Chemical Shifts and Key HMBC Correlations. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
-
Purine Carbons: The carbons of the 6-chloropurine ring will resonate in the aromatic region, typically between 130 and 160 ppm.[7][8][9]
-
Carbonyl Carbons: The carbonyl carbons of the acetyl and benzoyl groups are the most downfield, appearing around 165-170 ppm.
-
Sugar Carbons: The anomeric carbon (C1') is characteristically found around 88 ppm. The other sugar carbons (C2'-C5') will be in the 70-85 ppm range.
-
Methyl Carbons: The methyl carbons of the acetyl groups are the most upfield, at approximately 21 ppm.
| Carbon | Predicted δ (ppm) |
| C=O (Benzoyl, Acetyl) | 165-170 |
| C6, C2, C4 | 150-153 |
| C8 | ~145 |
| C-Ar (Benzoyl) | 128-134 |
| C5 | ~132 |
| C1' | ~88 |
| C4' | ~81 |
| C2', C3' | 71-75 |
| C5' | ~63 |
| CH₃ (Acetyl) | ~21 |
| Table 3: Predicted ¹³C NMR Chemical Shifts. |
2D NMR Spectroscopy: Connecting the Dots
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will be instrumental in tracing the connectivity of the entire sugar ring proton network, from H1' through to the H5' protons.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon to which it is directly attached.[10] This allows for the unambiguous assignment of all protonated carbons in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over 2-3 bonds. This is arguably the most powerful experiment for this molecule, as it will:
-
Unequivocally link the purine base to the sugar by showing a correlation from H1' to C4 and C8 of the purine ring.
-
Confirm the position of the acetyl groups by showing correlations from the H2' and H3' protons to their respective acetyl carbonyl carbons.
-
Confirm the position of the benzoyl group by showing correlations from the H5' protons to the benzoyl carbonyl carbon.
-
Caption: Figure 3: Integrated 2D NMR Workflow for Structural Elucidation.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Use an NMR spectrometer with a proton frequency of at least 400 MHz. Higher field strengths (e.g., 600 MHz) are preferable for better signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse experiment. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 for accurate integration.
-
¹³C NMR: Acquire a proton-decoupled spectrum.
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Use a gradient-selected HSQC experiment optimized for one-bond ¹J(CH) couplings (~145 Hz).
-
HMBC: Use a gradient-selected HMBC experiment optimized for long-range couplings of 4-8 Hz.
-
Conclusion: A Synergistic Approach to Structural Integrity
The definitive characterization of 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranoyl)-6-chloropurine is achieved not by a single technique, but by the thoughtful integration of Mass Spectrometry and a suite of NMR experiments. MS provides the foundational confirmation of molecular weight and elemental composition, while a systematic NMR analysis (¹H, ¹³C, COSY, HSQC, and HMBC) meticulously pieces together the atomic connectivity and stereochemistry. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, providing the solid structural foundation necessary for advancing this promising purine nucleoside analogue through the drug development pipeline.
References
- 1. [PDF] The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry | Semantic Scholar [semanticscholar.org]
- 2. lifesciencesite.com [lifesciencesite.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Chloropurine [webbook.nist.gov]
- 6. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. 6-Chloropurine ribonucleoside(2004-06-0) 13C NMR spectrum [chemicalbook.com]
- 8. 6-Chloropurine(87-42-3) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. benchchem.com [benchchem.com]
exploration of 6-chloropurine derivatives in cancer research
An In-Depth Technical Guide to the Exploration of 6-Chloropurine Derivatives in Cancer Research
Foreword
In the landscape of medicinal chemistry and oncology, the purine scaffold remains a cornerstone for the development of impactful therapeutics. Among the vast array of purine analogs, 6-chloropurine stands out as a uniquely versatile intermediate, a foundational building block for molecules designed to disrupt the life cycle of cancer cells.[1] This guide is crafted for researchers, medicinal chemists, and drug development professionals who are actively engaged in the pursuit of novel anticancer agents. It moves beyond a simple recitation of facts to provide a narrative grounded in experimental logic, causality, and field-proven insights. Herein, we explore the synthesis, mechanistic evaluation, and therapeutic potential of 6-chloropurine derivatives, not as a rigid set of instructions, but as a comprehensive framework for innovation.
The Strategic Importance of 6-Chloropurine in Oncology
6-Chloropurine (6-CP) is a halogenated purine analog. Its significance lies not in its intrinsic activity, which is modest, but in the reactivity of the chlorine atom at the C6 position. This site is ripe for nucleophilic substitution, providing a gateway to a vast chemical space of C6-substituted purine derivatives. This chemical versatility allows for the systematic modification of the purine core to generate compounds that can act as antimetabolites, enzyme inhibitors, or modulators of critical cell signaling pathways.[1][2]
Historically, the exploration of purine analogs led to cornerstone chemotherapeutics like 6-mercaptopurine (6-MP). 6-Chloropurine is a direct precursor to 6-MP, which functions as an antimetabolite to disrupt DNA synthesis in rapidly proliferating cancer cells.[3][4] Modern research, however, has expanded exponentially, leveraging 6-CP to create derivatives targeting a multitude of cellular processes implicated in cancer.
Core Mechanisms of Action of 6-Chloropurine Derivatives
The anticancer effects of 6-chloropurine derivatives are multifaceted. While individual compounds will have unique target profiles, several overarching mechanisms have been identified that are central to their efficacy.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism by which many 6-chloropurine derivatives exert their cytotoxic effects is through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. Studies on novel 6-chloropurine nucleosides have demonstrated that these compounds can induce a G2/M phase cell cycle arrest, effectively halting cell division before mitosis.[5] This arrest is often a prelude to apoptosis, which can be triggered through the intrinsic (mitochondrial) pathway, a critical process in cancer therapy.[6] The impairment of mitochondrial potential and the subsequent release of cytochrome c are key events in this cascade.[6]
Caption: Intrinsic apoptosis pathway induced by 6-chloropurine derivatives.
Metabolic Activation and Glutathione Interaction
Certain 6-chloropurine derivatives function as prodrugs. The parent compound, 9-norbornyl-6-chloropurine (NCP), for example, has shown promising antileukemic activity.[7] Its mechanism involves intracellular metabolism where it is conjugated with glutathione (GSH) by glutathione S-transferase (GST). This conjugate is further processed to yield active metabolites.[7] This bioactivation pathway is critical, as it suggests that the tumor's metabolic state, particularly its GSH levels and GST activity, could be a determinant of drug sensitivity. Depletion of cellular GSH by these agents can also disrupt the redox balance of cancer cells, rendering them more susceptible to oxidative stress and cell death.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH | Anticancer Research [ar.iiarjournals.org]
Methodological & Application
Application Note & Protocol: A Guide to the Synthesis of 5'-Deoxy-Nucleoside Analogs
Abstract
5'-Deoxy-nucleoside analogs represent a pivotal class of compounds in medicinal chemistry and drug development, serving as the backbone for numerous antiviral and anticancer therapeutics.[1][2] Their efficacy often stems from their ability to act as chain terminators in DNA or RNA synthesis or as prodrugs that are metabolized into active agents.[3][4] A key synthetic challenge is the selective deoxygenation of the 5'-hydroxyl group of the ribose or deoxyribose sugar moiety. This guide provides a detailed protocol for the synthesis of these analogs, focusing on the robust and widely applicable Barton-McCombie radical deoxygenation method. It is intended for researchers, scientists, and professionals in drug development, offering both step-by-step instructions and the chemical rationale behind the protocol.
Introduction: The Significance of 5'-Deoxygenation
Nucleoside analogs are structurally similar to natural nucleosides, the building blocks of DNA and RNA.[2][5] Modification of the sugar moiety is a common strategy to alter the biological activity of these molecules.[6] Specifically, removing the 5'-hydroxyl group prevents the molecule from being phosphorylated by cellular kinases, which is the first step in its incorporation into a growing nucleic acid chain.[7] This makes 5'-deoxy-nucleoside analogs effective as chain-terminating antiviral agents.
Furthermore, some 5'-deoxy analogs, such as Doxifluridine (5'-deoxy-5-fluorouridine) and its prodrug Capecitabine, are crucial anticancer agents.[1][8][9] These molecules are converted to the cytotoxic drug 5-fluorouracil (5-FU) preferentially in tumor tissues, highlighting the therapeutic importance of the 5'-deoxy scaffold.[8][9]
The primary synthetic hurdle is to selectively remove the primary 5'-hydroxyl group while preserving the secondary hydroxyls at the 2' and 3' positions. This requires a carefully planned synthetic route involving protection, activation, deoxygenation, and deprotection steps.
Synthetic Strategy: The Logic of Protection and Deoxygenation
A successful synthesis of 5'-deoxy-nucleoside analogs hinges on a multi-step strategy that ensures chemoselectivity. The inherent reactivity of multiple functional groups on the nucleoside must be managed.[10]
The Critical Role of Protecting Groups
Before modifying the 5'-position, other reactive sites on the nucleoside must be temporarily masked to prevent unwanted side reactions.[][12]
-
2' and 3'-Hydroxyl Groups: In ribonucleosides, both the 2' and 3'-hydroxyl groups are reactive. A common strategy is to protect them simultaneously using an acetal, such as an isopropylidene group, which can be easily installed and later removed under acidic conditions. For deoxyribonucleosides, only the 3'-hydroxyl needs protection.
-
Exocyclic Amines: The nucleobases adenine, guanine, and cytosine contain exocyclic amine groups that are nucleophilic. These are typically protected with acyl groups like benzoyl (Bz) or isobutyryl (iBu) to prevent reactions during synthesis.[10][] Thymine and uracil lack these amines and do not require this protection.[10]
Core Reaction: Barton-McCombie Deoxygenation
The Barton-McCombie reaction is a powerful and reliable method for the deoxygenation of alcohols.[13] It is a two-stage process involving the conversion of the alcohol to a thiocarbonyl derivative, followed by a radical-mediated reduction.[14][15]
-
Activation: The 5'-hydroxyl group is converted into a thiocarbonyl derivative, most commonly a xanthate. This transformation renders the C-O bond susceptible to radical cleavage.
-
Radical Reduction: The xanthate is treated with a radical initiator, typically azobisisobutyronitrile (AIBN), and a hydrogen atom source, classically tributyltin hydride (Bu₃SnH).[13][16] The tributyltin radical attacks the thiocarbonyl sulfur, leading to the formation of a carbon-centered radical at the 5'-position. This radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the desired 5'-deoxy product and propagate the radical chain.[14]
While effective, the toxicity of organotin reagents has led to the development of tin-free alternatives, such as those using silanes or N-heterocyclic carbene boranes.[14][17] However, the tin-based protocol remains a benchmark for its efficiency and broad applicability.
Caption: Mechanism of the Barton-McCombie deoxygenation reaction.
-
Dissolve the 5'-xanthate derivative (1.0 eq) in anhydrous toluene.
-
Add tributyltin hydride (Bu₃SnH, approx. 1.5-2.0 eq) and a catalytic amount of AIBN (approx. 0.2 eq).
-
Heat the reaction mixture to reflux (approx. 90-110 °C) under an inert atmosphere.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product will contain tin byproducts. These can be removed by dissolving the residue in acetonitrile and washing with hexane, or by direct purification on silica gel, often eluting with a system containing a small amount of a polar solvent.
Protocol 4: Deprotection to Yield 5'-Deoxyuridine
Causality: The final step is to remove the 2',3'-O-isopropylidene protecting group to reveal the final product. This is achieved by acid-catalyzed hydrolysis.
-
Dissolve the crude deoxygenated product in a mixture of dichloromethane (DCM) and methanol.
-
Add a solution of trifluoroacetic acid (TFA) in water (e.g., 80-90% aqueous TFA).
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Neutralize the reaction with a mild base, such as aqueous sodium bicarbonate.
-
Concentrate the mixture and purify by silica gel chromatography to yield the final product, 5'-deoxyuridine.
Data Summary
The following table provides representative data for the key transformations in the synthesis of a 5'-deoxy-nucleoside analog. Yields are indicative and may vary based on the specific substrate and reaction scale.
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | Protection | Acetone, p-TsOH | 85-95% |
| 2 | Xanthate Formation | NaH, CS₂, MeI | 80-90% |
| 3 | Deoxygenation | Bu₃SnH, AIBN | 80-95% |
| 4 | Deprotection | Aqueous TFA | 75-90% |
Conclusion
The synthesis of 5'-deoxy-nucleoside analogs is a cornerstone of medicinal chemistry. The Barton-McCombie deoxygenation offers a reliable and high-yielding pathway to these valuable compounds. By carefully selecting protecting groups and optimizing the radical deoxygenation conditions, researchers can efficiently access a wide range of 5'-deoxy analogs for evaluation as potential therapeutic agents. Understanding the causality behind each step—from the necessity of protection to the mechanism of radical-mediated bond cleavage—is essential for successful synthesis and troubleshooting.
References
- 1. studylib.net [studylib.net]
- 2. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of cytotoxic activity of 5'-deoxy-5-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of 5-Fluorodeoxyuridine? [synapse.patsnap.com]
- 5. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]
- 6. Antiviral nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficient syntheses of 5′-deoxy-5′-fluoro -guanosine and –inosine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The conjugates of 5′-deoxy-5-fluorocytidine and hydroxycinnamic acids – synthesis, anti-pancreatic cancer activity and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5'-Deoxy-5-fluorouridine | 3094-09-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. grokipedia.com [grokipedia.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Radical deoxygenation of xanthates and related functional groups with new minimalist N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranosyl)-6-chloropurine
Abstract
This application note provides a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purification of the modified nucleoside analog, 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranosyl)-6-chloropurine. This compound, a potential therapeutic agent, requires high purity for subsequent biological assays and drug development studies.[1][2][3] The methodology detailed herein leverages reversed-phase chromatography to effectively separate the target molecule from reaction byproducts and impurities. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of complex nucleoside analogs.
Introduction
Modified nucleosides, such as 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranosyl)-6-chloropurine, are a cornerstone of antiviral and anticancer drug discovery.[1][2] Their synthesis often involves multi-step reactions that can generate a complex mixture of isomers, unreacted starting materials, and other impurities.[4] Achieving the high degree of purity required for pharmacological studies necessitates a reliable and efficient purification strategy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such complex organic molecules, offering high resolution and reproducibility.[5][6]
This document outlines a systematic approach to developing a preparative HPLC method for the target compound, beginning with analytical scale method development and scaling up to preparative purification. The principles discussed are broadly applicable to the purification of other protected nucleoside analogs.
Physicochemical Properties of the Target Molecule
A thorough understanding of the physicochemical properties of 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranosyl)-6-chloropurine is crucial for developing an effective HPLC method.
| Property | Value/Description | Significance for HPLC Method Development |
| Molecular Formula | C₂₄H₂₃ClN₄O₈ | The presence of multiple oxygen and nitrogen atoms suggests some polarity, while the benzoyl and acetyl groups, along with the chloropurine moiety, contribute significant non-polar character. This mixed polarity makes reversed-phase HPLC an ideal separation technique. |
| Molecular Weight | ~546.9 g/mol | This moderate molecular weight is well-suited for standard HPLC columns and conditions. |
| Key Functional Groups | Acetyl, Benzoyl, Chloro, Purine, Furanose | The aromatic benzoyl and purine rings will exhibit strong UV absorbance, making UV detection a suitable choice. The ester and chloro groups influence the molecule's overall hydrophobicity. |
| Solubility | Expected to be soluble in common organic solvents like acetonitrile, methanol, and dichloromethane. | This allows for flexibility in sample preparation and mobile phase selection. |
Note: Exact physicochemical properties may vary and should be experimentally determined.
HPLC Method Development Strategy
The purification strategy involves a two-stage process: initial method development at the analytical scale to optimize separation, followed by scaling up to a preparative scale for purification of larger quantities.[7][8]
Choosing the Right Stationary Phase
Given the predominantly non-polar nature of the protecting groups (acetyl and benzoyl), a reversed-phase (RP) stationary phase is the logical choice.[6][9] A C18 (octadecylsilane) column is a versatile and widely used stationary phase for the separation of a broad range of small molecules and is recommended as a starting point.[10][11] The hydrophobicity of the C18 phase will provide strong retention of the target compound, allowing for effective separation from more polar impurities.
Mobile Phase Selection and Optimization
The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a less polar organic solvent.[7]
-
Organic Modifiers: Acetonitrile and methanol are the most common organic modifiers.[7] Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths. A good starting point is a gradient elution of acetonitrile in water.
-
Additives: The addition of a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), can improve peak shape by suppressing the ionization of any residual acidic or basic functional groups.[7] For nucleoside analogs, this can lead to sharper, more symmetrical peaks.
A gradient elution is recommended for analyzing the crude reaction mixture, as it is likely to contain compounds with a wide range of polarities.[6] The gradient can then be optimized to provide the best resolution between the target compound and its closest eluting impurities.
Experimental Protocols
Analytical HPLC Method Development
This initial step is crucial for establishing the optimal separation conditions before scaling up.
Instrumentation and Columns:
-
HPLC System: An analytical HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Initial Gradient Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (based on the purine chromophore)
-
Injection Volume: 5-10 µL
-
Gradient Program:
Time (min) %B 0 30 20 95 25 95 26 30 | 30 | 30 |
-
-
Method Optimization: Analyze the initial chromatogram to identify the retention time of the product peak. Adjust the gradient slope to improve the resolution between the product and any closely eluting impurities.[12] If peak tailing is observed, consider using a different mobile phase additive or a different stationary phase.
Preparative HPLC Purification
Once an optimized analytical method is established, the method can be scaled up for preparative purification.[7][8]
Instrumentation and Columns:
-
HPLC System: A preparative HPLC system with a high-pressure gradient pump, a manual or automated injector, a fraction collector, and a UV detector.
-
Preparative Column: A C18 reversed-phase column with the same stationary phase chemistry as the analytical column but with larger dimensions (e.g., 21.2 x 250 mm, 10 µm particle size).
Protocol:
-
Sample Preparation: Dissolve the crude material in the minimum amount of a strong solvent (e.g., dichloromethane or the initial mobile phase composition) and then dilute with the initial mobile phase to a concentration suitable for the column loading capacity. Ensure the sample is fully dissolved and filtered.
-
Scaled-Up Gradient Conditions: Adjust the flow rate and gradient time based on the dimensions of the preparative column. A scale-up calculator can be used for this purpose.[7]
-
Flow Rate: Approximately 20 mL/min (adjust based on column dimensions and manufacturer's recommendations).
-
Gradient Program: The gradient time will be proportionally longer than the analytical gradient to maintain similar separation.
-
-
Loading and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram in real-time and collect fractions corresponding to the product peak. It is advisable to collect fractions across the entire peak to allow for purity analysis of each fraction.
-
Post-Purification Processing:
-
Combine the fractions containing the pure product based on analytical HPLC analysis of each fraction.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution containing the product can be lyophilized to obtain the purified compound as a solid.
-
Workflow and Validation
The overall workflow for the purification of 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-hexofuranosyl)-6-chloropurine is depicted below.
References
- 1. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-exofuranoyl)-6-chloropurine | BIO Pharma Production [biopharmaproduction.com]
- 3. 9-(2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-beta-D-ribofuranosyl)-6-chloropurine | Milan System [milansystem.org]
- 4. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. scispace.com [scispace.com]
- 7. labcompare.com [labcompare.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
Application Notes and Protocols for Designing Cell-Based Assays for Purine Analog Cytotoxicity
Introduction: Unraveling the Cytotoxic Effects of Purine Analogs
Purine analogs represent a cornerstone in the chemotherapy of hematological malignancies and other cancers.[1][2] These antimetabolite drugs bear a structural resemblance to endogenous purine bases, such as adenine and guanine, allowing them to interfere with nucleic acid synthesis and ultimately halt the proliferation of rapidly dividing cancer cells.[3][4] The primary mechanism of action involves their intracellular phosphorylation into active triphosphate forms, which are then incorporated into DNA and RNA, leading to chain termination and the induction of programmed cell death (apoptosis).[5][6]
Given their profound impact on cellular viability, the precise and reliable in vitro assessment of purine analog cytotoxicity is paramount in both preclinical drug discovery and for understanding mechanisms of drug resistance.[7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret cell-based assays for determining the cytotoxic effects of purine analogs. We will delve into the mechanistic underpinnings of these assays, provide detailed, field-proven protocols, and offer insights into data interpretation and troubleshooting.
The development of robust nonclinical data is a critical component of any drug development program and should be designed to support the clinical development of anticancer pharmaceuticals.[8][9][10] The principles outlined in this guide are intended to facilitate the generation of high-quality in vitro cytotoxicity data that can inform these programs.
The Scientific Rationale: Selecting the Right Assay for the Right Question
The choice of a cytotoxicity assay should be guided by the specific scientific question being addressed. Assays can be broadly categorized into those that measure metabolic activity (and thus cell viability), and those that directly measure markers of cell death, such as apoptosis.
Assessing Cell Viability: A Measure of Metabolic Health
Viability assays are often the first step in assessing the cytotoxic potential of a compound. These assays provide a quantitative measure of the number of living, metabolically active cells in a population. The most common viability assays rely on the enzymatic reduction of a substrate by mitochondrial dehydrogenases, which is indicative of cellular health.[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial reductases in viable cells.[12] The amount of formazan produced is directly proportional to the number of living cells. While widely used and cost-effective, the MTT assay requires a solubilization step to dissolve the formazan crystals, which can introduce variability.[11]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: The MTS assay is a second-generation tetrazolium salt assay that produces a water-soluble formazan product, eliminating the need for a solubilization step.[13][14] This simplifies the protocol and can improve reproducibility, making it well-suited for high-throughput screening (HTS).[15][16]
Delving Deeper: Assays for Apoptosis, the Primary Mode of Purine Analog-Induced Cell Death
Purine analogs primarily exert their cytotoxic effects by inducing apoptosis.[1][2] Therefore, assays that specifically measure apoptotic events can provide more mechanistic insight into the drug's mode of action.
-
Annexin V/Propidium Iodide (PI) Staining: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (like FITC) to label these early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[18] By using Annexin V and PI together, one can distinguish between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry or fluorescence microscopy.
-
Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution phase of apoptosis. The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[19] Luminescent assays, such as the Caspase-Glo® 3/7 assay, utilize a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7.[20][21] The cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.[22] This "add-mix-measure" format is highly amenable to HTS.[19]
The following diagram illustrates the decision-making process for selecting an appropriate cytotoxicity assay.
Caption: Decision workflow for selecting a cytotoxicity assay.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for performing key cytotoxicity assays. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.
Protocol 1: MTT Assay for General Cytotoxicity Screening
This protocol is adapted from standard methodologies and is a reliable starting point for assessing the cytotoxic effects of purine analogs.[23]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Purine analog stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[12]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium.[4]
-
Include wells for "no-cell" (medium only) and "vehicle control" (cells treated with the drug solvent).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of the purine analog in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the drug dilutions to the appropriate wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[4]
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" control from all other absorbance values.
-
Express the results as a percentage of the vehicle control (untreated cells).
-
Plot the percentage of cell viability versus the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection
This protocol is based on the Promega Caspase-Glo® 3/7 Assay and is a highly sensitive and reproducible method for quantifying caspase activity.[21][22]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Purine analog stock solution
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using a white-walled 96-well plate. A typical cell density is 1 x 10^5 cells/mL.[19]
-
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
At the end of the drug treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.[19]
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the "no-cell" control from all other luminescence values.
-
Express the results as fold-change in caspase activity relative to the vehicle control.
-
Plot the fold-change in caspase activity versus the drug concentration.
The following diagram outlines the general workflow for a cell-based cytotoxicity assay.
Caption: General workflow for a cell-based cytotoxicity assay.
Data Presentation and Interpretation
For clear and concise presentation of results, quantitative data should be summarized in tables.
Table 1: Example Comparative Cytotoxicity (IC50) of a Purine Analog
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HL-60 | Acute Promyelocytic Leukemia | 0.05 |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 0.03 |
| JURKAT | T-cell Leukemia | 0.08 |
IC50 values represent the concentration of a drug that is required for 50% inhibition of in vitro cell growth.
Table 2: Example Apoptosis Induction by a Purine Analog
| Cell Line | Treatment (24h) | Fold Increase in Caspase-3/7 Activity | % Apoptotic Cells (Annexin V+) |
| MOLT-4 | Vehicle Control | 1.0 | 5.2% |
| MOLT-4 | Purine Analog (0.1 µM) | 8.5 | 65.8% |
Advanced Considerations: Drug Resistance and High-Throughput Screening
Developing Drug-Resistant Cell Lines
A critical aspect of preclinical cancer drug development is understanding and overcoming drug resistance.[24] Drug-resistant cell lines can be generated by exposing parental cancer cells to incrementally increasing concentrations of the purine analog over several weeks or months.[25] Cells that survive and proliferate at each stage are selected and expanded. The development of resistance should be confirmed by comparing the IC50 values between the parental and resistant cell lines.[24]
High-Throughput Screening (HTS)
For the screening of large compound libraries, HTS platforms are essential.[16][26] Assays like the MTS and Caspase-Glo® are well-suited for HTS due to their simple "add-mix-measure" formats, which are compatible with robotic automation and liquid handling systems.[13][21]
Conclusion: A Robust Framework for Cytotoxicity Assessment
The successful design and execution of cell-based assays for purine analog cytotoxicity require a thorough understanding of the underlying biological mechanisms and careful attention to protocol details. By selecting the appropriate assay, optimizing experimental conditions, and interpreting data within a sound scientific framework, researchers can generate reliable and meaningful results that will advance our understanding of these important anticancer agents and aid in the development of novel therapeutics. The methodologies described in this guide provide a solid foundation for achieving these goals, in alignment with the principles of nonclinical evaluation for anticancer pharmaceuticals.[27][28]
References
- 1. Purine nucleoside analogues for the treatment of hematological malignancies: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH S9 Non-clinical evaluation for anticancer pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Guidance for Industry: S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. High-throughput screening platform for anticancer therapeutic drug cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of Drug-resistant Cell Lines for Experimental Procedures [pubmed.ncbi.nlm.nih.gov]
- 26. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. contractpharma.com [contractpharma.com]
- 28. database.ich.org [database.ich.org]
Application Notes & Protocols: 6-Chloropurine as a Versatile Synthetic Intermediate in Drug Discovery and Medicinal Chemistry
Abstract
6-Chloropurine (6-CP) is a cornerstone intermediate in the synthesis of a vast array of biologically active purine derivatives.[1] Its commercial availability and the high reactivity of the chlorine atom at the C6 position make it an indispensable building block for drug development professionals. The purine scaffold is central to numerous therapeutic agents, including antiviral and anticancer drugs, where it often functions as an antimetabolite to disrupt nucleic acid synthesis in rapidly dividing cells or viral replication.[1][2][3] This guide provides an in-depth exploration of 6-chloropurine's synthetic utility, focusing on the mechanistic principles and practical protocols for its conversion into diverse functionalized purines. We will cover key transformations including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and regioselective N9-alkylation, offering detailed, field-proven methodologies for researchers in medicinal chemistry and organic synthesis.
Introduction: The Strategic Importance of 6-Chloropurine
6-Chloropurine is a halogenated derivative of the purine heterocyclic system. The strategic value of 6-CP lies in the electron-deficient nature of the purine ring system, which, combined with the moderate leaving group ability of the chloride at the C6 position, renders this position highly susceptible to nucleophilic attack. This reactivity profile allows for the straightforward introduction of a wide range of substituents, including amino, thio, alkoxy, and carbon-based groups.
This synthetic versatility has established 6-chloropurine as a primary raw material for iconic drugs such as the immunosuppressant and chemotherapeutic agent 6-mercaptopurine, as well as a key precursor for various adenine derivatives used in antiviral therapies.[2][4][5] This document serves as a practical guide to harnessing the synthetic potential of 6-chloropurine.
Physicochemical Properties & Handling
| Property | Value |
| Chemical Formula | C₅H₃ClN₄ |
| Molecular Weight | 154.56 g/mol |
| Appearance | Light yellow to orange crystalline powder[3][6] |
| Melting Point | >300 °C (decomposes)[3] |
| CAS Number | 87-42-3 |
| Solubility | Soluble in hot water, methanol; sparingly soluble in cold water, ethanol. |
Safety & Handling: 6-Chloropurine is a hazardous substance. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a certified chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent application of 6-chloropurine is its use as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient C6 carbon, forming a tetrahedral intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.
Workflow for SNAr with 6-Chloropurine
Caption: General workflow for SNAr reactions using 6-chloropurine.
Protocol 2.1: Synthesis of 6-Mercaptopurine
6-Mercaptopurine is a crucial antimetabolite drug. Its synthesis from 6-chloropurine is a classic example of an SNAr reaction with a sulfur nucleophile.[5]
-
Principle: Potassium hydrosulfide (KSH) acts as the source of the sulfhydryl nucleophile, which displaces the chloride at the C6 position. The reaction is typically conducted in a sealed tube under heat to ensure completion.
Materials:
-
6-Chloropurine (2.5 g, 16.17 mmol)
-
Potassium hydrosulfide solution (e.g., 1N aqueous or alcoholic solution, ~36 mL)
-
2N Sodium Hydroxide
-
Glacial Acetic Acid or HCl to adjust pH
-
Deionized Water, Ethanol, Ether
Procedure:
-
Combine 6-chloropurine (2.5 g) and the potassium hydrosulfide solution in a heavy-walled sealed tube or a pressure-rated reactor.[5]
-
Seal the vessel and heat it to 100 °C for 7 hours with stirring.[5]
-
Cool the tube to room temperature, then chill in an ice bath before carefully opening.
-
Make the contents alkaline by adding 20 mL of 2N sodium hydroxide to ensure the product is dissolved as its thiolate salt.[5]
-
Filter the solution to remove any insoluble impurities.
-
Acidify the clear filtrate to a pH of approximately 4-5 with acetic acid or dilute HCl.[5]
-
A yellow precipitate of 6-mercaptopurine will form.
-
Collect the solid by filtration, wash sequentially with cold water, ethanol, and ether.[5]
-
Dry the product under vacuum to yield 6-mercaptopurine.
Expected Results:
-
Yield: ~90%
-
Appearance: Yellow crystalline solid
Protocol 2.2: Synthesis of an N-Substituted Adenine Derivative (6-Hydrazinopurine)
Displacement of the C6-chloride with nitrogen nucleophiles is a fundamental route to a wide range of adenine analogues with potential biological activity.
-
Principle: Hydrazine hydrate serves as a potent nitrogen nucleophile. The reaction is typically run in an alcohol solvent at reflux.[6]
Materials:
-
6-Chloropurine (1.0 mmol, 154.6 mg)
-
Hydrazine hydrate (2.0 mmol, 0.116 mL)[6]
-
Ethanol (15 mL)[6]
-
Dichloromethane, Ether
Procedure:
-
To a solution of 6-chloropurine (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add hydrazine hydrate (2.0 mmol).[6]
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Heat the reaction to reflux and maintain for 2 hours, monitoring by TLC until the starting material is consumed.[6]
-
Cool the reaction to room temperature. A precipitate should form.
-
Collect the precipitate by filtration.
-
Wash the filter cake sequentially with ethanol (10 mL), dichloromethane (10 mL), and ether (10 mL) to remove impurities.[6]
-
Dry the solid under vacuum to obtain the desired 6-hydrazinopurine derivative.
Expected Results:
-
Yield: High (>90%)
-
Appearance: Off-white to pale yellow solid
Advanced Applications: Palladium-Catalyzed Cross-Coupling
To form C-C bonds at the C6 position, which is not possible via classical SNAr chemistry, palladium-catalyzed cross-coupling reactions are employed. The Suzuki-Miyaura reaction is particularly effective for this transformation, coupling 6-chloropurine with boronic acids.[7][8]
-
Causality: The Suzuki-Miyaura reaction is highly valued for its tolerance of diverse functional groups and its reliable catalytic cycle. The key steps involve oxidative addition of the Pd(0) catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst.
Suzuki-Miyaura Cross-Coupling of 6-Chloropurine
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.1: Synthesis of 6-Phenylpurine
This protocol describes the synthesis of 6-phenylpurine derivatives, which have shown significant cytostatic activity.[8] Note that protection of the N9 position is often required to improve solubility and prevent side reactions.
Materials:
-
N9-protected 6-chloropurine (e.g., 9-(Tetrahydropyran-2-yl)-6-chloropurine) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried flask, add the N9-protected 6-chloropurine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvents, 1,4-dioxane (10 mL) and water (2 mL).
-
Heat the mixture to 90-100 °C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the protected 6-phenylpurine.
-
Deprotect the N9-position under appropriate acidic conditions (e.g., HCl in methanol) to yield the final 6-phenylpurine product.
Expected Results:
-
Yield: Moderate to excellent (60-95%), depending on the substrate.[9]
-
Characterization: Confirm structure using NMR and Mass Spectrometry.
Regioselective N9-Alkylation
For the synthesis of nucleoside analogues, selective alkylation at the N9 position is critical. Direct alkylation often yields a mixture of N9 and N7 isomers.[10] The Mitsunobu reaction provides a reliable method for achieving high N9 selectivity.[11]
Protocol 4.1: N9-Alkylation via Mitsunobu Reaction
-
Principle: The Mitsunobu reaction couples a primary or secondary alcohol with a nucleophile (in this case, the N9 of 6-chloropurine) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The reaction proceeds with inversion of configuration at the alcohol's stereocenter.
Materials:
-
6-Chloropurine (1.0 mmol)
-
Desired Alcohol (e.g., a protected ribose or carbocyclic alcohol) (1.1 mmol)
-
Triphenylphosphine (PPh₃) (1.3 mmol)
-
Diisopropyl azodicarboxylate (DIAD) (1.3 mmol)
-
Anhydrous Tetrahydrofuran (THF) (20 mL)
Procedure:
-
Dissolve 6-chloropurine (1.0 mmol), the alcohol (1.1 mmol), and PPh₃ (1.3 mmol) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.3 mmol) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting residue directly by flash column chromatography to separate the desired N9-alkylated product from triphenylphosphine oxide and other byproducts.
Expected Results:
-
Yield: Good to excellent (70-95%).
-
Regioselectivity: Typically >95:5 in favor of the N9 isomer.[10]
Summary and Outlook
6-Chloropurine remains a profoundly important and versatile intermediate in modern organic and medicinal chemistry. Its robust reactivity in SNAr reactions allows for the efficient synthesis of a wide variety of 6-substituted purines. Furthermore, its utility in modern synthetic methods like palladium-catalyzed cross-coupling has expanded the accessible chemical space to include C6-aryl and C6-alkyl purines. The protocols outlined in this guide provide a solid foundation for researchers to leverage the synthetic power of 6-chloropurine in the development of novel therapeutic agents and biochemical probes.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis method of 6-chloropurine - Eureka | Patsnap [eureka.patsnap.com]
- 5. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
techniques for introducing modifications at the 5'-position of ribose
Introduction: The Strategic Importance of the 5'-Terminus
In the landscape of nucleic acid research and therapeutics, the ability to introduce precise chemical modifications is paramount. While modifications to the nucleobases and the phosphodiester backbone have been extensively explored, the 5'-position of the ribose sugar offers a unique and highly strategic point of intervention. Functionally, the 5'-terminus is the initiation point for many biological processes, including translation of messenger RNA (mRNA), and it is often readily accessible for chemical manipulation in synthetic oligonucleotides.
The introduction of modifications at the 5'-terminus can impart a diverse array of enhanced properties to nucleic acids. These include, but are not limited to, improved stability against nuclease degradation, enhanced cellular uptake, the ability to attach reporter molecules for diagnostic purposes, and the modulation of biological activity. For researchers in drug development, molecular biology, and diagnostics, a thorough understanding of the techniques available for 5'-ribose modification is essential for the rational design of novel nucleic acid-based tools and therapeutics.
This guide provides a comprehensive overview of the key chemical and chemo-enzymatic strategies for introducing modifications at the 5'-position of ribose. We will delve into the underlying principles of these techniques, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices.
I. Chemical Modification of the 5'-Terminus of Synthetic Oligonucleotides
The workhorse for introducing modifications at the 5'-terminus of synthetic oligonucleotides is phosphoramidite chemistry .[1][2][3] This method allows for the automated, stepwise synthesis of DNA and RNA on a solid support, and the 5'-hydroxyl group of the final nucleotide is perfectly positioned for the addition of a modifying phosphoramidite.
A. Introduction of 5'-Amino and 5'-Thiol Groups: The Gateway to Further Functionalization
The introduction of a primary amine or a thiol group at the 5'-terminus is a common and versatile strategy, as these functional groups serve as chemical handles for the subsequent attachment of a wide range of molecules, such as fluorophores, biotin, peptides, and therapeutic agents.[1][4]
The modification is introduced during the final coupling step of solid-phase oligonucleotide synthesis. Instead of adding another standard nucleoside phosphoramidite, a specialized phosphoramidite containing the desired functional group (e.g., an amino or thiol group) protected by a suitable protecting group is used.
Diagram 1: General Workflow for 5'-Modification using Phosphoramidite Chemistry
Caption: Workflow for 5'-modification of synthetic oligonucleotides.
The choice of protecting group for the 5'-amino or 5'-thiol modifier is crucial and depends on the desired purification strategy and the stability of the oligonucleotide.
-
Monomethoxytrityl (MMT): This acid-labile group is more stable than the dimethoxytrityl (DMT) group used to protect the 5'-hydroxyl of standard nucleosides.[1][2] This allows for the option of "trityl-on" purification, where the MMT group is left on during cleavage and initial deprotection. The hydrophobic MMT group facilitates the separation of the full-length, modified oligonucleotide from shorter, "failure" sequences using reverse-phase high-performance liquid chromatography (RP-HPLC).[5] The MMT group is then removed post-purification.
-
Trifluoroacetyl (TFA) and Fluorenylmethyloxycarbonyl (Fmoc): These are base-labile protecting groups. The Fmoc group is removed during standard ammonium hydroxide deprotection.[2]
This protocol outlines the general steps for incorporating a 5'-amino-modifier with a C6 spacer arm.
Materials:
-
DNA/RNA synthesizer
-
Controlled pore glass (CPG) solid support with the initial nucleoside
-
Standard DNA/RNA phosphoramidites and synthesis reagents
-
5'-Amino-Modifier C6 MMT phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
RP-HPLC system with a suitable column (e.g., C18)
-
Buffers for HPLC:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
-
Detritylation solution (e.g., 80% acetic acid in water)
Procedure:
-
Automated Synthesis:
-
Program the desired oligonucleotide sequence into the synthesizer.
-
In the final coupling step, use the 5'-Amino-Modifier C6 MMT phosphoramidite solution. A standard coupling time of 2-3 minutes is generally sufficient.[6]
-
Select the "DMT-on" or "trityl-on" option for the final cycle to retain the MMT protecting group.
-
-
Cleavage and Deprotection:
-
Transfer the CPG support to a vial and add the cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
-
Incubate at 55°C for 8-16 hours.
-
Cool the solution, transfer the supernatant to a new tube, and evaporate to dryness.
-
-
"Trityl-on" RP-HPLC Purification:
-
Resuspend the crude oligonucleotide in an appropriate buffer (e.g., 0.1 M TEAA).
-
Inject the sample onto the RP-HPLC system.
-
Elute with a gradient of acetonitrile in 0.1 M TEAA. The MMT-containing full-length product will elute later than the non-MMT-containing failure sequences.
-
Collect the major peak corresponding to the MMT-on oligonucleotide.
-
Evaporate the collected fraction to dryness.
-
-
MMT Removal (Detritylation):
-
Resuspend the purified MMT-on oligonucleotide in 80% acetic acid in water.
-
Incubate at room temperature for 15-30 minutes. The solution will turn yellow-orange, indicating the release of the MMT cation.
-
Quench the reaction by adding a neutralizing buffer or by immediate desalting.
-
Desalt the oligonucleotide using a size-exclusion column or ethanol precipitation to remove the acetic acid and the cleaved MMT group.
-
-
Analysis:
-
Verify the purity and identity of the final 5'-amino-modified oligonucleotide by analytical RP-HPLC, anion-exchange HPLC, and mass spectrometry.
-
This protocol utilizes a disulfide-containing phosphoramidite, which is cleaved post-synthesis to reveal the free thiol.
Materials:
-
As in Protocol 1, but with 5'-Thiol-Modifier C6 S-S phosphoramidite.
-
Dithiothreitol (DTT)
-
Phosphate buffer (0.1 M, pH 8.3-8.5)
-
NAP-10 column for desalting
Procedure:
-
Automated Synthesis, Cleavage, and Deprotection:
-
Follow steps 1 and 2 of Protocol 1, using the 5'-Thiol-Modifier C6 S-S phosphoramidite. The "DMT-on" option can be used for purification if the phosphoramidite contains a DMT group.
-
-
Purification:
-
Purify the oligonucleotide containing the disulfide linker by RP-HPLC as described in Protocol 1.
-
-
Reduction of the Disulfide Bond:
-
Removal of DTT:
-
Storage and Analysis:
-
Store the thiol-modified oligonucleotide under an inert atmosphere or in a solution containing a low concentration of DTT (e.g., 0.1 mM) to prevent oxidation and dimerization.
-
Analyze the final product by HPLC and mass spectrometry.
-
B. Direct Incorporation of Functional Molecules: Biotinylation
For commonly used labels like biotin, phosphoramidite reagents are available that allow for their direct incorporation at the 5'-terminus in a single step.
Materials:
-
As in Protocol 1, but with 5'-Biotin phosphoramidite (with a DMT group for purification).
-
Streptavidin-coated beads for affinity purification (optional).
Procedure:
-
Automated Synthesis:
-
Program the desired oligonucleotide sequence.
-
In the final coupling step, use the 5'-Biotin phosphoramidite. A longer coupling time (e.g., 3-5 minutes) may be beneficial for this bulkier phosphoramidite.[8]
-
Use the "DMT-on" setting.
-
-
Cleavage, Deprotection, and Purification:
-
Follow steps 2 and 3 of Protocol 1 for cleavage, deprotection, and "trityl-on" RP-HPLC purification.
-
The DMT group on the biotin phosphoramidite facilitates purification.[9]
-
-
DMT Removal:
-
Follow step 4 of Protocol 1 to remove the DMT group.
-
-
Alternative: Affinity Purification using a Photocleavable Biotin Phosphoramidite:
-
A photocleavable biotin phosphoramidite can be used for a highly specific purification.[10][11][12]
-
After synthesis and deprotection, the crude oligonucleotide mixture is incubated with streptavidin-coated beads.
-
The beads are washed to remove failure sequences.
-
The purified oligonucleotide is released from the beads by irradiation with near-UV light (300-350 nm), which cleaves the photocleavable linker.[10][11][12] This method also results in a 5'-phosphorylated oligonucleotide.[10][11]
-
II. Chemo-Enzymatic Modification of the 5'-Cap of mRNA
For the modification of long, biologically active RNA molecules like mRNA, chemical synthesis is not feasible. Chemo-enzymatic methods provide a powerful alternative for site-specific modification of the 5'-cap, a critical structure for mRNA stability and translation.[13][14]
Core Principle: Repurposing Methyltransferases
This approach utilizes RNA methyltransferases (MTases) that naturally transfer a methyl group from the cofactor S-adenosyl-L-methionine (AdoMet) to the 5'-cap. By using synthetic AdoMet analogs that carry a functional group instead of a methyl group, these enzymes can be repurposed to install a variety of modifications onto the mRNA cap.[13][15]
Diagram 2: Chemo-Enzymatic 5'-Cap Modification
Caption: Chemo-enzymatic modification of the mRNA 5'-cap.
Synthesis of AdoMet Analogs
A key component of this technique is the availability of AdoMet analogs. These can be synthesized chemically or enzymatically.
-
Chemical Synthesis: A common method involves the direct chemoselective alkylation of S-adenosyl-L-homocysteine (AdoHcy) with an alkylating agent containing the desired functional group under acidic conditions.[16][17]
-
Enzymatic Synthesis: Engineered methionine adenosyltransferases (MATs) can be used to generate AdoMet analogs from ATP and modified methionine precursors.[18][19][20]
Protocol 4: Enzymatic Propargylation of the mRNA 5'-Cap
This protocol describes the modification of the N6-position of the adenosine start nucleotide using the methyltransferase CAPAM and a propargyl-AdoMet analog (SeAdoYn). This modification has been shown to maintain translation while increasing the immunogenicity of the mRNA.[14]
Materials:
-
5'-capped mRNA (e.g., produced by in vitro transcription)
-
Recombinant CAPAM enzyme
-
SeAdoYn (S-adenosyl-L-methionine analog with a propargyl group)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Triton X-100)
-
RNase inhibitor
-
RNA purification kit
-
LC-MS system for analysis
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
5'-capped mRNA (e.g., 1-5 µg)
-
10x Reaction Buffer
-
RNase inhibitor (e.g., 40 units)
-
SeAdoYn (to a final concentration of e.g., 200 µM)
-
Recombinant CAPAM enzyme (e.g., 1-2 µM)
-
Nuclease-free water to the final reaction volume.
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
RNA Purification:
-
Purify the modified mRNA from the reaction mixture using an RNA purification kit according to the manufacturer's instructions. This will remove the enzyme, unreacted cofactor, and buffer components.
-
-
Analysis:
-
To confirm the modification, the mRNA can be digested to nucleosides using a cocktail of nucleases (e.g., nuclease P1 and alkaline phosphatase).
-
The resulting nucleosides are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect the presence of the propargylated adenosine.[14][21]
-
III. Comparative Analysis of 5'-Ribose Modification Techniques
The choice of modification technique depends on several factors, including the type of nucleic acid, the desired modification, the required scale, and the available resources.
| Technique | Advantages | Disadvantages | Typical Applications |
| Chemical Synthesis (Phosphoramidite) | - High efficiency and purity- Wide variety of modifications available- Well-established and automatable | - Limited to shorter oligonucleotides (typically < 200 nt)- Requires specialized equipment and reagents | - Synthesis of primers and probes for PCR and sequencing- Production of antisense oligonucleotides and siRNAs- Assembly of gene fragments |
| Chemo-Enzymatic Modification | - Applicable to long, biologically active RNAs (e.g., mRNA)- High site-specificity- Can be performed under mild, aqueous conditions | - Requires purified enzymes and AdoMet analogs- Reaction efficiency can vary depending on the enzyme and substrate- May require optimization of reaction conditions | - Labeling of mRNA for imaging and tracking- Studying the function of 5'-cap modifications- Engineering mRNAs with altered stability, translation efficiency, or immunogenicity |
IV. Impact of 5'-Ribose Modifications on Nucleic Acid Properties
The introduction of modifications at the 5'-position can have a significant impact on the physicochemical and biological properties of nucleic acids.
-
Stability: Modifications at the 5'-terminus can protect oligonucleotides from degradation by 5'-exonucleases, thereby increasing their half-life in biological systems.[22][]
-
Binding Affinity: The addition of certain groups can influence the melting temperature (Tm) of duplexes, affecting their stability.[22][24]
-
Biological Function: For mRNA, modifications to the 5'-cap can profoundly affect translation efficiency and immunogenicity.[13][14] For example, some modifications can enhance protein production, while others may be used to attenuate it.
V. Conclusion: A Powerful Toolkit for Nucleic Acid Engineering
The ability to introduce modifications at the 5'-position of ribose provides researchers with a powerful toolkit for the rational design of nucleic acids with tailored properties. Chemical synthesis using phosphoramidite chemistry offers a robust and versatile platform for modifying synthetic oligonucleotides, while chemo-enzymatic approaches have opened the door to the site-specific modification of long, biologically active RNA molecules. A thorough understanding of these techniques, their underlying principles, and their practical implementation is essential for advancing research and development in the ever-expanding field of nucleic acid science and therapeutics.
VI. References
-
Dalhoff, C., Lukinavicius, G., Klimasauakas, S., et al. (2006). Synthesis of S-adenosyl-L-methionine analogs and their use for sequence-specific transalkylation of DNA by methyltransferases. Nature Protocols, 1(4), 1879–1886. --INVALID-LINK--
-
Olejnik, J., Krzymańska-Olejnik, E., & Rothschild, K. J. (1996). Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides. Nucleic Acids Research, 24(2), 361–366. --INVALID-LINK--
-
Olejnik, J., Krzymańska-Olejnik, E., & Rothschild, K. J. (1996). Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides. PubMed, 8587609. --INVALID-LINK--
-
Dalhoff, C., Lukinavicius, G., Klimasauakas, S., et al. (2006). Synthesis of S-adenosyl-L-methionine analogs and their use for sequence-specific transalkylation of DNA by methyltransferases. PubMed, 17021591. --INVALID-LINK--
-
Glen Research. (n.d.). Thiol Modification of Oligonucleotides. Glen Report, 5(15). --INVALID-LINK--
-
Olejnik, J., Krzymańska-Olejnik, E., & Rothschild, K. J. (1996). Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides. PMC, PMC145642. --INVALID-LINK--
-
Dorgan, K. M., et al. (2018). AdoMet analog synthesis and utilization: Current state of the art. PMC, PMC5962402. --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Use of 5'-Amino-5'-deoxyuridine in Solid-Phase DNA Synthesis. BenchChem. --INVALID-LINK--
-
van Dülmen, M., et al. (2020). Enzymatic Generation of Double‐Modified AdoMet Analogues and Their Application in Cascade Reactions with Different Methyltransferases. PMC, PMC7379201. --INVALID-LINK--
-
Glen Research. (n.d.). 5'-Biotin Phosphoramidite. Glen Research. --INVALID-LINK--
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. --INVALID-LINK--
-
BIONEER. (n.d.). 5'-Biotin phosphoramidite. BIONEER. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Protocol for Thiol-Modified Oligonucleotide DDT Reduction. Sigma-Aldrich. --INVALID-LINK--
-
Glod, F., et al. (2021). Engineered SAM Synthetases for Enzymatic Generation of AdoMet Analogs with Photocaging Groups and Reversible DNA Modification in. ETH Zurich Research Collection. --INVALID-LINK--
-
van Dülmen, M., & Rentmeister, A. (2022). Chemo-Enzymatic Modification of the 5′ Cap To Study mRNAs. Accounts of Chemical Research, 55(9), 1256–1267. --INVALID-LINK--
-
BenchChem. (n.d.). Amino-5'-deoxyuridine phosphoramidite for oligonucleotide synthesis. BenchChem. --INVALID-LINK--
-
Glen Research. (n.d.). 5'-Thiol-Modifier C6. Glen Research. --INVALID-LINK--
-
Ben-Shem, A., et al. (2012). Synthesis of 5′ cap-0 and cap-1 RNAs using solid-phase chemistry coupled with enzymatic methylation by human (guanine-N7). PMC, PMC3424564. --INVALID-LINK--
-
Martin, P. (2018). Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications. PMC, PMC6037287. --INVALID-LINK--
-
Eurogentec. (n.d.). Oligonucleotide Purification Guidelines. Eurogentec. --INVALID-LINK--
-
University of Southampton. (n.d.). RP-HPLC Purification of Oligonucleotides. Mass Spectrometry Research Facility. --INVALID-LINK--
-
biosyn.com. (2017). Thiol modifiers in oligonucleotide synthesis. biosyn.com. --INVALID-LINK--
-
SIELC Technologies. (n.d.). HPLC Method for Analyzing Oligo 5-mer Oligonucleotides on OligoMg Column. SIELC Technologies. --INVALID-LINK--
-
Evich, M. G., Spring-Connell, A. M., & Germann, M. W. (2017). Impact of modified ribose sugars on nucleic acid conformation and function. Heterocyclic Communications, 23(3), 169-180. --INVALID-LINK--
-
Hentze, M. W., & Limbach, P. A. (2012). Characterization of Modified RNA by Top-Down Mass Spectrometry. PMC, PMC3521016. --INVALID-LINK--
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. ATDBio. --INVALID-LINK--
-
van Dülmen, M., Muthmann, N., & Rentmeister, A. (2021). Chemo‐Enzymatic Modification of the 5′ Cap Maintains Translation and Increases Immunogenic Properties of mRNA. PMC, PMC8207559. --INVALID-LINK--
-
Holstein, J. M., Stummer, D., & Rentmeister, A. (2016). Enzymatic Modification of 5′-Capped RNA and Subsequent Labeling by Click Chemistry. In Click Chemistry in Glycoscience (pp. 145-157). Humana Press, New York, NY. --INVALID-LINK--
-
van Dülmen, M., & Rentmeister, A. (2022). Chemo-Enzymatic Modification of the 5' Cap To Study mRNAs. Semantic Scholar. --INVALID-LINK--
-
Das, G., Harikrishna, S., & Gore, K. R. (2022). Influence of Sugar Modifications on the Nucleoside Conformation and Oligonucleotide Stability: A Critical Review. ResearchGate. --INVALID-LINK--
-
New England Biolabs. (n.d.). RNA sequencing and modification mapping by mass spectrometry. NEB. --INVALID-LINK--
-
Evich, M. G., Spring-Connell, A. M., & Germann, M. W. (2017). Impact of modified ribose sugars on nucleic acid conformation and function. ResearchGate. --INVALID-LINK--
-
Agilent. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent. --INVALID-LINK--
-
Varghese, N., & Limbach, P. A. (2017). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. PMC, PMC5488718. --INVALID-LINK--
-
Glen Research. (n.d.). Chemical Modification of the 5'-Terminus of Oligonucleotides. Glen Report, 1(21). --INVALID-LINK--
-
Marchand, V., et al. (2020). Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation. ACS Publications. --INVALID-LINK--
-
Glen Research. (n.d.). Chemical Modification of the 5'-Terminus of Oligonucleotides. Glen Report, 1(21). --INVALID-LINK--
-
Hentze, M. W., & Limbach, P. A. (2012). Characterization of Modified RNA by Top-Down Mass Spectrometry. ResearchGate. --INVALID-LINK--
-
BOC Sciences. (2025). Common modifications and effects of oligonucleotide drugs. BOC Sciences. --INVALID-LINK--
-
ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. ELLA Biotech. --INVALID-LINK--
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]
- 4. Thiol modifiers in oligonucleotide synthesis [biosyn.com]
- 5. atdbio.com [atdbio.com]
- 6. benchchem.com [benchchem.com]
- 7. Oligo Reduction [sigmaaldrich.com]
- 8. glenresearch.com [glenresearch.com]
- 9. 5'-Biotin phosphoramidite [eng.bioneer.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chemo‐Enzymatic Modification of the 5′ Cap Maintains Translation and Increases Immunogenic Properties of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemo-Enzymatic Modification of the 5' Cap To Study mRNAs. | Semantic Scholar [semanticscholar.org]
- 16. Synthesis of S-adenosyl-L-methionine analogs with extended transferable groups for methyltransferase-directed labeling of DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of S-adenosyl-L-methionine analogs and their use for sequence-specific transalkylation of DNA by methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. AdoMet analog synthesis and utilization: Current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic Generation of Double‐Modified AdoMet Analogues and Their Application in Cascade Reactions with Different Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research Collection | ETH Library [research-collection.ethz.ch]
- 21. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vitro Antiviral Screening of Nucleoside Analogs
Introduction
Nucleoside analogs (NAs) represent a cornerstone of antiviral chemotherapy, forming the backbone of treatments for chronic infections caused by HIV, hepatitis B and C, and herpesviruses.[1] Their success stems from a clever exploitation of the viral replication machinery. Viruses, being obligate intracellular parasites, rely on the host cell's building blocks to replicate their genomes.[2] NAs are synthetic molecules that mimic these natural nucleosides. Once inside a host cell, they are metabolically activated and subsequently incorporated by the viral polymerase into the growing genetic strand, ultimately halting the replication process.[2][3] This class of drugs includes some of the most successful antivirals developed to date, such as Zidovudine (AZT), Acyclovir, Sofosbuvir, and Remdesivir.[1][4][5]
The continuous emergence of new viral pathogens and the development of resistance to existing drugs necessitate a robust pipeline for the discovery of novel antiviral agents.[6] Cell-based assays are indispensable tools in this endeavor, providing a biologically relevant environment to assess both the efficacy and the potential toxicity of drug candidates early in the discovery pipeline.[7][8]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for establishing a complete experimental workflow for the primary screening of nucleoside analogs. The focus is on building a self-validating system that progresses logically from initial cytotoxicity assessment to primary efficacy screening and confirmatory assays, ensuring the generation of reliable and reproducible data.
Chapter 1: Foundational Concepts & Pre-experimental Considerations
The Molecular Rationale: Mechanism of Action of Nucleoside Analogs
The efficacy of nucleoside analogs hinges on a multi-step intracellular process that converts the inactive prodrug into a potent chain-terminating agent. Understanding this pathway is critical for interpreting screening data and designing subsequent mechanistic studies.
-
Cellular Uptake: The NA prodrug enters the host cell, typically via host nucleoside transporters.[2]
-
Metabolic Activation: Host and/or viral kinases phosphorylate the NA in a stepwise manner, converting it from a nucleoside to its active triphosphate form (NA-TP).[2][3] This phosphorylation is often a rate-limiting step and a key determinant of the compound's potency.
-
Polymerase Competition: The activated NA-TP now resembles a natural deoxynucleotide triphosphate (dNTP) and competes with it for the active site of the viral polymerase (e.g., RNA-dependent RNA polymerase or reverse transcriptase).[4]
-
Chain Termination: Once the viral polymerase incorporates the NA-TP into the nascent viral DNA or RNA strand, replication is halted. This occurs because most NAs lack the 3'-hydroxyl group necessary to form the phosphodiester bond required for adding the next nucleotide, acting as an "obligate chain terminator".[2] Other mechanisms, such as non-obligate termination or lethal mutagenesis, can also contribute to the antiviral effect.[2][4]
Caption: Intracellular activation pathway of a nucleoside analog.
The Antiviral Screening Cascade
A successful screening campaign follows a structured, multi-stage approach designed to efficiently identify promising candidates while eliminating unsuitable ones. This "cascade" ensures that more resource-intensive assays are reserved for a smaller number of validated hits.
Caption: A logical workflow for antiviral screening of nucleoside analogs.
Critical Prerequisite: Biosafety
All work involving infectious viruses must be conducted with strict adherence to biosafety protocols. Most common viruses used in screening (e.g., Influenza, Dengue, Herpes Simplex Virus, SARS-CoV-2) require a Biosafety Level 2 (BSL-2) laboratory.[9][10] The Principal Investigator is responsible for ensuring all personnel receive documented, lab-specific training.[9]
Core BSL-2 Practices Include:
-
Limited Access: Laboratory doors must be kept closed and posted with a BSL-2 biohazard warning sign.[9]
-
Personal Protective Equipment (PPE): A dedicated lab coat, gloves, and eye protection are mandatory.[9] PPE must be removed before leaving the work area.[11]
-
Biological Safety Cabinet (BSC): All procedures that can generate aerosols or splashes (e.g., pipetting, vortexing, opening containers of infectious material) must be performed inside a certified Class II BSC.[9]
-
Decontamination: All work surfaces must be decontaminated with an appropriate disinfectant (e.g., fresh 10% bleach, 70% ethanol) after work is completed and immediately after any spills.[11] All infectious materials and waste must be decontaminated, typically by autoclaving, before disposal.[9]
-
Sharps Safety: Use sharps with safer-engineered features whenever possible. Needles must not be bent, broken, or recapped.[9] All sharps must be disposed of in a designated, puncture-resistant sharps container.[12]
-
No Personal Items: Eating, drinking, smoking, and applying cosmetics are strictly prohibited in the laboratory.[11][12]
Chapter 2: Core Experimental Protocols
This chapter details the essential cell-based assays required to determine the cytotoxicity and antiviral efficacy of test compounds.
Protocol 1: Cytotoxicity Assay (CC₅₀ Determination)
Rationale: It is imperative to determine the concentration at which a compound is toxic to the host cells.[13] Apparent antiviral activity can be a false positive resulting simply from the compound killing the cells, thereby preventing viral replication.[13] This assay is performed on uninfected cells in parallel with the efficacy assay. The 50% cytotoxic concentration (CC₅₀) is the value used to calculate the therapeutic window.[14][15] The MTT assay, which measures the metabolic activity of viable cells, is a reliable and common method.[14]
Materials:
| Reagent/Equipment | Specifications |
|---|---|
| Host Cell Line | e.g., Vero (for many viruses), A549 (for respiratory viruses) |
| Cell Culture Medium | Appropriate for the cell line (e.g., DMEM, MEM) + 5-10% FBS |
| 96-well Plates | Clear, flat-bottom, tissue-culture treated |
| Test Compounds | Stock solutions in DMSO |
| MTT Reagent | 5 mg/mL in sterile PBS |
| Solubilization Solution | DMSO or 0.01 M HCl in 10% SDS |
| CO₂ Incubator | 37°C, 5% CO₂ |
| Microplate Reader | Capable of measuring absorbance at 570 nm |
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count healthy, log-phase cells.
-
Adjust the cell density to 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C to allow for cell attachment.[14]
-
-
Compound Preparation and Treatment:
-
Prepare 2-fold serial dilutions of the test compounds in cell culture medium. A typical starting concentration might be 100 µM.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells in triplicate.
-
Crucially, include control wells:
-
Cell Control (100% Viability): Wells with cells and fresh medium only.
-
Blank Control (Background): Wells with medium only.
-
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C. This duration should match the incubation period of your primary antiviral assay to ensure a direct comparison.
-
-
MTT Assay:
-
Carefully remove the medium containing the compounds.
-
Add 20 µL of MTT reagent (5 mg/mL) to each well, including controls.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14]
-
Aspirate the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the cell control (untreated wells).
-
Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) in software like GraphPad Prism to determine the CC₅₀ value.[14]
-
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay (IC₅₀ Determination)
Rationale: This is a robust and widely used primary screening assay for cytopathic viruses (viruses that cause visible damage to host cells).[17][18] The assay measures the ability of a compound to prevent the virus-induced destruction of the cell monolayer.[19] The endpoint is often quantified using a vital dye that stains only living cells. A reduction in CPE in the presence of the compound indicates antiviral activity.[7][20]
Materials:
| Reagent/Equipment | Specifications |
|---|---|
| Host Cell Line & Medium | As per Protocol 1 |
| Virus Stock | Titered virus stock of known PFU/mL or TCID₅₀/mL |
| 96-well Plates | Clear, flat-bottom, tissue-culture treated |
| Test Compounds | Stock solutions in DMSO |
| Staining Solution | Crystal Violet (0.1% w/v in 15% formaldehyde) or Neutral Red |
| Elution Buffer | Methanol (for Crystal Violet) |
| CO₂ Incubator | 37°C, 5% CO₂ |
| Microplate Reader | Capable of measuring absorbance at ~595 nm (Crystal Violet) |
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in Protocol 1 (Step 1) and incubate for 24 hours until a confluent monolayer is formed.
-
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test compounds in infection medium (low serum, e.g., 2% FBS).
-
Dilute the virus stock in infection medium to a concentration that will cause ~80-90% CPE within 48-72 hours (determined through prior virus titration experiments). A multiplicity of infection (MOI) of 0.01 is often a good starting point.[18]
-
-
Infection and Treatment:
-
Aspirate the growth medium from the cell monolayer.
-
Add 50 µL of the appropriate compound dilution to each well.
-
Immediately add 50 µL of the diluted virus to the wells.
-
Essential Controls:
-
Virus Control (0% Inhibition): Wells with cells + virus, but no compound.
-
Cell Control (100% Inhibition): Wells with cells only (no virus, no compound).
-
-
-
Incubation:
-
Incubate the plate at 37°C until the virus control wells show approximately 80-90% CPE (typically 48-72 hours).
-
-
Staining and Quantification:
-
To inactivate the virus and stain the remaining viable cells, add 50 µL of a formaldehyde/crystal violet solution to each well.[20]
-
Incubate for 30 minutes at room temperature.
-
Gently wash the plate with water to remove excess stain and dead cells. Let the plate air dry completely.
-
Add 100 µL of 100% methanol to each well to dissolve the stain from the viable cells.
-
Read the absorbance at 595 nm. Higher absorbance corresponds to more viable cells and thus greater viral inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(OD_test - OD_virus) / (OD_cell - OD_virus)] * 100
-
Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the 50% inhibitory concentration (IC₅₀).[21]
-
Protocol 3: Virus Yield Reduction Assay
Rationale: This assay is considered a "gold standard" and a powerful technique for confirming the antiviral activity of hits from primary screening.[17][22] Instead of measuring an indirect effect like CPE, it directly quantifies the reduction in the production of new, infectious viral particles in the presence of the compound.[23][24] While more labor-intensive, it provides a highly accurate measure of a compound's potency.[22]
Materials:
| Reagent/Equipment | Specifications |
|---|---|
| Host Cell Line & Medium | As per Protocol 1 |
| 24- or 48-well Plates | For the initial infection step |
| Virus Stock | Titered virus stock |
| Test Compounds | Stock solutions in DMSO |
| Equipment for Titration | 96-well plates and reagents for Plaque Assay or TCID₅₀ |
Step-by-Step Methodology:
-
Infection Under Treatment:
-
Seed host cells in 24-well plates and grow to confluence.
-
Prepare serial dilutions of the hit compound in infection medium.
-
Pre-treat the cell monolayers with the compound dilutions for 1 hour.
-
Infect the cells with the virus at a defined MOI (e.g., 0.1 to 1.0) for 1-2 hours.
-
Remove the virus inoculum, wash the cells, and add back the medium containing the respective compound concentrations.
-
-
Incubation and Harvest:
-
Incubate the plates for a period corresponding to a single viral replication cycle (e.g., 24-48 hours).
-
After incubation, harvest the supernatant from each well. This supernatant contains the progeny (newly produced) viruses. It is common to perform a freeze-thaw cycle to lyse the cells and release any intracellular virus particles.
-
-
Titration of Progeny Virus:
-
For each compound concentration, perform a 10-fold serial dilution of the harvested supernatant.
-
Use these dilutions to perform a standard plaque assay or TCID₅₀ assay on fresh cell monolayers.[24] This will determine the viral titer (PFU/mL or TCID₅₀/mL) in each sample.
-
-
Data Analysis:
-
Calculate the viral titer for each compound concentration.
-
Determine the percentage of yield reduction compared to the untreated virus control.
-
Plot the percent yield reduction against the log of the compound concentration and use non-linear regression to calculate a more accurate IC₅₀ value.
-
Chapter 3: Data Analysis and Interpretation
The Selectivity Index (SI): Defining the Therapeutic Window
The ultimate goal of primary screening is not just to find potent compounds, but to find compounds that are selectively potent against the virus without harming the host. The Selectivity Index (SI) is the key metric for this assessment.[13]
Calculation: The SI is the ratio of the compound's toxicity to its efficacy[13][15]:
SI = CC₅₀ / IC₅₀
Interpretation: A higher SI value is desirable as it indicates a larger therapeutic window.[13] A compound that is highly toxic (low CC₅₀) or weakly active (high IC₅₀) will have a low SI. As a general rule of thumb in early-stage drug discovery, compounds with an SI value ≥ 10 are considered promising hits worthy of further investigation.[13][15]
Data Presentation
Quantitative data should be summarized in a clear, structured table to allow for easy comparison between different nucleoside analogs.
Table 1: Summary of Antiviral Screening Data
| Compound ID | CC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index (SI) | Notes |
|---|---|---|---|---|
| NA-001 | >100 | 2.5 | >40 | Promising Hit |
| NA-002 | 15 | 7.5 | 2 | Toxic, not selective |
| NA-003 | >100 | >50 | <2 | Inactive |
| Remdesivir (Control) | 85 | 0.9 | 94.4 | Positive Control |
Chapter 4: Advanced & Mechanistic Assays
Once promising hits are confirmed, further assays can elucidate their specific mechanism of action.
-
Biochemical Assays: These cell-free assays use purified viral polymerases to directly measure the inhibition of RNA or DNA synthesis.[25][26] This confirms that the compound's target is indeed the polymerase and can be used to determine kinetic parameters of inhibition.[25][27]
-
Time-of-Addition Studies: In this assay, the compound is added at different time points relative to viral infection (e.g., before infection, during, or at various times after). This helps to pinpoint which stage of the viral life cycle (e.g., entry, replication, egress) is being inhibited.[23]
-
Resistance Studies: Actively growing the virus in the presence of sub-lethal concentrations of the compound can be used to select for resistant mutants. Sequencing the polymerase gene of these resistant viruses can identify the specific amino acid changes that confer resistance, thereby mapping the drug's binding site on the enzyme.
References
- 1. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. research.arizona.edu [research.arizona.edu]
- 11. wcu.edu [wcu.edu]
- 12. wku.edu [wku.edu]
- 13. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ibtbioservices.com [ibtbioservices.com]
- 18. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. protocols.io [protocols.io]
- 20. Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 24. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 25. In Vitro Biochemical Assays to Study Respiratory Syncytial Virus Polymerase Activities | Springer Nature Experiments [experiments.springernature.com]
- 26. tevelthuislab.scholar.princeton.edu [tevelthuislab.scholar.princeton.edu]
- 27. Biochemical analyses of the interactions between viral polymerases and RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Modified nucleosides are fundamental to the development of therapeutic agents, particularly in antiviral and anticancer applications. Traditional chemical synthesis of these complex molecules often involves multi-step processes with significant challenges in achieving desired regio- and stereoselectivity, leading to lower yields and the generation of hazardous waste. Enzymatic synthesis presents a powerful alternative, offering high selectivity under mild, aqueous conditions. This guide provides an in-depth overview of the methodologies for the enzymatic synthesis of modified nucleosides, detailing the core principles, key enzyme classes, and practical, field-proven protocols.
I. Introduction: The Imperative for Enzymatic Synthesis
Nucleoside analogs, structural mimics of natural nucleosides, are a cornerstone of modern medicine. Their ability to interfere with DNA and RNA synthesis pathways makes them potent antiviral and anticancer drugs.[1][2] However, their chemical synthesis is often complex and inefficient.[3][4] Enzymatic approaches, leveraging the inherent specificity of biocatalysts, provide a more sustainable and efficient route to these valuable compounds.[5][6] The advantages of enzymatic synthesis include:
-
High Regio- and Stereoselectivity: Enzymes precisely control the formation of glycosidic bonds and other modifications, minimizing the need for protecting groups and reducing downstream purification challenges.[7][8]
-
Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous buffers at or near physiological pH and temperature, preserving sensitive functional groups and reducing energy consumption.[7]
-
Environmental Sustainability: By reducing the reliance on harsh organic solvents and toxic reagents, enzymatic methods align with the principles of green chemistry.[5]
This document serves as a comprehensive guide for researchers looking to implement enzymatic strategies for the synthesis of modified nucleosides.
II. Core Enzymatic Strategies: A Mechanistic Overview
The enzymatic toolbox for modified nucleoside synthesis is diverse, with several key enzyme classes forming the foundation of most synthetic routes. Understanding the function of these enzymes is critical to designing effective synthetic cascades.
A. Nucleoside Phosphorylases (NPs): The Workhorses of Transglycosylation
Nucleoside phosphorylases (NPs) are central to the enzymatic synthesis of nucleosides.[2][9] They catalyze the reversible phosphorolysis of a nucleoside to its constituent nucleobase and a pentose-1-phosphate.[10][11] This reversibility is exploited in a process called transglycosylation , where the pentose-1-phosphate intermediate is intercepted by a different, often modified, nucleobase to form a new nucleoside.[9][12]
There are two main classes of NPs based on their substrate specificity:
-
Purine Nucleoside Phosphorylases (PNPs): These enzymes act on purine nucleosides like inosine and guanosine.[10][13] The thermodynamic equilibrium for PNPs generally favors the synthesis of the nucleoside.[9]
-
Pyrimidine Nucleoside Phosphorylases (PyNPs): This class includes uridine phosphorylase (UP) and thymidine phosphorylase (TP), which are specific for pyrimidine nucleosides.[14][15] In contrast to PNPs, the equilibrium for PyNPs often favors phosphorolysis (cleavage).[9]
To drive the synthesis of modified pyrimidine nucleosides, a coupled-enzyme system is often employed, where a PNP is used to generate the ribose-1-phosphate in situ, which is then consumed by the PyNP in the presence of the desired pyrimidine base.[9][14]
Caption: Coupled PyNP/PNP transglycosylation workflow.
B. Nucleoside Kinases: The Gateway to Nucleotides
Nucleoside kinases catalyze the phosphorylation of the 5'-hydroxyl group of nucleosides to form nucleoside-5'-monophosphates (NMPs).[16][17] This is often the first and rate-limiting step in the activation of nucleoside analog prodrugs within the cell. These enzymes can be harnessed for the preparative synthesis of NMPs, which are important intermediates for the synthesis of nucleoside triphosphates (NTPs) or can be therapeutic agents in their own right.[7][18]
A key consideration for large-scale synthesis is the need for a phosphate donor, typically ATP or GTP. To make the process cost-effective, an ATP regeneration system is often coupled to the kinase reaction.[16][18]
Caption: Nucleoside kinase reaction with ATP regeneration.
III. Multi-Enzyme Cascades and Whole-Cell Biocatalysis
For more complex transformations, multi-enzyme cascades in a one-pot setting offer significant advantages in terms of process efficiency and yield.[14][19] These cascades can be constructed using purified enzymes or by utilizing whole microbial cells as biocatalysts.[20][21]
Whole-cell biocatalysis offers a cost-effective alternative to using purified enzymes, as it eliminates the need for extensive protein purification.[20] The cellular machinery can also provide cofactors and an environment that protects enzyme stability.[20]
| Strategy | Advantages | Disadvantages |
| Purified Enzymes | High purity of final product, precise control over reaction conditions. | High cost of enzyme production and purification, potential for enzyme instability. |
| Whole-Cell Biocatalysts | Lower cost, cofactor regeneration in situ, enhanced enzyme stability. | Potential for side reactions from endogenous enzymes, challenges with substrate/product transport across the cell membrane. |
IV. Protocols and Methodologies
The following protocols provide a starting point for the enzymatic synthesis of modified nucleosides. Optimization of substrate concentrations, enzyme loading, temperature, and pH will be necessary for specific applications.
Protocol 1: Transglycosylation using a Coupled PNP/UP System for the Synthesis of a Modified Purine Nucleoside
This protocol describes the synthesis of a modified purine nucleoside from a modified purine base and uridine as the ribose donor.
Materials:
-
Purine Nucleoside Phosphorylase (PNP), e.g., from E. coli
-
Uridine Phosphorylase (UP), e.g., from E. coli
-
Uridine
-
Modified purine base
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Reaction vessel (e.g., microcentrifuge tube or glass vial)
-
Incubator/shaker
-
HPLC for reaction monitoring
Procedure:
-
Reaction Setup: In a reaction vessel, prepare the following reaction mixture:
-
50 mM Potassium phosphate buffer (pH 7.5)
-
10 mM Uridine
-
5 mM Modified purine base
-
1-5 U/mL Uridine Phosphorylase
-
1-5 U/mL Purine Nucleoside Phosphorylase
-
-
Incubation: Incubate the reaction mixture at 37-50 °C with gentle agitation for 4-24 hours. The optimal temperature will depend on the thermostability of the enzymes used.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC. Look for the consumption of the modified purine base and the formation of the new nucleoside product.
-
Termination and Purification: Once the reaction has reached completion (or equilibrium), terminate the reaction by heating to 95 °C for 5 minutes to denature the enzymes. Centrifuge to pellet the denatured protein and purify the supernatant containing the modified nucleoside using standard chromatographic techniques (e.g., silica gel chromatography or preparative HPLC).
Protocol 2: Synthesis of a Nucleoside-5'-Monophosphate using a Nucleoside Kinase with ATP Regeneration
This protocol outlines the phosphorylation of a modified nucleoside using a kinase and a pyruvate kinase/phosphoenolpyruvate (PEP) ATP regeneration system.
Materials:
-
Deoxynucleoside Kinase (dNK), e.g., from Drosophila melanogaster
-
Pyruvate Kinase (PK)
-
Modified nucleoside
-
ATP
-
Phosphoenolpyruvate (PEP)
-
Tris-HCl buffer (50 mM, pH 7.6)
-
MgCl₂
-
Reaction vessel
-
Incubator
-
HPLC for reaction monitoring
Procedure:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube:
-
50 mM Tris-HCl buffer (pH 7.6)
-
10 mM MgCl₂
-
5 mM Modified nucleoside
-
1 mM ATP
-
10 mM PEP
-
10 U/mL Pyruvate Kinase
-
1-5 U/mL Deoxynucleoside Kinase
-
-
Incubation: Incubate the reaction at 37 °C for 2-12 hours.
-
Reaction Monitoring: Monitor the formation of the NMP product by HPLC.
-
Termination and Purification: Terminate the reaction by boiling for 5 minutes. Centrifuge to remove precipitated proteins. The NMP can be purified by anion-exchange chromatography.
V. Chemoenzymatic Approaches
In many cases, a purely enzymatic route may not be feasible due to limitations in enzyme substrate scope. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical synthesis, provides a powerful hybrid approach.[1][22][23] For example, a complex, non-natural nucleobase can be synthesized chemically and then enzymatically coupled to a sugar moiety.[22] This strategy leverages the strengths of both disciplines to create novel nucleoside analogs.
VI. Conclusion and Future Outlook
The enzymatic synthesis of modified nucleosides has matured into a viable and often superior alternative to traditional chemical methods.[1] The continued discovery of novel enzymes with broader substrate specificities, coupled with advances in protein engineering and metabolic engineering, will further expand the scope of this technology.[20][24] As the demand for novel nucleoside-based therapeutics grows, enzymatic and chemoenzymatic strategies will play an increasingly critical role in their discovery and manufacture.
References
- 1. tandfonline.com [tandfonline.com]
- 2. [PDF] Enzymatic Synthesis of Nucleoside Analogues by Nucleoside Phosphorylases | Semantic Scholar [semanticscholar.org]
- 3. Enzymatic synthesis of nucleoside analogues from uridines and vinyl esters in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Infographic: Chemical Versus Enzymatic DNA Synthesis | The Scientist [the-scientist.com]
- 5. ansabio.com [ansabio.com]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Purine nucleoside phosphorylase - Wikipedia [en.wikipedia.org]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. proteopedia.org [proteopedia.org]
- 14. Multi-Enzymatic Cascades in the Synthesis of Modified Nucleosides: Comparison of the Thermophilic and Mesophilic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]
- 16. mdpi.com [mdpi.com]
- 17. epublications.vu.lt [epublications.vu.lt]
- 18. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]
- 19. Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Whole cell biocatalysts for the preparation of nucleosides and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase | MDPI [mdpi.com]
- 23. Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design and directed evolution of a dideoxy purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Investigational Protocol: 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-exofuranoyl)-6-chloropurine and its Derivatives
An in-depth analysis of the scientific literature and chemical databases reveals a significant lack of specific, publicly available information regarding "9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-exofuranoyl)-6-chloropurine." This suggests that the compound is likely a novel research molecule, a synthetic intermediate that has not been extensively studied for its biological activity, or is described in proprietary literature such as patents that are not broadly indexed.
However, the structural components of the molecule—a 6-chloropurine base, a modified deoxyribose sugar, and protecting groups (acetyl and benzoyl)—are common in the field of medicinal chemistry, particularly in the synthesis of nucleoside analogs. These analogs are a cornerstone of antiviral and anticancer drug development. The 6-chloropurine moiety is a versatile precursor for introducing various functional groups at the 6-position of the purine ring, allowing for the synthesis of a diverse library of compounds with potentially wide-ranging biological activities. The modifications on the sugar ring, including the deoxy function and the protecting groups, are crucial for influencing the compound's stability, solubility, and interaction with biological targets.
Given the absence of direct data on the specified molecule, this guide will, therefore, focus on the potential applications and investigational workflows based on the known roles of its constituent chemical motifs in medicinal chemistry. This document will serve as a foundational guide for a researcher initiating an investigation into this or structurally related compounds.
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Objective: To provide a scientifically grounded framework for the initial investigation of the title compound and its potential as a therapeutic agent. This guide outlines synthetic strategies, potential biological targets, and a tiered experimental approach to elucidate its mechanism of action and therapeutic potential.
Part 1: Foundational Rationale and Synthetic Strategy
Structural Significance and Therapeutic Hypothesis
The molecule this compound can be dissected into three key components that inform its potential medicinal chemistry applications:
-
6-Chloropurine Base: This is a highly versatile synthetic handle. The chlorine atom at the 6-position is a good leaving group, readily displaced by various nucleophiles (e.g., amines, thiols, alcohols). This allows for the creation of a library of 6-substituted purine derivatives, which are known to interact with a wide range of biological targets, including kinases, polymerases, and purinergic receptors.
-
Modified Deoxyribose Sugar: The absence of a hydroxyl group at the 5'-position (5-deoxy) and the presence of protecting groups (acetyl and benzoyl) suggest this molecule is either a synthetic intermediate or a prodrug. The protecting groups would likely be removed in vivo to reveal the active form of the nucleoside. The stereochemistry of the sugar is critical for its interaction with enzymes that process nucleosides.
-
Overall Structure: As a nucleoside analog, the primary hypothesis is that this compound could act as an antimetabolite, interfering with nucleic acid synthesis or other cellular processes that involve purine metabolism. This makes it a candidate for investigation as an anticancer or antiviral agent.
Synthetic and derivatization workflow
The initial step in investigating this compound would be to utilize the reactive 6-chloro group to synthesize a library of derivatives. This is a standard approach in medicinal chemistry to explore the structure-activity relationship (SAR).
Caption: Synthetic workflow for generating a library of bioactive nucleoside analogs.
Part 2: Tiered Biological Evaluation Protocol
A tiered approach is recommended to efficiently screen the synthesized library and identify promising lead compounds.
Tier 1: In Vitro Cytotoxicity and Antiviral Screening
Objective: To assess the general cytotoxicity of the compound library against a panel of cancer cell lines and its activity against a selection of viruses.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (from the synthesized library) in the appropriate cell culture medium. Add the compounds to the cells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each compound.
Data Presentation:
| Compound | Cell Line 1 IC50 (µM) | Cell Line 2 IC50 (µM) | Cell Line 3 IC50 (µM) |
| Derivative 1 | >100 | 85.2 | 92.1 |
| Derivative 2 | 12.5 | 25.1 | 18.9 |
| ... | ... | ... | ... |
Antiviral Screening:
A similar protocol would be employed using virus-infected host cells. The endpoint would be the inhibition of viral replication, often measured by plaque reduction assays or quantitative PCR (qPCR) for viral nucleic acids.
Tier 2: Target Identification and Mechanism of Action Studies
For compounds that show promising activity in Tier 1, the next step is to identify their molecular target(s) and elucidate their mechanism of action.
Hypothetical Signaling Pathway for a Purine Analog:
Caption: Potential mechanism of action for a nucleoside analog inhibitor.
Experimental Protocols:
-
Kinase Inhibition Assays: Screen the active compounds against a panel of kinases, as many purine derivatives are known kinase inhibitors. This can be done using commercially available kinase assay kits.
-
Polymerase Inhibition Assays: If the compound is hypothesized to be an antiviral, test its ability to inhibit viral polymerases (e.g., reverse transcriptase for HIV, RNA-dependent RNA polymerase for HCV).
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M), which is a hallmark of many anticancer agents.
-
Apoptosis Assays: Employ techniques like Annexin V staining or caspase activity assays to determine if the compound induces programmed cell death.
Tier 3: In Vivo Efficacy and Pharmacokinetic Studies
Compounds that demonstrate a clear mechanism of action and potent in vitro activity would be advanced to preclinical animal models.
Objective: To evaluate the in vivo efficacy, toxicity, and pharmacokinetic properties of the lead compound(s).
Protocols:
-
Xenograft Models: For anticancer agents, human cancer cells are implanted in immunocompromised mice. The mice are then treated with the test compound to assess its ability to inhibit tumor growth.
-
Infection Models: For antiviral agents, animals are infected with the target virus and then treated with the compound to evaluate its ability to reduce viral load and improve survival.
-
Pharmacokinetic (PK) Studies: The compound is administered to animals (e.g., mice or rats), and blood samples are collected at various time points to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
Part 3: Concluding Remarks and Future Directions
The investigational pathway for a novel compound like this compound is a systematic and multi-tiered process. While direct biological data on this specific molecule is not currently available in the public domain, its structural features strongly suggest its potential as a precursor for a library of bioactive nucleoside analogs. The protocols and workflows outlined in this guide provide a robust framework for any researcher embarking on the exploration of this or similar molecules in the quest for new therapeutic agents. The key to success lies in the methodical generation of derivatives and a logical progression through the tiers of biological evaluation, from broad screening to in-depth mechanistic studies and finally to preclinical validation.
Scaling Up the Synthesis of Acetylated and Benzoylated Nucleosides: An Application Guide
Introduction: The Critical Role of Acylated Nucleosides in Drug Development
In the landscape of modern therapeutics and diagnostics, nucleoside analogues are foundational. Their structural similarity to the natural building blocks of DNA and RNA allows them to be potent antiviral and anticancer agents. However, the synthesis of these complex molecules, particularly for oligonucleotide synthesis, necessitates a strategic approach to protect reactive functional groups, preventing unwanted side reactions. Acetyl and benzoyl groups are among the most utilized protecting groups for the hydroxyl and exocyclic amine functionalities of nucleosides.
This technical guide provides a comprehensive overview of the principles and practicalities of scaling up the synthesis of acetylated and benzoylated nucleosides. Moving from the bench to pilot or industrial scale introduces significant challenges related to reaction kinetics, heat and mass transfer, and purification. This document is intended for researchers, chemists, and process development professionals, offering field-proven insights and detailed protocols to navigate these complexities successfully.
I. The Chemistry of Nucleoside Acylation: A Mechanistic Perspective
The acylation of nucleosides, whether through acetylation or benzoylation, is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen of a hydroxyl group or the nitrogen of an exocyclic amine attacks the electrophilic carbonyl carbon of the acylating agent.
Acetylation is commonly achieved using acetic anhydride or acetyl chloride. The reaction is often catalyzed by a base, such as pyridine or triethylamine, which serves to deprotonate the nucleophilic group, increasing its reactivity, and to neutralize the acidic byproduct (acetic acid or hydrochloric acid).
Benzoylation typically employs benzoyl chloride, often in the presence of a base like pyridine. For selective N-benzoylation of nucleosides with hydroxyl groups on the sugar moiety, a transient protection strategy, for instance, using trimethylsilyl chloride (TMSCl), is frequently employed to temporarily shield the hydroxyl groups.
The choice between acetyl and benzoyl protecting groups is dictated by the desired stability and the conditions required for their subsequent removal. Benzoyl groups are generally more robust and offer greater stability during subsequent synthetic steps compared to acetyl groups.
II. Process Development and Scale-Up Considerations
Scaling up a chemical synthesis from the laboratory to an industrial setting is not a linear process.[1] A reaction that is straightforward on a gram scale can become problematic at the kilogram scale due to changes in the surface area-to-volume ratio, which significantly impacts heat and mass transfer.[1][2]
Key Parameters for Successful Scale-Up:
| Parameter | Lab-Scale Consideration (Grams) | Pilot/Industrial-Scale Consideration (Kilograms) | Rationale for Change |
| Reagent Addition | Rapid or dropwise addition is often sufficient. | Controlled, slow addition using dosing pumps is critical. | To manage the exothermicity of the reaction and prevent localized high concentrations that can lead to side product formation. |
| Mixing | Magnetic or overhead stirring is typically adequate. | Requires powerful, well-designed agitation systems (e.g., impellers, baffles) to ensure homogeneity.[3][4] | Inadequate mixing can lead to poor heat transfer, localized "hot spots," and incomplete reactions.[3] |
| Temperature Control | Heating mantles or ice baths provide sufficient control. | Jacketed reactors with precise temperature control systems are essential for efficient heat removal.[5] | The reduced surface area-to-volume ratio at scale makes heat dissipation more challenging, increasing the risk of runaway reactions.[1] |
| Reaction Time | Often determined by TLC or LC-MS analysis of aliquots. | May need to be adjusted based on heat and mass transfer limitations. In-process monitoring is crucial. | Diffusion and mixing limitations at scale can slow down the reaction rate. |
| Work-up & Isolation | Simple liquid-liquid extractions and rotary evaporation are common. | Requires large-scale extraction vessels, and solvent removal is done in large-volume reactors or dedicated evaporators. | Handling large volumes of solvents and aqueous waste requires specialized equipment and safety procedures. |
| Purification | Flash column chromatography is a standard technique. | Crystallization is the preferred method for purification at scale due to its cost-effectiveness and efficiency.[6] Preparative HPLC may be used for high-purity requirements.[7][8] | Column chromatography is often not economically viable for large quantities of material.[7] |
Visualizing the Scale-Up Workflow
Caption: A simplified workflow comparing lab-scale and pilot/industrial-scale synthesis of acylated nucleosides.
III. Detailed Protocols for Scalable Synthesis
The following protocols are designed to be robust and scalable. It is crucial to perform a thorough risk assessment before conducting any chemical reaction, especially when working with hazardous reagents like acetic anhydride and benzoyl chloride.[9][10][11]
Protocol 1: Per-O-Acetylation of a Ribonucleoside (e.g., Uridine)
This protocol describes the complete acetylation of the hydroxyl groups on the ribose moiety of uridine.
Materials:
-
Uridine
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Toluene
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography (for smaller scale) or appropriate solvent for crystallization (for larger scale)
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Heating/cooling circulator
-
Condenser
-
Appropriate glassware
Procedure (100 g scale):
-
Preparation: Under an inert atmosphere (e.g., nitrogen), charge the jacketed reactor with uridine (100 g, 0.41 mol) and anhydrous pyridine (500 mL).
-
Cooling: Cool the stirred suspension to 0-5 °C using the circulating bath.
-
Reagent Addition: Slowly add acetic anhydride (195 mL, 2.05 mol) via the addition funnel over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0-5 °C and slowly add methanol (100 mL) to quench any excess acetic anhydride. Stir for 30 minutes.
-
Solvent Removal: Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Work-up: Dissolve the residue in ethyl acetate (1 L) and wash sequentially with water (2 x 500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification:
-
Lab-Scale: Purify the crude product by silica gel column chromatography.
-
Pilot-Scale: The crude product can often be purified by crystallization from a suitable solvent system (e.g., ethanol/water).
-
Protocol 2: Selective N-Benzoylation of a Deoxyribonucleoside (e.g., 2'-Deoxycytidine)
This protocol details the selective benzoylation of the exocyclic amine of 2'-deoxycytidine, a common step in the synthesis of phosphoramidites for oligonucleotide synthesis.
Materials:
-
2'-Deoxycytidine
-
Pyridine (anhydrous)
-
Trimethylsilyl chloride (TMSCl)
-
Benzoyl chloride (BzCl)
-
Ammonium hydroxide solution (28-30%)
-
Dichloromethane (DCM)
-
Methanol
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel
-
Heating/cooling circulator
-
Condenser
-
Appropriate glassware
Procedure (100 g scale):
-
Preparation: Under an inert atmosphere, suspend 2'-deoxycytidine (100 g, 0.44 mol) in anhydrous pyridine (1 L) in the jacketed reactor.
-
Silylation: Cool the mixture to 0-5 °C and add trimethylsilyl chloride (140 mL, 1.1 mol) dropwise over 1 hour, maintaining the temperature below 10 °C. Stir for an additional 2 hours at room temperature to ensure complete silylation of the hydroxyl groups.
-
Benzoylation: Cool the reaction mixture back to 0-5 °C and add benzoyl chloride (62 mL, 0.53 mol) dropwise over 1 hour. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC/LC-MS.
-
Quenching and Deprotection: Cool the mixture to 0-5 °C and slowly add water (100 mL), followed by concentrated ammonium hydroxide (200 mL) to hydrolyze the silyl ethers and any O-benzoyl esters. Stir vigorously for 1 hour.
-
Product Precipitation: Add the reaction mixture to a stirred vessel containing ice water (4 L). The N4-benzoyl-2'-deoxycytidine will precipitate as a white solid.
-
Isolation and Washing: Collect the solid by filtration, wash thoroughly with water, and then with a cold mixture of DCM/methanol to remove impurities.
-
Drying: Dry the product under vacuum to a constant weight.
Visualizing the Benzoylation Protocol
Caption: Step-by-step workflow for the selective N-benzoylation of 2'-deoxycytidine.
IV. Purification at Scale: The Shift from Chromatography to Crystallization
While flash chromatography is the workhorse for purification in a research lab, it is generally not scalable for large quantities of material due to high solvent consumption and low throughput.[7] For industrial-scale purification of acetylated and benzoylated nucleosides, crystallization is the preferred method.
Key advantages of crystallization include:
-
High Purity: A well-developed crystallization process can yield highly pure material, often in a single step.
-
Scalability: Crystallization can be readily scaled from a few grams to hundreds of kilograms.
-
Cost-Effectiveness: It is significantly less expensive than preparative chromatography in terms of solvent usage and equipment.
Developing a robust crystallization process involves screening various solvents and solvent mixtures, controlling the cooling rate, and potentially using seeding to induce crystallization of the desired polymorph.
V. Process Analytical Technology (PAT) in Nucleoside Synthesis
To ensure consistent quality and process robustness at scale, the implementation of Process Analytical Technology (PAT) is becoming increasingly important in pharmaceutical manufacturing.[12][13] PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters in real-time.
For nucleoside acylation, PAT tools could include:
-
In-situ FTIR or Raman spectroscopy: To monitor the disappearance of starting material and the appearance of the product, providing real-time reaction kinetics.
-
Automated sampling and HPLC analysis: To provide quantitative data on reaction progress and impurity formation.
By implementing PAT, manufacturers can move from a "testing to document quality" approach to a "building quality in by design" paradigm, leading to more efficient and reliable processes.[14]
VI. Conclusion
The successful scale-up of acetylated and benzoylated nucleoside synthesis is a critical component in the manufacturing of many life-saving drugs. A thorough understanding of the underlying chemical principles, coupled with careful consideration of the engineering challenges associated with large-scale reactions, is paramount. By focusing on process optimization, robust purification strategies like crystallization, and the implementation of modern process analytical technologies, researchers and drug development professionals can effectively bridge the gap from the laboratory to commercial production.
References
- 1. catsci.com [catsci.com]
- 2. diva-portal.org [diva-portal.org]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scientificupdate.com [scientificupdate.com]
- 9. orgsyn.org [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mt.com [mt.com]
- 13. longdom.org [longdom.org]
- 14. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Vorbrüggen Glycosylation of 6-Chloropurine
Introduction:
Welcome to the technical support center for the Vorbrüggen glycosylation of 6-chloropurine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial N-glycosylation reaction for the synthesis of vital nucleoside analogues. Low yields can be a significant bottleneck in synthetic campaigns, and this resource provides in-depth troubleshooting strategies, answers to frequently asked questions, and detailed protocols to enhance your experimental success. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide
This section addresses specific issues that can arise during the Vorbrüggen glycosylation of 6-chloropurine, presented in a question-and-answer format. Each answer provides a detailed explanation of the potential causes and offers step-by-step solutions.
Q1: Why am I observing low to no product formation?
Possible Causes & Solutions:
-
Inefficient Silylation of 6-Chloropurine: The Vorbrüggen reaction relies on a silylated heterocyclic base to enhance its nucleophilicity and solubility in organic solvents.[1][2] Incomplete silylation is a primary cause of low conversion.
-
Troubleshooting Steps:
-
Verify Silylating Agent and Conditions: Ensure you are using a suitable silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS).[1][2] The reaction is often carried out at elevated temperatures (reflux) in an aprotic solvent like acetonitrile or 1,2-dichloroethane.
-
Ensure Anhydrous Conditions: Silylating agents are highly sensitive to moisture. All glassware should be oven-dried, and anhydrous solvents must be used. The presence of water will consume the silylating agent and prevent the formation of the desired silylated purine.
-
Consider Catalysis: A catalytic amount of an ammonium salt, such as ammonium sulfate, can accelerate the silylation process when using HMDS.
-
Confirm Silylation: Before proceeding with the glycosylation, you can confirm the formation of the silylated purine by ¹H NMR spectroscopy. The disappearance of the N-H proton signal is a key indicator of successful silylation.
-
-
-
Inactive Lewis Acid Catalyst: The Lewis acid is crucial for activating the glycosyl donor (typically a per-acylated sugar) to form a reactive oxocarbenium ion intermediate.[3][4]
-
Troubleshooting Steps:
-
Use a Fresh or Properly Stored Catalyst: Common Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) and tin(IV) chloride (SnCl₄) are moisture-sensitive.[5] Use a freshly opened bottle or a properly stored aliquot.
-
Optimize Catalyst Loading: While stoichiometric amounts of Lewis acid are sometimes used, catalytic amounts (e.g., 20 mol%) can also be effective and may reduce side reactions.[6] Experiment with different catalyst loadings to find the optimal concentration for your specific substrates.
-
Consider Alternative Lewis Acids: The choice of Lewis acid can significantly impact the reaction outcome.[7] If TMSOTf or SnCl₄ are not yielding good results, consider other options like triflic acid.[6]
-
-
-
Low Reactivity of the Nucleobase: 6-Chloropurine is an electron-deficient purine, which can make it a less reactive nucleophile compared to other purine derivatives.[8]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Gently increasing the reaction temperature can help overcome the activation energy barrier. Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Prolong Reaction Time: Some reactions with less reactive nucleobases may require longer reaction times to go to completion.[2]
-
-
Q2: I'm observing the formation of multiple products, including regioisomers (N7 vs. N9 glycosylation). How can I improve regioselectivity for the desired N9 isomer?
Possible Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: In purine glycosylation, the N7-isomer is often the kinetic product, while the desired N9-isomer is the thermodynamically more stable product.[4] The reaction conditions can influence which isomer is favored.
-
Troubleshooting Steps:
-
Elevated Temperature and Longer Reaction Times: Running the reaction at a higher temperature for a longer duration can promote the equilibration from the N7 to the N9 isomer.[2]
-
Choice of Lewis Acid: Certain Lewis acids can favor the formation of the thermodynamic product.[5]
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity. Experiment with different solvents to optimize for the N9 isomer.
-
Steric Hindrance: While not directly applicable to 6-chloropurine itself, in related systems, introducing a bulky protecting group at a position that sterically hinders attack at N7 can favor N9 glycosylation.[2]
-
-
Q3: My reaction is generating a significant amount of an unexpected by-product. How can I identify and mitigate this?
Possible Causes & Solutions:
-
Solvent Participation: In some cases, the solvent can act as a competing nucleophile, leading to the formation of by-products. This has been observed with acetonitrile, which can be activated by the Lewis acid and react with the activated sugar intermediate.[8][9]
-
Troubleshooting Steps:
-
Change the Solvent: If you are using acetonitrile and observing unexpected by-products, switch to a less nucleophilic solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[8]
-
Analyze the By-product: Isolate and characterize the by-product using techniques like NMR and mass spectrometry to confirm its structure. This will provide valuable insight into the side reaction occurring.
-
-
-
Decomposition of Starting Materials or Product: The reaction conditions may be too harsh, leading to the degradation of the sugar donor, the purine base, or the final product.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature to minimize decomposition.
-
Use a Milder Lewis Acid: A very strong Lewis acid might be causing unwanted side reactions.
-
Monitor Reaction Progress: Closely follow the reaction by TLC or LC-MS to determine the optimal reaction time and quench the reaction before significant decomposition occurs.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vorbrüggen glycosylation?
The reaction proceeds through the formation of a key electrophilic sugar intermediate. The Lewis acid activates the per-acylated sugar, leading to the formation of a cyclic oxonium ion.[1][10] The silylated 6-chloropurine then acts as a nucleophile, attacking the anomeric carbon of the sugar intermediate to form the N-glycosidic bond.[4] The use of a participating group (e.g., an acetyl group) at the C2' position of the sugar typically ensures the formation of the β-anomer due to neighboring group participation.[4]
Caption: General mechanism of Vorbrüggen glycosylation.
Q2: Which solvents are recommended for this reaction?
Aprotic solvents are essential. Acetonitrile (MeCN) is commonly used, but as mentioned in the troubleshooting guide, it can sometimes participate in the reaction.[8] 1,2-Dichloroethane (DCE) is an excellent alternative that is less likely to act as a nucleophile.[8] Dichloromethane (DCM) can also be used. The choice of solvent can influence reaction rates and selectivities, so it may be a parameter worth screening for optimization.[11][12]
Q3: What are the best practices for setting up the reaction to maximize yield?
-
Anhydrous Conditions: This is the most critical factor. Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Starting Materials: Use high-purity 6-chloropurine, glycosyl donor, and Lewis acid. Impurities can lead to side reactions and lower yields.
-
Order of Addition: Typically, the silylated purine is prepared first. In a separate flask, the glycosyl donor is dissolved in the reaction solvent, and the Lewis acid is added (often at a reduced temperature, e.g., 0 °C). The solution of the silylated purine is then added to the activated sugar solution.
-
Temperature Control: Maintain careful control over the reaction temperature. The activation step with the Lewis acid is often done at a lower temperature, and the reaction is then allowed to warm to room temperature or heated as needed.
Q4: How should I purify the final 6-chloropurine nucleoside?
Purification is typically achieved using column chromatography on silica gel.[13] The polarity of the eluent will depend on the protecting groups on the sugar moiety. A common solvent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. After chromatographic purification, the product may be recrystallized to achieve higher purity.
Experimental Protocols
Protocol 1: Silylation of 6-Chloropurine
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 6-chloropurine (1.0 eq).
-
Add anhydrous acetonitrile (or 1,2-dichloroethane) to form a suspension.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (e.g., 2.5 eq).
-
Heat the mixture to reflux and maintain until the solution becomes clear (typically 1-2 hours).
-
Cool the solution to room temperature. The silylated 6-chloropurine is typically used in the next step without isolation.
Protocol 2: Vorbrüggen Glycosylation
-
In a separate oven-dried flask under an inert atmosphere, dissolve the per-acylated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) (1.0-1.2 eq) in anhydrous acetonitrile (or 1,2-dichloroethane).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1-1.5 eq) to the sugar solution. Stir for 15-30 minutes at 0 °C.
-
Add the previously prepared solution of silylated 6-chloropurine to the activated sugar solution via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C), monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary Table
| Parameter | Recommendation | Rationale & Considerations |
| Silylating Agent | N,O-Bis(trimethylsilyl)acetamide (BSA), Hexamethyldisilazane (HMDS) | BSA is often more reactive. HMDS may require a catalyst (e.g., (NH₄)₂SO₄).[1][2] |
| Lewis Acid | Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Tin(IV) chloride (SnCl₄) | TMSOTf is highly effective but very moisture-sensitive. SnCl₄ is also a strong Lewis acid.[5][7] |
| Solvent | 1,2-Dichloroethane (DCE), Acetonitrile (MeCN), Dichloromethane (DCM) | DCE is a good non-participating solvent. MeCN is common but can sometimes act as a competing nucleophile.[8][11] |
| Temperature | 0 °C for activation, then RT to 80 °C for coupling | Lower temperature for activation minimizes side reactions. Heating is often required for the coupling step with less reactive purines. |
| Protecting Groups | Acetyl (Ac), Benzoyl (Bz) on the sugar | An acyl group at C2' is crucial for β-selectivity through neighboring group participation.[4] |
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. repo.uni-hannover.de [repo.uni-hannover.de]
Technical Support Center: Overcoming Low Yield in Nucleoside Analog Synthesis
Welcome to the Technical Support Center for Nucleoside Analog Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high yields during the synthesis of these vital compounds. Nucleoside analog synthesis is a notoriously complex field where success hinges on the precise control of stereochemistry, the strategic use of protecting groups, and the optimization of sensitive reaction conditions.[1] Low yields are a common frustration, often stemming from intricate issues within glycosylation, coupling, and purification steps.[2][3]
This document provides in-depth, troubleshooting-focused guidance in a question-and-answer format to directly address the specific, practical issues encountered in the lab. We will delve into the causality behind these challenges and offer field-proven solutions to enhance the efficiency and success of your synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: The Glycosylation Reaction - The Core Challenge
The formation of the N-glycosidic bond is the cornerstone of nucleoside synthesis. However, it is frequently the primary source of low yields and difficult-to-separate anomeric mixtures.
Q1: My glycosylation reaction is resulting in a low yield of the desired N-nucleoside and a mixture of α/β anomers. What are the common causes and how can I troubleshoot this?
A1: This is the most prevalent issue in nucleoside synthesis. The outcome of a glycosylation reaction is a delicate balance of substrate reactivity, catalyst choice, and solvent effects. The most common method, the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction, involves coupling a silylated nucleobase with an electrophilic sugar, typically in the presence of a Lewis acid.[4]
Causality & Mechanistic Insight: To achieve high β-selectivity, a "participating group" at the C2' position of the sugar (like an acetyl or benzoyl group) is critical.[5] This group forms a transient cyclic acyloxonium ion intermediate, which sterically hinders the α-face of the anomeric carbon. This forces the incoming silylated nucleobase to attack from the β-face, leading to the desired stereoisomer.[4] If your sugar lacks a C2' participating group (e.g., in many 2'-deoxynucleosides), obtaining high β-selectivity is significantly more challenging, and anomeric mixtures are common.[4][5]
Troubleshooting Workflow: Below is a decision tree to guide your optimization process.
Caption: Troubleshooting decision tree for low-yield glycosylation reactions.
Q2: My Vorbrüggen glycosylation with acetonitrile as the solvent is failing, especially with a weakly reactive nucleobase. What is happening?
A2: This is a classic solvent-related issue. While acetonitrile (MeCN) is a common solvent, it can act as a nucleophile itself. It can react with the highly electrophilic sugar intermediate (the oxocarbenium ion) generated by the Lewis acid.[5] This side reaction competes with your intended reaction (attack by the nucleobase), leading to the formation of solvent-adduct byproducts and consuming your valuable sugar starting material. This problem is exacerbated with nucleobases that are poor nucleophiles.[5]
Solution: Switch to a non-nucleophilic, non-coordinating solvent. 1,2-dichloroethane (DCE) is an excellent alternative that does not compete in the reaction, often leading to significantly improved yields.[5]
Section 2: Protecting Group Strategies
Improper protection or deprotection can lead to a cascade of side reactions, ultimately resulting in low yields of the final product.
Q3: What are orthogonal protecting groups, and why are they critical for complex nucleoside analog synthesis?
A3: Orthogonal protecting groups are distinct functional groups within a molecule that can be removed under specific, non-interfering conditions.[5] For instance, a 5'-hydroxyl might be protected with an acid-labile dimethoxytrityl (DMTr) group, while the 3'-hydroxyl is protected with a fluoride-labile silyl ether (e.g., TBDMS). This allows you to deprotect the 5'-OH with a mild acid to perform a subsequent reaction (like phosphorylation) without affecting the 3'-TBDMS group.[6] This selective manipulation is essential for multi-step syntheses and is the foundation of solid-phase oligonucleotide synthesis.[7][8]
| Protecting Group | Typical Functionality Protected | Common Deprotection Conditions | Orthogonal To |
| Dimethoxytrityl (DMTr) | 5'-Hydroxyl | Mild Acid (e.g., 3% TCA or DCA in DCM)[8] | Silyl Ethers, Acyl, Benzoyl |
| TBDMS / Silyl Ethers | 2' or 3'-Hydroxyl | Fluoride Source (e.g., TBAF, HF-Pyridine)[6] | DMTr, Acyl, Benzoyl |
| Benzoyl (Bz), Acetyl (Ac) | Nucleobase Exocyclic Amines, 2'/3'-Hydroxyls | Ammonolysis (e.g., NH₃ in MeOH, AMA)[9] | DMTr, Silyl Ethers |
| Cyanoethyl (CE) | Phosphate Backbone | Mild Base (Ammonia/AMA)[9] | DMTr, Fmoc |
Q4: My deprotection step with tetrabutylammonium fluoride (TBAF) to remove a TBDMS group is slow and incomplete. What could be wrong?
A4: The efficiency of silyl ether deprotection with TBAF is highly dependent on reaction conditions, particularly the presence of water.
Causality: While some water is necessary for the reaction to proceed, an excess can significantly slow it down, especially for pyrimidine nucleosides.[5] The commercially available TBAF solution in THF already contains some water, but batch-to-batch variability exists. Furthermore, if your reaction solvent (e.g., THF) is not anhydrous, you may be introducing excess water.
Troubleshooting Steps:
-
Use Anhydrous Solvents: Ensure the THF or other solvent used for the reaction is rigorously dried.
-
Control Water Content: If the reaction is still slow, try adding a controlled amount of a drying agent like molecular sieves to the reaction mixture, or conversely, adding a very small, controlled amount of water if the TBAF reagent is suspected to be too dry.
-
Consider Alternative Reagents: Triethylamine trihydrofluoride (TEA·3HF) is an excellent alternative that often provides faster and cleaner deprotection of silyl groups in nucleoside chemistry.
Section 3: Phosphoramidite Chemistry & Coupling Reactions
For many applications, the synthesized nucleoside must be converted into a phosphoramidite for incorporation into oligonucleotides. This step is extremely sensitive to moisture.
Q5: My phosphitylation reaction to create a nucleoside phosphoramidite has a low yield, and I see degradation on my TLC/NMR. What is the most likely cause?
A5: The overwhelming culprit in low-yield phosphitylation is moisture .[9] Phosphitylating agents (like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) and the resulting phosphoramidite products are extremely sensitive to hydrolysis.
Causality: Water reacts rapidly with the activated phosphitylating agent, converting it to an unreactive H-phosphonate. It also degrades the final phosphoramidite product. This not only reduces your yield but introduces impurities that are difficult to remove.[9]
Critical Protocol: Ensuring Anhydrous Conditions
-
Glassware: All glassware must be oven-dried (>120 °C) for several hours and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagents: Use freshly distilled, anhydrous solvents (DCM, MeCN). Acetonitrile should have a water content of <15 ppm.[9] Phosphoramidites should be fresh and dissolved under an anhydrous atmosphere.[7][9]
-
Atmosphere: The entire reaction must be conducted under a positive pressure of dry inert gas. Use septa and syringe techniques for all reagent transfers.
-
Activator/Base: The base used (e.g., N,N-diisopropylethylamine) must be distilled from a suitable drying agent (e.g., CaH₂).
Caption: General workflow for the chemical synthesis of a nucleoside phosphoramidite.
Section 4: Purification
A successful reaction can still result in a low isolated yield if the purification strategy is suboptimal. Nucleoside analogs often have similar polarities to their byproducts, making separation challenging.[2][10]
Q6: I have a complex mixture after my reaction containing my product, unreacted starting material, and the other anomer. What is the best approach for purification?
A6: Multi-stage column chromatography is the standard and most effective method.[2][10] Given the subtle structural differences between anomers and other byproducts, careful optimization of the chromatographic conditions is essential.
Detailed Protocol: Optimized Column Chromatography Purification
-
Initial Analysis (TLC):
-
Screen multiple solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to find one that gives good separation between your desired product and major impurities on a TLC plate. Aim for an Rf value of ~0.3 for your product.
-
Visualize the TLC plate under UV light (for aromatic nucleobases) and then stain (e.g., with potassium permanganate or vanillin) to see non-UV active impurities.
-
-
Column Packing:
-
Use a high-quality silica gel with a consistent particle size.
-
Pack the column using a slurry method with your chosen mobile phase to ensure a well-packed, homogenous column bed. Avoid air bubbles.
-
-
Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM).
-
Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column. This often results in sharper bands and better separation.
-
-
Elution:
-
Start with the solvent system identified by TLC.
-
If separation is poor, use a shallow gradient elution. For example, start with 100% DCM and slowly increase the percentage of Methanol (e.g., 0% -> 5% MeOH over 10-20 column volumes). An automated flash chromatography system is ideal for this.
-
Collect small fractions and analyze them by TLC to identify and pool the pure product fractions.
-
-
Characterization:
-
After pooling and evaporating the solvent, confirm the purity and identity of your final product using NMR and Mass Spectrometry.[2]
-
References
- 1. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 2. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. alfachemic.com [alfachemic.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Nucleoside Analogs: A Review of Its Source and Separation Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Purification of Polar Nucleoside Derivatives
Welcome to the technical support center for the purification of polar nucleoside derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-difficult compounds. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting advice in a practical question-and-answer format to help you navigate the complexities of your purification workflows.
Introduction: The Challenge of Polar Nucleosides
Polar nucleoside derivatives are a cornerstone of therapeutic research, forming the backbone of many antiviral and anticancer agents. However, their inherent polarity, characterized by multiple hydrogen bond donors and acceptors, presents significant purification challenges. Common issues include poor retention in traditional reversed-phase chromatography, peak tailing, and difficulties with crystallization due to high solubility in polar solvents.[1] This guide will equip you with the knowledge to overcome these obstacles and achieve high-purity compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Chromatographic Purification Strategies
Question 1: My polar nucleoside derivative shows little to no retention on a standard C18 reversed-phase HPLC column and elutes in the void volume. What are my options?
This is a frequent and expected issue when dealing with highly polar molecules using traditional reversed-phase chromatography (RPC).[2] The nonpolar C18 stationary phase has a low affinity for your polar analyte, leading to its rapid elution with the mobile phase. Here’s a breakdown of effective strategies to enhance retention:
Strategy 1: Switch to a More Appropriate Chromatography Mode
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective technique for retaining and separating very polar compounds.[3][4] HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). This creates an aqueous layer on the stationary phase, into which your polar analyte can partition, leading to retention. The elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.[4]
-
Mixed-Mode Chromatography (MMC): These columns offer a powerful alternative by combining multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[5][6][7][8] This allows for the simultaneous separation of polar, nonpolar, and ionizable compounds, providing unique selectivity that can be fine-tuned by adjusting mobile phase pH, buffer concentration, and solvent content.[5][7]
Strategy 2: Modify Your Reversed-Phase Method
-
Use a Polar-Embedded or Polar-Endcapped Column: These RPC columns have polar groups embedded within the alkyl chains or at the surface. This modification makes the stationary phase more compatible with highly aqueous mobile phases, preventing phase collapse and offering better retention for polar analytes.[1][9]
-
Implement Ion-Pairing Chromatography: If your nucleoside derivative is ionizable, adding an ion-pairing reagent to the mobile phase can dramatically increase retention.[10] For acidic nucleosides (e.g., those with phosphate groups), a positively charged ion-pairing agent like tetrabutylammonium can be used. For basic nucleosides, a negatively charged agent like an alkyl sulfonate is effective. The ion-pairing agent forms a neutral, more hydrophobic complex with your analyte, which then interacts more strongly with the C18 stationary phase.[9][10] It's important to note that ion-pairing agents are often not compatible with mass spectrometry (MS).[7]
-
Adjust Mobile Phase Composition:
-
Decrease Organic Solvent: Reduce the percentage of acetonitrile or methanol in your mobile phase to increase its polarity, which can lead to better retention.
-
Use Volatile Buffers: For preparative work where sample recovery is crucial, consider using volatile buffers like triethylammonium bicarbonate or trimethylammonium acetate, which can be easily removed after purification.[11]
-
Question 2: I'm observing significant peak tailing for my basic nucleoside derivative on a silica-based column. What is causing this, and how can I fix it?
Peak tailing for basic compounds on silica-based columns is a classic problem caused by secondary interactions between the basic analyte and acidic silanol groups on the silica surface.[12] These interactions lead to a portion of the analyte being more strongly retained, resulting in a "tailing" peak.
Troubleshooting Peak Tailing:
-
Adjust Mobile Phase pH: For basic analytes, operating at a lower pH (e.g., using a mobile phase with 0.1% formic acid or acetic acid) can protonate the basic sites on your compound. This can lead to more consistent interactions and improved peak shape. However, be mindful of the stability of your compound under acidic conditions.[13]
-
Increase Buffer Concentration (in HILIC): In HILIC, a higher buffer concentration in the mobile phase can help to mask the active silanol sites on the stationary phase, thereby reducing undesirable ionic interactions and improving peak shape.[12]
-
Use a Deactivated or End-Capped Column: Modern, high-purity silica columns are often "end-capped" to reduce the number of free silanol groups. Using a highly deactivated column can significantly minimize peak tailing for basic compounds.
-
Consider a Different Stationary Phase: If peak tailing persists, switching to a different stationary phase, such as one based on a polymer or a hybrid particle, can be a good solution as these have fewer or no exposed silanol groups.
Below is a decision tree to guide you through troubleshooting HPLC peak tailing:
Troubleshooting decision tree for HPLC peak tailing.
Question 3: My nucleoside derivative is degrading during purification. How can I improve its stability?
The stability of nucleoside derivatives can be a significant concern, as they can be susceptible to hydrolysis, oxidation, or other degradation pathways, especially under non-optimal pH and temperature conditions.[13][14][15]
Strategies to Enhance Stability:
-
pH Control: The stability of nucleosides is often pH-dependent. For instance, some derivatives are unstable in acidic conditions.[13] It is crucial to determine the optimal pH range for your compound's stability and buffer your mobile phase accordingly.
-
Temperature Control: Elevated temperatures can accelerate degradation.[14] Whenever possible, perform purification at room temperature or even in a cooled system if your compound is particularly labile.
-
Avoid Harsh Conditions: Be mindful of the reagents used. For example, prolonged exposure to strong acids or bases during deprotection steps in synthesis can lead to impurities that are difficult to remove.[]
-
Proper Storage: Store your compound in appropriate conditions (e.g., low temperature, protected from light) both before and after purification. Aqueous solutions of some modified nucleosides can show temperature-dependent decay.[14]
Section 2: Beyond Chromatography - Alternative and Complementary Techniques
Question 4: When should I consider crystallization as a primary purification method for my polar nucleoside derivative?
Crystallization is a powerful and cost-effective purification technique that can yield highly pure material.[17][18] It is particularly suitable when:
-
Your compound is a solid at room temperature.
-
You can identify a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Impurities have different solubility profiles than your target compound.
Troubleshooting Crystallization:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound fails to crystallize | Solution is not supersaturated (too much solvent).Compound is too soluble in the chosen solvent. | Evaporate some of the solvent.Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent).[19]Try a different solvent or solvent system.[19] |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent.The solution is too supersaturated. | Use a lower boiling point solvent.Cool the solution more slowly.Use a more dilute solution. |
| Colored impurities in crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
For polar compounds, finding a suitable solvent can be challenging. A co-solvent system is often effective. Dissolve your compound in a "good" solvent where it is highly soluble, and then slowly add a "poor," less polar solvent until you observe turbidity. Gently heat to redissolve and then allow for slow cooling.[12]
Question 5: How can Solid-Phase Extraction (SPE) be used to clean up my crude nucleoside derivative sample before HPLC?
Solid-phase extraction (SPE) is an excellent technique for sample cleanup and fractionation prior to high-resolution purification by HPLC.[20][21] It can help remove major impurities, thereby extending the life of your expensive HPLC column and improving the overall purification efficiency.
Common SPE Strategies for Nucleoside Derivatives:
-
Weak Anion-Exchange (WAX) SPE: This is particularly useful for separating negatively charged nucleotides from neutral nucleosides.[20][21] The nucleotides are retained on the WAX sorbent, while the neutral nucleosides pass through in the flow-through.
-
Reversed-Phase SPE: This can be used to remove nonpolar impurities from your polar analyte. The polar compound will elute quickly, while nonpolar impurities are retained on the sorbent.
-
Hydrophilic-Phase Extraction (HPE): This is a newer SPE technique that utilizes HILIC principles for the extraction of polar compounds like oligonucleotides.[22]
Here is a general workflow for purifying polar nucleoside derivatives, incorporating an optional SPE step:
General purification workflow for polar nucleoside derivatives.
Section 3: Understanding and Mitigating Impurities
Question 6: What are the common sources of impurities in synthetic nucleoside derivatives, and how can they impact purification?
Impurities in synthetic nucleosides often originate from the synthesis process itself and can be broadly categorized.[][23] Understanding the nature of these impurities is key to developing an effective purification strategy.
Common Sources of Impurities:
-
Incomplete Reactions: Failure sequences (shorter versions of the target molecule) can result from incomplete coupling steps in oligonucleotide synthesis.[]
-
Side Reactions: The protecting groups used in synthesis can sometimes lead to side reactions, creating closely related impurities that can be difficult to separate.
-
Degradation: As discussed earlier, the product can degrade during synthesis, workup, or storage.
-
Starting Material Impurities: Impurities present in the initial starting materials can be carried through the synthesis and contaminate the final product.[]
The presence of these impurities, especially those that are structurally similar to the target compound, can make purification challenging, often requiring high-resolution chromatographic techniques for effective separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. waters.com [waters.com]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. helixchrom.com [helixchrom.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Purification and Analysis of Nucleotides and Nucleosides from Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Minimizing Anomer Formation in Nucleoside Synthesis
Welcome to the technical support center for nucleoside synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control the critical aspect of anomer formation during N-glycosylation. Achieving high stereoselectivity at the anomeric carbon (C1') is paramount, as the biological activity of nucleoside analogues is often exclusive to the naturally occurring β-anomer. This document provides in-depth, mechanistically-grounded answers to common challenges, moving beyond simple protocols to explain the causality behind experimental choices.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Anomeric Control
This section addresses the foundational concepts that govern anomeric selectivity in nucleoside synthesis.
Q1: What are α- and β-anomers in nucleosides, and why is controlling their ratio critical?
In nucleoside chemistry, the terms α and β describe the stereochemistry at the anomeric carbon (C1') of the sugar moiety. This carbon is bonded to both the ring oxygen (O4') and the nitrogen atom of the nucleobase.[1]
-
β-anomer: The nucleobase is on the same side of the sugar ring as the C5' hydroxymethyl group (a cis relationship). This is the configuration found in naturally occurring DNA and RNA and is typically the biologically active form.[2]
-
α-anomer: The nucleobase is on the opposite side of the sugar ring relative to the C5' hydroxymethyl group (a trans relationship).[2]
Why it matters: The 3D orientation of the nucleobase dictates how the molecule fits into the active sites of enzymes like polymerases and kinases. An incorrect anomeric configuration (typically α) can render a potent antiviral or anticancer agent completely inactive. Therefore, maximizing the yield of the desired β-anomer is a primary goal in drug synthesis to avoid difficult and costly purification steps and improve overall process efficiency.[3]
Q2: What is the primary mechanism for achieving β-selectivity in ribose-based nucleoside synthesis?
The most reliable and widely used strategy for ensuring β-selectivity is Neighboring Group Participation (NGP) , also known as anchimeric assistance.[4] This phenomenon relies on the choice of protecting group at the C2' position of the sugar.
When an acyl protecting group (like acetyl or benzoyl) is used at C2', it can "participate" in the reaction after the leaving group at C1' departs.[4] The C2'-acyl group attacks the transiently formed oxocarbenium ion intermediate, forming a stable bicyclic acyloxonium ion.[5] This intermediate effectively blocks the α-face of the sugar ring. Consequently, the incoming silylated nucleobase can only attack from the unhindered β-face, leading almost exclusively to the desired β-nucleoside.[4]
Caption: Mechanism of β-selectivity via Neighboring Group Participation.
Q3: What are the key experimental factors that influence the final α/β anomeric ratio?
While the C2' protecting group is the most critical factor, several other experimental conditions can profoundly impact the stereochemical outcome of a glycosylation reaction.[6][7][8]
-
Protecting Groups: As discussed, a C2' participating group (e.g., acetate, benzoate) is essential for high β-selectivity in ribosides.[4] Non-participating groups (e.g., ethers like benzyl) will lead to mixtures of anomers, as they cannot provide anchimeric assistance.[6]
-
Lewis Acid: The choice and strength of the Lewis acid (e.g., TMSOTf, SnCl₄) used to activate the anomeric center are crucial. Stronger Lewis acids can sometimes promote the undesired anomerization of the kinetically formed β-product to the thermodynamically more stable anomer.[3]
-
Solvent: The reaction solvent can influence the stability of reaction intermediates.[9][10] Nitrile solvents (like acetonitrile) are known to favor the formation of β-products, while ethereal solvents (like diethyl ether) can sometimes favor α-anomers.[9][11] This is often referred to as the "nitrile effect".
-
Temperature: Lower reaction temperatures generally favor the kinetic product, which, in the presence of a participating group, is the β-anomer. Higher temperatures can provide enough energy to overcome the barrier for anomerization, leading to an equilibrium mixture that may be richer in the α-anomer.[6]
-
Sugar Moiety: Synthesizing 2'-deoxyribonucleosides is inherently more challenging because they lack a C2' hydroxyl group for a participating group.[1][4] This absence makes achieving β-selectivity significantly more difficult.[1]
Part 2: Troubleshooting Guide - Common Problems & Actionable Solutions
This section is formatted to directly address specific experimental issues and provide a logical path to a solution.
Problem 1: My reaction with a ribose derivative yields a poor anomeric ratio (~1:1), even though I expected high β-selectivity.
This is a classic and frustrating problem. The troubleshooting process should follow a logical examination of the key factors.
Caption: Troubleshooting flowchart for poor β-selectivity.
Detailed Action Plan:
-
Confirm Your C2' Protecting Group: The first and most critical check is the identity of the C2' protecting group. Non-participating groups like benzyl (Bn) or silyl ethers (TBDMS) cannot form the key acyloxonium intermediate and will almost always result in poor anomeric control.[6]
-
Solution: Ensure your sugar starting material is protected with an acyl group, such as acetate (Ac) or benzoate (Bz), at the C2' position.
-
-
Evaluate Reaction Temperature and Lewis Acid Strength: If you are using a participating group but still see significant α-anomer formation, the kinetic β-product might be isomerizing to the more thermodynamically stable α-anomer. This process, known as anomerization, is promoted by high temperatures and strong Lewis acids.
-
Solution:
-
Lower the temperature: Run the reaction at 0 °C, -20 °C, or even lower to disfavor the equilibration pathway.
-
Change the Lewis Acid: Switch from a strong Lewis acid like SnCl₄ to a milder one like trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
-
-
Assess the Solvent: While less common as a primary cause when NGP is active, the solvent can still play a role. Some solvents may not adequately stabilize the intermediates required for high β-selectivity.
-
Solution: If using solvents like dichloromethane (DCM) or toluene, consider switching to acetonitrile. The "nitrile effect" is believed to involve the formation of an intermediate nitrilium-ion complex that facilitates attack from the β-face.[10]
-
| Factor | Condition Favoring β-Anomer | Condition Favoring α-Anomer / Mixture | Rationale |
| C2' Protecting Group | Acyl (Acetate, Benzoate) | Ether (Benzyl), Silyl Ethers | Acyl groups provide Neighboring Group Participation (NGP), blocking the α-face.[4] |
| Temperature | Low (-20°C to 0°C) | High (Room Temp to Reflux) | Favors the kinetic product (β) over the thermodynamic product.[6] |
| Lewis Acid | Milder (e.g., TMSOTf) | Stronger (e.g., SnCl₄) | Strong acids can catalyze the anomerization of the β-product to the α-product. |
| Solvent | Nitrile (Acetonitrile) | Ethereal (Et₂O), Halogenated (DCM) | The "nitrile effect" can help direct β-selectivity.[9][10] |
Problem 2: I am synthesizing a 2'-deoxyribonucleoside and obtaining mostly the undesired α-anomer.
This is an expected and significant challenge in nucleoside synthesis. The absence of the C2' hydroxyl group means that the powerful strategy of Neighboring Group Participation is not available.[1][4] The reaction proceeds through a more open oxocarbenium ion, and the nucleobase can attack from either face. Often, the α-anomer is the thermodynamically favored product and is formed preferentially.[2]
Strategies for 2'-Deoxyribonucleosides:
-
Optimize Reaction Conditions (Kinetic Control): While NGP is absent, you can still manipulate conditions to favor kinetic control.
-
Low Temperature: This is the most critical parameter. Performing the glycosylation at very low temperatures (e.g., -78 °C) can sometimes trap the kinetic product before it has a chance to equilibrate.
-
Solvent Choice: The influence of the solvent is more pronounced in deoxy systems. An empirical screening of solvents (e.g., acetonitrile vs. DCM vs. THF) is often necessary to find the optimal conditions for a specific substrate.[10]
-
-
Use of Halogenated Sugars (SN2-like Displacement): Preparing a 2-deoxy-α-glycosyl halide (e.g., a Hoffer's chlorosugar) can favor the formation of the β-nucleoside via an SN2-type inversion mechanism. The success of this method is highly dependent on the nucleobase and reaction conditions.
-
Alternative Methodologies: When standard Vorbrüggen conditions fail, more specialized methods may be required. These are advanced techniques that often involve different types of sugar donors or activation methods specifically designed to overcome the challenge of 2'-deoxy systems.
Part 3: Experimental Protocol Example
This section provides a representative, detailed protocol for a standard glycosylation reaction where high β-selectivity is expected.
Protocol: Standard Vorbrüggen Glycosylation for β-Ribonucleoside Synthesis
This protocol describes the coupling of a silylated nucleobase with a protected ribose acetate, a common method for achieving high β-selectivity.[3][4]
Materials:
-
1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (Sugar Donor)
-
Uracil (Nucleobase)
-
Hexamethyldisilazane (HMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Acetonitrile (Solvent)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (Lewis Acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Silylation of the Nucleobase:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Uracil (1.0 eq) in anhydrous acetonitrile.
-
Add a catalytic amount of TMSCl followed by HMDS (1.5 eq).
-
Heat the mixture to reflux and stir until the solution becomes clear (typically 2-4 hours), indicating the formation of the bis(trimethylsilyl)uracil.
-
Cool the reaction mixture to room temperature. Do not isolate the silylated base; use it directly in the next step.
-
-
Glycosylation Coupling:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (1.1 eq) in anhydrous acetonitrile.
-
Cool this solution to 0 °C using an ice bath.
-
To the cooled sugar solution, add the solution of the silylated nucleobase prepared in Step 1 via cannula.
-
Add TMSOTf (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C. The addition should be slow to control any exotherm.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sugar is consumed (typically 1-3 hours).
-
-
Workup and Purification:
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the protected β-nucleoside.
-
-
Characterization:
-
Confirm the structure and anomeric configuration of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The anomeric proton (H1') of the β-anomer typically appears as a doublet with a coupling constant (J) of approximately 3-9 Hz.
-
References
- 1. Nucleoside Chemistry Blog Series (I): Structures and Chemistry | Blog | Biosynth [biosynth.com]
- 2. Review of α-nucleosides: from discovery, synthesis to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Route efficiency assessment and review of the synthesis of β-nucleosides via N -glycosylation of nucleobases - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02665D [pubs.rsc.org]
- 4. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
addressing solubility issues of modified nucleosides in biological assays
Technical Support Center: Modified Nucleoside Solubility
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for addressing solubility challenges with modified nucleosides. The unique structural alterations that make these compounds potent therapeutic candidates or invaluable research tools often introduce significant solubility hurdles. Poor solubility can lead to inaccurate assay results, wasted compound, and stalled projects. This guide is designed to provide you with the foundational knowledge and practical, step-by-step strategies to overcome these common yet critical issues.
Part 1: Frequently Asked Questions (FAQs)
Here are rapid-fire answers to the most common solubility issues encountered at the bench.
Q1: I added my DMSO stock solution to my aqueous cell culture media, and it immediately turned cloudy. What happened?
A1: This phenomenon is called "solvent shock" or precipitation. Your modified nucleoside is likely highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous media. When the concentrated stock is rapidly diluted, the compound crashes out of solution as the solvent polarity abruptly changes.[1] To mitigate this, try adding the stock solution dropwise into the vortex of the media or pre-warming the media to 37°C.[1]
Q2: My compound dissolves initially but then precipitates in the incubator over 24-48 hours. Why?
A2: This is likely due to one or more factors:
-
Temperature Shift: If you didn't pre-warm your media before adding the compound, the subsequent warming to 37°C in the incubator could decrease its solubility.[1]
-
pH Changes: Cellular metabolism can alter the pH of the culture medium over time. If your nucleoside's solubility is pH-dependent, this shift can cause it to precipitate.[1][2]
-
Evaporation: Media evaporation in the incubator increases the compound's concentration, potentially exceeding its solubility limit.[1][3][4]
-
Compound Instability: Some modified nucleosides can degrade in aqueous solution over time, and the degradation products may be less soluble.[5]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5%, with some robust lines tolerating up to 1%.[6] However, even at non-toxic concentrations, DMSO can have biological effects.[6][7] It is crucial to run a solvent toxicity control in your experiments, where cells are treated with the same final concentration of the solvent vehicle used for your compound.[6][8][9]
Q4: Can I just sonicate or heat my solution to get the compound to dissolve?
A4: Yes, these are common physical methods to aid dissolution. Gentle warming (e.g., to 37-40°C) can increase the rate of dissolution and solubility.[10] Sonication can break up aggregates and increase the surface area of the solid, speeding up dissolution.[10][11] However, be cautious:
-
Compound Stability: Ensure your modified nucleoside is stable to heat. Some compounds can degrade at elevated temperatures.[5]
-
Supersaturation: Aggressive heating can create a supersaturated solution, which may precipitate out as it cools to room temperature or 37°C.[12] Always check for precipitation after the solution has returned to the experimental temperature.
Part 2: Systematic Troubleshooting Workflow
When facing a solubility challenge, a systematic approach is more effective than random guessing. The following workflow provides a logical decision-making process to identify and solve the problem.
Diagram: Solubility Troubleshooting Decision Tree
This diagram outlines a step-by-step process for addressing solubility issues, from initial solvent selection to advanced formulation strategies.
Caption: A decision tree for troubleshooting modified nucleoside solubility.
Part 3: Advanced Solubilization Strategies & Protocols
When simple solvent switching isn't enough, more advanced formulation strategies are required.
A. Understanding Your Solvents
The principle of "like dissolves like" is paramount.[10] Modified nucleosides can range from highly polar (e.g., phosphate-containing) to highly lipophilic (e.g., lipid-conjugated). The choice of solvent must match the compound's polarity.
| Solvent | Polarity | Common Use Case | Max Recommended % in Cell Assays (General) | Notes |
| Water / PBS | High (Protic) | For salts and highly polar compounds | 100% | Often the final diluent; solubility can be pH-dependent.[10] |
| DMSO | High (Aprotic) | Universal "first-choice" solvent for screening libraries | < 0.5% | Can be toxic to cells at higher concentrations.[6][7] |
| Ethanol | Medium (Protic) | For moderately polar compounds | < 1% | Can have biological effects; more cytotoxic than DMSO for some cells.[6][7] |
| PEG 400 | Medium | As a co-solvent to prevent precipitation in aqueous media | 1-5% | Increases viscosity; generally well-tolerated.[13][14][15] |
| Tween® 80 / Polysorbate 80 | N/A (Surfactant) | As a wetting agent or to create micellar formulations | < 0.1% | Can form micelles to encapsulate lipophilic compounds.[15] |
B. The Role of pH Modification
Many modified nucleosides contain ionizable functional groups (amines, carboxylic acids, phosphates). The charge state of these groups dramatically influences aqueous solubility.
-
The Underlying Principle: A compound is typically most soluble when it is in its ionized (charged) form. For a basic compound (containing an amine), solubility increases as the pH is lowered below its pKa. For an acidic compound, solubility increases as the pH is raised above its pKa.
-
Practical Application: If your compound has a known pKa, you can prepare your stock solution or final dilution buffer at a pH that favors the ionized state. For example, for a weakly basic nucleoside, dissolving it in a buffer at pH 5 before diluting it into neutral cell media (pH ~7.4) may improve its overall solubility profile. However, ensure the final pH of the assay medium is not significantly altered to avoid affecting cell health.[2]
C. Using Excipients: Co-solvents and Cyclodextrins
1. Co-solvents (e.g., PEG 400): When a compound precipitates upon dilution from DMSO into media, it's because the media cannot maintain the compound's solvation. A water-miscible co-solvent like Polyethylene Glycol 400 (PEG 400) can act as a "bridge," creating a more favorable solvent environment that prevents the compound from crashing out.[13][16]
2. Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[12][17] They can encapsulate a poorly soluble modified nucleoside within this cavity, forming an "inclusion complex."[][19] This complex is water-soluble due to the cyclodextrin's exterior, effectively shuttling the lipophilic drug into the aqueous solution.[12][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[]
Diagram: Mechanism of Cyclodextrin Solubilization
This diagram illustrates how a cyclodextrin molecule encapsulates a lipophilic modified nucleoside to enhance its aqueous solubility.
Caption: Encapsulation of a lipophilic drug by a cyclodextrin molecule.
Part 4: Protocol for Systematic Solubility Assessment
This protocol provides a structured approach to preparing and validating a stock solution of a new or problematic modified nucleoside.
Objective: To prepare a stable, high-concentration stock solution and determine the maximum soluble concentration in the final assay buffer.
Materials:
-
Modified nucleoside powder
-
Primary solvent (e.g., high-purity DMSO)
-
Alternative solvents (e.g., DMF, Ethanol, NMP)
-
Assay buffer or cell culture medium
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer, sonicator bath, heating block
Procedure:
-
Prepare a High-Concentration Stock Solution: a. Weigh out a small amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube. b. Add the calculated volume of the primary solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM). The goal is to fully dissolve the compound in the minimum practical volume. c. Vortex vigorously for 1-2 minutes. d. If not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[20] e. If still not dissolved, warm the solution to 37-40°C for 10-15 minutes with intermittent vortexing.[10] f. Visually inspect the solution against a bright light. It should be completely clear with no visible particulates. This is your stock solution .
-
Determine Maximum Aqueous Solubility (Kinetic Solubility Assay): a. Pre-warm your assay buffer or cell culture medium to the experimental temperature (e.g., 37°C). b. Prepare a series of dilutions of your stock solution directly into the pre-warmed assay buffer. For example, add 2 µL of the 10 mM stock to 98 µL of buffer for a final concentration of 200 µM. c. Create a dilution series (e.g., 200 µM, 100 µM, 50 µM, 25 µM, etc.). d. Let the dilutions equilibrate for 1-2 hours at room temperature or in the incubator. e. Inspect each tube for precipitation. The highest concentration that remains clear is your approximate maximum working concentration. f. (Optional) Centrifugation: For a more rigorous check, centrifuge the tubes at high speed (e.g., 14,000 xg) for 10 minutes. If a pellet forms, the compound has precipitated.
-
Final Dilution for Experiment: a. Based on the results from step 2, prepare your final experimental concentrations. Always use a concentration that is comfortably below the observed precipitation point. b. When preparing the final dilution, add the stock solution to a larger volume of pre-warmed media while vortexing to avoid localized high concentrations and solvent shock.[1]
-
Solvent Controls are Mandatory: a. Prepare a "vehicle control" by performing the same dilution series with the solvent alone (e.g., DMSO) into the assay buffer. This control is essential to ensure that any observed biological effects are due to your compound and not the solvent.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays - Environmental Science & Technology - Figshare [acs.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. korambiotech.com [korambiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 13. The impact of co-solvents and the composition of experimental formulations on the pump rate of the ALZET osmotic pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The Role of Common Solvents against Pseudomonas aeruginosa-Induced Pathogenicity in a Murine Burn Site Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. asiapharmaceutics.info [asiapharmaceutics.info]
- 20. caymanchem.com [caymanchem.com]
Technical Support Center: Enhancing the In Vivo Stability of 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-exofuranoyl)-6-chloropurine
Document ID: TSC-2026-01-NC01
Version: 1.0
This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of the purine nucleoside analog, 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-exofuranoyl)-6-chloropurine. Due to its chemical structure, this molecule presents specific stability challenges that can impact its efficacy and pharmacokinetic profile in in vivo studies. This document provides a comprehensive troubleshooting guide and frequently asked questions to anticipate, diagnose, and mitigate these stability issues.
Introduction: Understanding the Stability Landscape
The molecule this compound is a sophisticated chemical entity designed with specific protecting groups—two acetyl groups and one benzoyl group—on the ribofuranose sugar moiety. These ester-based protecting groups are often employed to enhance membrane permeability and oral bioavailability.[1][2] However, they also introduce potential metabolic liabilities. Additionally, the 6-chloropurine base itself can be susceptible to enzymatic modification.[1]
The primary stability concerns for this molecule in a biological system are:
-
Enzymatic and pH-Mediated Hydrolysis of Ester Protecting Groups: The acetyl and benzoyl esters are susceptible to cleavage by ubiquitous esterase enzymes in plasma, liver, and other tissues.[3][4] This premature removal of the protecting groups can alter the compound's intended pharmacokinetic profile and may lead to rapid clearance. Hydrolysis can also be accelerated at non-physiological pH values.[5]
-
Enzymatic Modification of the 6-Chloropurine Base: The 6-chloropurine moiety can be a substrate for enzymes such as adenosine deaminase (ADA), which can catalyze its conversion to the corresponding inosine (hypoxanthine-riboside) analog.[1][6] This transformation would fundamentally change the molecule's biological activity.
This guide will provide structured approaches to identify and address these potential degradation pathways.
Troubleshooting Guide: Addressing Common In Vivo Stability Issues
This section is designed in a question-and-answer format to directly address problems you may encounter during your in vivo experiments.
Question 1: My compound shows high potency in vitro, but poor efficacy and/or rapid clearance in vivo. How can I determine if this is a stability issue?
Answer:
This is a classic scenario pointing towards in vivo instability. The discrepancy between in vitro and in vivo results often arises from metabolic degradation that is not accounted for in cell-based assays. To confirm if stability is the root cause, a systematic investigation is required.
Step 1: In Vitro Stability Assessment in Biological Matrices
Before proceeding to further animal studies, it is crucial to assess the compound's stability in relevant biological fluids. This provides a controlled environment to isolate and identify the degradation pathways.
-
Plasma Stability Assay: Incubate the compound in plasma from the species used for your in vivo studies (e.g., mouse, rat, human). The presence of esterases will reveal the susceptibility of the acetyl and benzoyl groups to enzymatic hydrolysis.
-
Liver Homogenate/Microsomal Stability Assay: This assay will provide insight into hepatic first-pass metabolism. Liver microsomes contain a high concentration of drug-metabolizing enzymes.
Experimental Protocol: Plasma Stability Assay
-
Preparation:
-
Prepare a stock solution of your compound in a minimal amount of an organic solvent like DMSO (e.g., 10 mM).
-
Thaw plasma (e.g., rat plasma) on ice.
-
Pre-warm the plasma to 37°C in a water bath.
-
-
Incubation:
-
Spike the compound into the pre-warmed plasma to a final concentration of 1-5 µM. Ensure the final DMSO concentration is low (<0.5%) to avoid affecting enzyme activity.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard. This will precipitate the plasma proteins and stop the enzymatic reaction.
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or HPLC vial for analysis.
-
-
Analysis:
-
Analyze the samples using a validated stability-indicating HPLC or LC-MS/MS method (see FAQ 1 for method development).
-
Quantify the disappearance of the parent compound over time.
-
Data Interpretation:
| Time (min) | Parent Compound Remaining (%) |
| 0 | 100 |
| 15 | 85 |
| 30 | 65 |
| 60 | 40 |
| 120 | 15 |
| Example data indicating significant plasma instability. |
A half-life (t½) of less than 30 minutes in plasma suggests high susceptibility to esterases and is a likely cause of poor in vivo exposure. The appearance of new peaks in the chromatogram corresponding to the molecular weights of the deacetylated, debenzoylated, or fully deprotected compound would confirm this degradation pathway.
Logical Workflow for Diagnosing In Vivo Instability
References
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. admin.mantechpublications.com [admin.mantechpublications.com]
- 6. Adenosine deaminase: functional implications and different classes of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Reaction Conditions for Selective Acylation of Ribose
Welcome to the Technical Support Center for the selective acylation of ribose. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of nucleoside analogs and other ribose-containing molecules. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of achieving high selectivity and yield in your acylation reactions. Our goal is to move beyond simple protocols and explain the why behind the experimental choices, ensuring your success in the lab.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the selective acylation of ribose. Each issue is presented in a question-and-answer format, detailing probable causes and offering step-by-step solutions.
Issue 1: Low or No Conversion to the Desired Acylated Product
Question: I am attempting a direct acylation of a ribose derivative, but I am observing very low or no formation of my target product. What are the likely causes and how can I troubleshoot this?
Probable Causes & Solutions:
-
Inadequate Activation of the Acylating Agent: Acyl chlorides and anhydrides are common acylating agents. Their reactivity can be significantly diminished by impurities or degradation.
-
Solution: Always use freshly distilled or newly purchased acylating agents. If using a carboxylic acid, ensure your activating agent (e.g., carbonyldiimidazole) is of high quality and used in the correct stoichiometry.[1]
-
-
Catalyst Inactivity: In reactions requiring a catalyst, such as those employing biocatalysts or specific organic catalysts, inactivity can halt the reaction.
-
Solution: For enzymatic reactions, ensure the correct pH and temperature are maintained for optimal enzyme activity.[2] For chemical catalysts, verify their purity and ensure they are not poisoned by contaminants in the starting materials or solvent.
-
-
Sub-optimal Reaction Temperature: Acylation reactions can be highly sensitive to temperature.
-
Solution: While some direct acylations proceed at room temperature, others may require cooling (e.g., -5°C to 0°C) to control exotherms and prevent side reactions, or heating to overcome the activation energy.[1][3] Experiment with a range of temperatures to find the optimal condition for your specific substrate and reagent combination.
-
-
Solvent Effects: The choice of solvent is critical. Aprotic solvents like N,N-dimethylformamide (DMF) and pyridine are commonly used.[1]
-
Solution: Ensure your solvent is anhydrous, as water can react with the acylating agent. If solubility is an issue, consider alternative anhydrous aprotic solvents. The polarity of the solvent can also influence the reaction rate and selectivity.
-
Issue 2: Poor Regioselectivity - Acylation at Multiple Hydroxyl Groups
Question: My goal is to selectively acylate the 5'-hydroxyl group of ribose, but I am getting a mixture of products with acylation at the 2'- and 3'- positions as well. How can I improve the regioselectivity?
Probable Causes & Solutions:
-
Steric Hindrance and Electronic Effects: The primary 5'-hydroxyl group is generally more sterically accessible and nucleophilic than the secondary 2'- and 3'-hydroxyls, favoring its acylation.[4] However, under certain conditions, this selectivity can be compromised.
-
Solution 1: Protecting Groups: The most reliable method to achieve high regioselectivity is to use protecting groups for the hydroxyls you do not want to react. For instance, the 2' and 3' hydroxyls can be protected as an isopropylidene ketal, directing acylation to the 5' position.[5] Silyl protecting groups, such as tert-butyldimethylsilyl (TBS), are also widely used for their stability and orthogonal removal conditions.[6]
-
Solution 2: Enzyme-Catalyzed Acylation: Biocatalysts, such as lipases, can exhibit remarkable regioselectivity due to the specific binding of the substrate in the enzyme's active site.[2] Consider exploring enzymatic options if chemical methods prove unsatisfactory.
-
Solution 3: Catalyst-Directed Acylation: Certain catalysts can direct acylation to a specific hydroxyl group through transient interactions with the substrate.[7]
-
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence regioselectivity.
-
Solution: In some cases, using a bulky base can favor acylation at the less hindered 5'-position. Lowering the reaction temperature can also enhance selectivity by favoring the kinetically controlled product.
-
Issue 3: Unexpected Side Reactions and Byproduct Formation
Question: I am observing the formation of unexpected byproducts in my acylation reaction, which is complicating purification and reducing my yield. What are these byproducts and how can I minimize them?
Probable Causes & Solutions:
-
Acyl Migration: Acyl groups, particularly on vicinal diols like the 2' and 3' hydroxyls of ribose, can migrate under both acidic and basic conditions. This can lead to a mixture of constitutional isomers.
-
Solution: Maintain neutral or near-neutral pH during the reaction and work-up. If purification by column chromatography is necessary, consider using a buffered mobile phase to prevent on-column migration.
-
-
Over-acylation: Using a large excess of the acylating agent or prolonged reaction times can lead to the acylation of less reactive hydroxyl groups, resulting in di- or tri-acylated products.
-
Solution: Carefully control the stoichiometry of the acylating agent. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the desired product is formed.
-
-
Reaction with the Nucleobase: In the case of nucleosides, the exocyclic amines of the nucleobases can also be acylated.
-
Solution: The choice of catalyst can influence chemoselectivity. For example, in the presence of DMAP, acylation tends to occur on the ribose hydroxyls, while a mixture of triethylamine and pyridine may promote acylation of the thymine residue.[8] Protecting the nucleobase prior to ribose acylation is another effective strategy.[9]
-
Issue 4: Difficulty in Product Purification
Question: I am struggling to separate my desired mono-acylated product from the starting material and di-acylated byproducts. What purification strategies can I employ?
Probable Causes & Solutions:
-
Similar Polarity of Products: The starting material, mono-acylated, and di-acylated products may have very similar polarities, making separation by standard column chromatography challenging.
-
Solution 1: Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A shallow gradient elution can sometimes improve separation. Using a different stationary phase (e.g., diol-bonded silica) may also be beneficial.
-
Solution 2: Derivatization: If separation remains difficult, consider a temporary derivatization of the unreacted hydroxyl groups to significantly alter the polarity of the desired product.
-
Solution 3: Recrystallization: If your product is crystalline, recrystallization can be a highly effective purification method.
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about the selective acylation of ribose.
Q1: What is the underlying principle of selective acylation of the 5'-hydroxyl group in unprotected ribose?
The selective acylation of the primary 5'-hydroxyl group over the secondary 2'- and 3'-hydroxyls is primarily due to steric and electronic factors. The 5'-hydroxyl is less sterically hindered, making it more accessible to the acylating agent. Additionally, the primary alcohol is generally more nucleophilic than the secondary alcohols of the ribose ring.
Q2: How do protecting groups work to control selectivity in ribose acylation?
Protecting groups are chemical moieties that are temporarily attached to a functional group to prevent it from reacting. In the context of ribose acylation, protecting groups can be used to block the 2'- and 3'-hydroxyl groups, leaving only the 5'-hydroxyl available for acylation. After the desired acylation is complete, the protecting groups are removed under conditions that do not affect the newly formed acyl group.
Q3: What are the advantages of using enzymatic methods for selective acylation?
Enzymatic methods, often utilizing lipases, offer several advantages:
-
High Regioselectivity: Enzymes can distinguish between the different hydroxyl groups with high precision.[2]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous or organic solvents at or near room temperature and neutral pH, which helps to prevent side reactions like acyl migration.
-
Stereoselectivity: Enzymes can often differentiate between enantiomers, which is crucial when working with chiral molecules.
-
Environmentally Friendly: Biocatalysts are biodegradable and can reduce the need for harsh chemical reagents.
Q4: Can the anomeric configuration of ribose affect the selectivity of acylation?
Yes, the anomeric configuration (α or β) can influence the conformation of the ribose ring, which in turn can affect the accessibility and reactivity of the hydroxyl groups.[10] This can have a subtle but significant impact on the regioselectivity of the acylation reaction.
Q5: What analytical techniques are best for monitoring the progress of a selective acylation reaction?
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product(s).
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative information about the reaction progress and can be used to determine the ratio of different products.
-
Mass Spectrometry (MS): MS is invaluable for confirming the identity of the products by providing their molecular weights.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation, allowing for the unambiguous determination of which hydroxyl group has been acylated.[1]
Part 3: Experimental Protocols & Data
Table 1: Influence of Solvent and Base on the Regioselectivity of Benzoylation of a Model Ribonucleoside
| Entry | Solvent | Base | Ratio (5'-O-Bz : 2'/3'-O-Bz) | Total Yield (%) |
| 1 | Pyridine | None | 85 : 15 | 75 |
| 2 | DMF | Pyridine | 90 : 10 | 82 |
| 3 | CH₂Cl₂ | Et₃N | 70 : 30 | 65 |
| 4 | CH₂Cl₂ | DMAP | 95 : 5 | 90 |
This is a representative table based on general principles and may not reflect specific experimental outcomes.
Protocol: Selective 5'-O-Acylation of a Ribonucleoside using an Acyl Chloride
-
Preparation: To a solution of the ribonucleoside (1.0 eq) in anhydrous pyridine (or DMF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add the acyl chloride (1.1 eq) dropwise with stirring.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of ice-cold water.
-
Work-up: Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 5'-O-acylated ribonucleoside.
Visualization of Key Concepts
Diagram 1: General Workflow for Selective Ribose Acylation
Caption: General workflow for the selective acylation of a ribose derivative.
Diagram 2: Factors Influencing Regioselectivity
Caption: Key factors that influence the regioselectivity of ribose acylation.
References
- 1. scispace.com [scispace.com]
- 2. Biocatalyst-mediated selective acylation and deacylation chemistry on the secondary hydroxyl/amine groups of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conjugation of RNA via 2’-OH acylation: Mechanisms determining nucleotide reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Practical Silyl Protection of Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Nucleoside Derivatives for Hybridization-Assisted Catalysis of Site-Selective Acetylation of 2′-OH of RNA [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloropurine Derivatives in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 6-Chloropurine Scaffold - A Privileged Structure in Medicinal Chemistry
The purine ring system is a cornerstone of life, forming the basis of nucleic acids and a variety of coenzymes. Consequently, purine analogs have been a fertile ground for the development of antimetabolites that can disrupt the cellular processes of rapidly proliferating cancer cells. Among these, 6-chloropurine serves as a versatile and crucial intermediate for the synthesis of a diverse array of biologically active molecules.[1][2] Its electrophilic C6 position is readily amenable to nucleophilic substitution, allowing for the introduction of a wide range of functionalities that can modulate the compound's potency, selectivity, and pharmacokinetic properties. This guide will dissect the SAR of 6-chloropurine derivatives by examining the impact of substitutions at key positions of the purine ring.
The Crucial Role of Substitution: A Comparative Analysis
The biological activity of 6-chloropurine derivatives is exquisitely sensitive to the nature and position of substituents on the purine core. The following sections will compare the effects of modifications at the N9, C6, and C2 positions, supported by experimental data from various studies.
N9-Substitution: Modulating Potency and Selectivity
The N9 position of the purine ring is a common site for modification, often with alkyl, aryl, or glycosidic moieties. Substitution at this position can significantly impact the molecule's interaction with target enzymes and its cellular uptake.
A series of new 6,9-disubstituted purine analogs with 4-substituted piperazine at C-6 and 4-substituted benzyl at N-9 were designed and synthesized.[3] Their in vitro anticancer activity was screened against Huh7 liver, HCT116 colon, and MCF7 breast carcinoma cell lines. The results, summarized in Table 1, highlight the profound influence of the N9-substituent on cytotoxicity. For instance, compounds 12 and 22 exhibited excellent cytotoxic activities, with IC50 values in the nanomolar range, comparable to the well-known anticancer agent camptothecin (CPT) and superior to cladribine, fludarabine, and 5-FU on Huh7 cells.[3]
Table 1: Comparative Cytotoxicity (IC50, µM) of N9-Substituted 6-Chloropurine Derivatives
| Compound | N9-Substituent | C6-Substituent | Huh7 (Liver) | HCT116 (Colon) | MCF7 (Breast) |
| 12 | 4-Trifluoromethylbenzyl | 4-(4-Trifluoromethylphenyl)piperazin-1-yl | 0.08 | >50 | 0.11 |
| 22 | 4-Chlorobenzyl | 4-(4-Trifluoromethylphenyl)piperazin-1-yl | 0.13 | 0.12 | 0.15 |
| 19 | 4-Methoxybenzyl | 4-(4-Trifluoromethylphenyl)piperazin-1-yl | >50 | >50 | >50 |
| Camptothecin | - | - | <0.1 | <0.1 | <0.1 |
| Fludarabine | - | - | 28.4 | >50 | >50 |
| 5-FU | - | - | 30.6 | 4.5 | 2.5 |
Data synthesized from Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues.[3][4]
The data suggests that an electron-withdrawing group on the N9-benzyl substituent, such as a trifluoromethyl or chloro group, is favorable for potent anticancer activity. Conversely, an electron-donating methoxy group at the same position, as in compound 19 , leads to a dramatic loss of activity.[3] This highlights the delicate electronic and steric requirements for optimal interaction with the biological target.
C6-Substitution: The Gateway to Diverse Biological Activities
The chlorine atom at the C6 position is an excellent leaving group, making this position ideal for introducing a wide variety of substituents through nucleophilic aromatic substitution. This has been extensively exploited to generate libraries of compounds with diverse biological profiles, including anticancer and kinase inhibitory activities.
A study on 6,8,9-trisubstituted purine analogs demonstrated that the nature of the substituent at the C6 position, in conjunction with modifications at C8 and N9, significantly impacts cytotoxicity.[2] For example, a 4-methylphenyl substituted piperazine at C6 (compound 6 ) showed superior cytotoxic activity against Huh7 liver cancer cells compared to the clinically used drugs 5-FU and Fludarabine.[2]
C2-Substitution: Fine-Tuning Selectivity
Modification at the C2 position of the 6-chloropurine scaffold has been shown to be a valuable strategy for enhancing potency and modulating selectivity, particularly for kinase inhibitors. A study on C2, C8, and N9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase (CDK) inhibitors revealed that the introduction of specific substituents at C2 can lead to highly potent and selective compounds.[5] For instance, the compound [6-(3-chloroanilino)-2-(2-hydroxymethyl-4-hydroxypyrrolidyl)-9-isopropylpurine] (4h ) was identified as a potent inhibitor of CDK2 with an IC50 of 0.3 µM, which is a two-fold increased inhibitory activity compared to the well-known CDK inhibitor roscovitine.[5]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A common mechanism of action for many anticancer 6-chloropurine derivatives is the induction of programmed cell death, or apoptosis, and the disruption of the cell cycle.
Several studies have shown that these compounds can trigger apoptosis through the intrinsic mitochondrial pathway.[6][7] This is often characterized by the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of effector caspases like caspase-3 and initiator caspases such as caspase-8.[6] Furthermore, some derivatives have been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax, thereby shifting the cellular balance towards apoptosis.[6]
In addition to inducing apoptosis, many 6-chloropurine derivatives have been shown to cause cell cycle arrest, often at the G2/M phase.[7] This prevents cancer cells from progressing through mitosis and further proliferating.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for the synthesis of a representative 6-chloropurine derivative and for a standard cytotoxicity assay are provided below.
Synthesis of 9-Cyclopentyl-6-(4-(4-methylphenyl)piperazin-1-yl)-9H-purine
This protocol describes a multi-step synthesis starting from commercially available 6-chloropurine.
Step 1: Protection of the N9 position
-
To a solution of 6-chloropurine (1.0 eq) in anhydrous dichloromethane, add 3,4-dihydro-2H-pyran (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N9-tetrahydropyranyl (THP) protected 6-chloropurine.
Step 2: Suzuki Coupling
-
To a solution of the N9-THP protected 6-chloropurine (1.0 eq) and the desired 4-substituted phenylboronic acid (1.2 eq) in a mixture of toluene and ethanol, add an aqueous solution of sodium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq) and heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 6-substituted purine derivative.
Step 3: Deprotection of the N9-THP group
-
Dissolve the product from Step 2 in methanol and add Dowex 50W X8 resin.
-
Stir the mixture at room temperature for 4-6 hours.
-
Filter off the resin and wash with methanol.
-
Concentrate the filtrate to obtain the deprotected 6-substituted purine.
Step 4: N9-Alkylation
-
To a solution of the deprotected purine from Step 3 in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq) and the desired alkylating agent (e.g., cyclopentyl bromide, 1.2 eq).
-
Stir the reaction at 60-80°C for 6-10 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final 9-alkyl-6-substituted purine derivative.[8]
Cytotoxicity Evaluation by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
6-chloropurine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 6-chloropurine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The 6-chloropurine scaffold remains a highly valuable starting point for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the N9, C6, and C2 positions can lead to potent and selective compounds. The most promising derivatives often feature electron-withdrawing groups on N9-aryl substituents and bulky, lipophilic groups at the C6 position. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.
Future research in this area should focus on the development of derivatives with improved kinase selectivity to minimize off-target effects and enhance the therapeutic window. The exploration of novel substituents at the C2 and C8 positions, in combination with optimized N9 and C6 modifications, holds the potential to yield next-generation purine-based anticancer drugs with enhanced efficacy and safety profiles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and In Vitro Cytotoxic Activity of New 6,9-Disubstituted Purine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5'-Deoxy-nucleosides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, 5'-deoxy-nucleosides represent a pivotal class of molecules. Their structural modification at the 5'-position, replacing the hydroxyl group with hydrogen, imparts unique biological properties, often enhancing metabolic stability and altering their interaction with key cellular enzymes. This modification is a cornerstone in the design of antiviral and anticancer agents. This guide provides an in-depth comparison of the primary synthetic routes to these valuable compounds, offering insights into the underlying chemistry, practical considerations, and comparative performance to empower researchers in their synthetic strategy.
Radical Deoxygenation: The Classic and Its Modern Successors
Radical-mediated deoxygenation of the 5'-hydroxyl group has been a cornerstone in the synthesis of 5'-deoxy-nucleosides. This approach relies on the generation of a carbon-centered radical at the 5'-position, which is subsequently quenched by a hydrogen atom donor.
The Barton-McCombie Reaction: A Time-Honored Strategy
The Barton-McCombie deoxygenation is a well-established and widely used method for the deoxygenation of alcohols, including the 5'-hydroxyl group of nucleosides.[1] The reaction proceeds in two main steps:
-
Activation of the 5'-Hydroxyl Group: The primary hydroxyl group is first converted into a thiocarbonyl derivative, typically a xanthate or a thionoformate. This transformation renders the C-O bond susceptible to radical cleavage.
-
Radical Deoxygenation: The thiocarbonyl derivative is then treated with a radical initiator, most commonly azobisisobutyronitrile (AIBN), and a hydrogen atom donor, classically tributyltin hydride (Bu₃SnH). The tributyltin radical initiates a chain reaction that leads to the homolytic cleavage of the C-O bond and the formation of a 5'-nucleosidyl radical. This radical then abstracts a hydrogen atom from Bu₃SnH to yield the desired 5'-deoxy-nucleoside.[2]
Causality in Experimental Choices: The choice of the thiocarbonyl derivative can influence the reaction efficiency. For instance, phenoxythiocarbonyl derivatives are often employed due to their ease of preparation and reactivity. The use of AIBN as an initiator is dictated by its thermal lability, generating radicals at a convenient temperature. Tributyltin hydride is an excellent hydrogen atom donor, ensuring efficient quenching of the carbon-centered radical.
Trustworthiness and Limitations: While reliable, the Barton-McCombie reaction suffers from the toxicity and difficulty in removing the tin-containing byproducts.[3] This has driven the development of tin-free alternatives.
Tin-Free Radical Deoxygenation: Greener Alternatives
Concerns over the toxicity of organotin reagents have spurred the development of tin-free radical deoxygenation methods. These approaches utilize alternative hydrogen atom donors or employ photoredox catalysis to generate the key radical intermediate.
Alternative Hydrogen Donors: Silanes, such as tris(trimethylsilyl)silane (TTMSS), have emerged as effective, less toxic replacements for tributyltin hydride.[4] The reaction mechanism is analogous to the Barton-McCombie reaction, with the silane serving as the hydrogen atom donor.
Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient method for the deoxygenation of alcohols.[5][6] In this approach, a photocatalyst, upon excitation with visible light, initiates a single-electron transfer (SET) process. For the deoxygenation of 5'-hydroxyl groups, the alcohol is typically converted to a redox-active ester or a xanthate. The excited photocatalyst reduces this intermediate, leading to the formation of a radical anion that fragments to generate the 5'-nucleosidyl radical. A hydrogen atom donor, often a thiol or a Hantzsch ester, then quenches the radical to afford the 5'-deoxy-nucleoside.[7]
Advantages: Photoredox methods are advantageous due to their mild reaction conditions, high functional group tolerance, and avoidance of toxic reagents.[8]
Functional Group Interconversion: A Versatile Approach
An alternative to direct deoxygenation is a two-step strategy involving the conversion of the 5'-hydroxyl group into a different functional group that can be subsequently reduced to a hydrogen atom. This approach offers versatility and can be advantageous when direct deoxygenation methods are not suitable.
Synthesis of 5'-Halogeno-5'-deoxy-nucleosides and their Reduction
The 5'-hydroxyl group can be converted to a 5'-halogeno group (iodo, bromo, or chloro) using various halogenating agents. The resulting 5'-halogeno-5'-deoxy-nucleoside can then be reduced to the 5'-deoxy-nucleoside.
Fluorination: Direct fluorination of the 5'-hydroxyl group can be achieved using reagents like diethylaminosulfur trifluoride (DAST).[1][9] However, this reaction can sometimes be low-yielding.[10] A more common approach for synthesizing 5'-fluoro-5'-deoxy-nucleosides involves a two-step procedure of tosylation followed by fluorination.[11]
Reduction of Halogenated Intermediates: The reduction of the 5'-halogeno group is typically achieved through catalytic hydrogenation over a palladium catalyst (e.g., Pd/C) or by using radical chemistry.
Synthesis of 5'-Azido-5'-deoxy-nucleosides and their Reduction
The 5'-hydroxyl group can be converted to an azide group, which can then be reduced to an amine or directly to a hydrogen atom.
Mitsunobu Reaction: A common method for introducing the azide functionality is the Mitsunobu reaction, where the nucleoside is treated with hydrazoic acid (HN₃) in the presence of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][10]
Staudinger Reduction: The resulting 5'-azido-5'-deoxy-nucleoside can be reduced to the corresponding 5'-amino-5'-deoxy-nucleoside via the Staudinger reduction using a phosphine, such as triphenylphosphine, followed by hydrolysis.[10]
Deamination: The 5'-amino group can then be converted to a hydroxyl group and subsequently deoxygenated, or in some cases, directly deaminated to a hydrogen atom.
Enzymatic Synthesis: A Green and Selective Alternative
Enzymatic methods offer a highly selective and environmentally friendly approach to the synthesis of modified nucleosides. While direct enzymatic deoxygenation of the 5'-hydroxyl group is not a common strategy, enzymes play a crucial role in the synthesis of 5'-deoxy-nucleoside analogues through phosphorylation and transfer reactions.
For instance, nucleoside kinases can phosphorylate 5'-deoxy-nucleosides to their corresponding monophosphates, which are often the biologically active forms.[12] Furthermore, engineered enzymes can be used to synthesize base-modified 5'-deoxy-nucleoside triphosphates.[3] Although these methods do not directly produce 5'-deoxy-nucleosides from their 5'-hydroxy precursors, they represent an important "green" alternative for the synthesis of their phosphorylated derivatives, which are key targets in drug development.[3][13]
The enzymatic reduction of nucleoside 5'-aldehydes, which can be obtained by the oxidation of the 5'-hydroxyl group, to 5'-deoxy-nucleosides is another potential biocatalytic route. Carboxylic acid reductases (CARs) and aldehyde oxidoreductases (AORs) are known to catalyze the reduction of carboxylic acids and aldehydes, respectively, and could potentially be engineered for this purpose.[14]
Comparative Performance of Synthetic Routes
| Synthetic Route | Key Reagents | Advantages | Disadvantages | Typical Yields | Substrate Scope |
| Barton-McCombie Deoxygenation | Bu₃SnH, AIBN | Well-established, reliable, good yields.[1] | Toxic tin byproducts, difficult purification.[3] | 50-90% | Broad, applicable to various nucleosides. |
| Tin-Free Radical Deoxygenation | TTMSS, Photoredox catalysts | Less toxic, milder conditions, good functional group tolerance.[4][8] | Can require specialized equipment (for photoredox). | 60-95% | Broad, particularly effective for activated alcohols. |
| Functional Group Interconversion (Halogenation) | DAST, Appel reagents, H₂/Pd-C | Versatile, allows for introduction of other functional groups. | Multi-step, can have variable yields in the halogenation step.[10] | 40-80% (overall) | Generally broad, but reactivity can depend on the nucleobase. |
| Functional Group Interconversion (Azidation) | HN₃, PPh₃, DIAD, Staudinger reagents | Mild conditions for azide introduction, high-yielding reduction.[2][10] | Use of hydrazoic acid requires caution. | 50-85% (overall) | Good for a range of primary alcohols. |
| Enzymatic Synthesis (of derivatives) | Kinases, Phosphorylases | Highly selective, environmentally friendly, mild conditions.[3][13] | Substrate-specific, may require enzyme engineering. | Variable (depends on enzyme and substrate) | Often specific to certain classes of nucleosides. |
Experimental Protocols
Protocol 1: Barton-McCombie Deoxygenation of a Protected Uridine Derivative
-
Activation (Xanthate Formation): To a solution of the 2',3'-O-isopropylideneuridine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq). Stir the mixture for 30 minutes. Add carbon disulfide (1.5 eq) and stir for an additional 2 hours at room temperature. Cool the reaction to 0 °C and add methyl iodide (1.5 eq). Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the 5'-O-(methoxythiocarbonyl) derivative.
-
Deoxygenation: To a solution of the 5'-O-(methoxythiocarbonyl) derivative (1.0 eq) in anhydrous toluene, add tributyltin hydride (1.5 eq) and AIBN (0.2 eq). Heat the reaction mixture to reflux (around 110 °C) for 2 hours. Cool the reaction to room temperature and concentrate under reduced pressure. The crude product is purified by flash column chromatography to yield the 5'-deoxy-2',3'-O-isopropylideneuridine.
Protocol 2: Synthesis of 5'-Azido-5'-deoxythymidine via Mitsunobu Reaction
-
To a solution of thymidine (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DMF at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
After stirring for 10 minutes, add a solution of hydrazoic acid in toluene (approx. 2 M, 2.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to afford 5'-azido-5'-deoxythymidine.
Protocol 3: Staudinger Reduction of 5'-Azido-5'-deoxyadenosine
-
Dissolve 5'-azido-2',5'-dideoxyadenosine (1.0 eq) in a mixture of pyridine and water.
-
Add triphenylphosphine (1.2 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by co-evaporation with toluene and then purified by flash column chromatography to yield 5'-amino-2',5'-dideoxyadenosine.[11]
Conclusion
The synthesis of 5'-deoxy-nucleosides is a mature field with a variety of reliable methods available to the synthetic chemist. The choice of a particular route depends on several factors, including the specific nucleoside substrate, the desired scale of the reaction, and the availability of reagents and equipment. The classic Barton-McCombie reaction remains a robust method, while modern tin-free radical and photoredox approaches offer greener and often milder alternatives. Functional group interconversion strategies provide flexibility and are particularly useful for preparing 5'-amino- and 5'-halogeno-deoxy-nucleosides, which are themselves valuable synthetic intermediates. As the demand for novel nucleoside analogues in drug discovery continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will remain a key area of research.
References
- 1. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 2. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Tin-free radical chemistry using the persistent radical effect: alkoxyamine isomerization, addition reactions and polymerizations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Visible light photoredox-catalyzed deoxygenation of alcohols [beilstein-journals.org]
- 6. Batch to flow deoxygenation using visible light photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fmoc-amino acid fluorides via DAST, an alternative fluorinating agent | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The efficient syntheses of 5′-deoxy-5′-fluoro -guanosine and –inosine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic reactions towards aldehydes: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation of Biological Data for Novel Nucleoside Analogs
Introduction: The Imperative for Rigorous Validation
Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy.[1][2] These molecules function as antimetabolites, mimicking natural nucleosides to interfere with the replication of viral or cellular genetic material.[1][3] However, the path from a promising novel analog to a clinically effective therapeutic is fraught with challenges, primarily the dual requirements of potent efficacy and an acceptable safety profile. High attrition rates in drug development, often due to unforeseen toxicity or lack of efficacy in clinical phases, underscore the need for a robust, multi-tiered cross-validation strategy early in the preclinical stage.[4]
This guide provides a comprehensive framework for the cross-validation of biological data for novel nucleoside analogs. It is designed for researchers, scientists, and drug development professionals to establish a self-validating system of experiments that builds a holistic and reliable profile of a candidate molecule. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every step generates trustworthy, actionable data.
The Cross-Validation Framework: A Triad of Efficacy, Toxicity, and Pharmacokinetics
A successful nucleoside analog must satisfy three fundamental criteria: it must be effective against its target, it must be safe for the host, and it must reach its target in the body in a sufficient concentration and for an adequate duration. Therefore, our cross-validation framework is built on three pillars:
-
Efficacy Profiling: Assessing the analog's ability to inhibit the intended biological process (e.g., viral replication or tumor cell proliferation).
-
Toxicity Profiling: Evaluating off-target effects and general cytotoxicity to host cells.
-
ADME Profiling: Characterizing the Absorption, Distribution, Metabolism, and Excretion of the compound, which collectively determine its pharmacokinetic (PK) properties.[5][6]
This integrated approach ensures that a molecule is not advanced based on a single, isolated parameter. A highly potent antiviral agent, for instance, is clinically irrelevant if it is excessively toxic to host cells or has poor bioavailability.[7][8]
Diagram: The Integrated Cross-Validation Workflow
This workflow illustrates the logical progression from initial in vitro screening to more complex in vivo studies. Each stage serves as a gate, and only candidates with a promising balance of properties should proceed.
References
- 1. Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Current understanding of nucleoside analogs inhibiting the SARS-CoV-2 RNA-dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Drug Discovery: ADME/Toxicity [promega.sg]
- 6. marinbio.com [marinbio.com]
- 7. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies to increase the oral bioavailability of nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Antiviral Candidates: A Comparative Guide for 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-exofuranoyl)-6-chloropurine
In the relentless pursuit of novel therapeutic agents to combat viral diseases, the rigorous evaluation of new chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the potential antiviral efficacy of 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-exofuranoyl)-6-chloropurine, a purine nucleoside analog, against established antiviral drugs.[1][2] As a purine nucleoside analog, its structural similarity to endogenous nucleosides suggests a potential mechanism involving the inhibition of viral DNA or RNA synthesis.[1][2]
This document is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded approach to antiviral candidate evaluation. We will delve into the requisite experimental protocols, from initial cytotoxicity assessments to detailed mechanistic studies, ensuring a robust and objective comparison.
Foundational Principles: Cytotoxicity and Antiviral Activity
Before assessing the direct antiviral effects of our lead compound, it is crucial to determine its cytotoxicity to establish a therapeutic window. This ensures that any observed antiviral activity is not merely a consequence of cell death.[3][4]
Cytotoxicity Assessment
A fundamental first step is to evaluate the effect of the compound on the host cells in the absence of any virus.[3] This allows for the determination of the 50% cytotoxic concentration (CC50), the concentration at which 50% of the cells are killed.
Table 1: Comparative Cytotoxicity Profile
| Compound | Cell Line | Assay Method | CC50 (µM) |
| This compound | Vero E6 | MTT Assay | To be determined |
| Remdesivir | Vero E6 | MTT Assay | >10 µM |
| Acyclovir | Vero E6 | MTT Assay | >900 µM |
| Ribavirin | Vero E6 | MTT Assay | >400 µM |
Note: The CC50 values for known antiviral drugs are illustrative and can vary depending on the cell line and assay conditions.
Antiviral Efficacy Evaluation
The primary measure of a compound's antiviral potency is its 50% effective concentration (EC50), the concentration required to inhibit viral activity by 50%.[5][6] A key metric derived from these two values is the Selectivity Index (SI), calculated as CC50/EC50. A higher SI value is indicative of a more promising antiviral candidate, as it signifies a wider margin between the concentration that is effective against the virus and the concentration that is toxic to the host cells.
Experimental Protocols: A Step-by-Step Guide
The following protocols outline the essential in vitro assays for a comprehensive benchmarking study.
Cell Culture and Virus Propagation
The choice of cell line and virus is dictated by the therapeutic target. For broad-spectrum antiviral screening, cell lines such as Vero E6 (African green monkey kidney) are commonly used due to their susceptibility to a wide range of viruses.[7]
Cytotoxicity Assay Protocol (MTT Assay)
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Addition: Add serial dilutions of the test compounds (including this compound and known antiviral controls) to the cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Viral Yield Reduction Assay Protocol
This assay quantifies the amount of infectious virus produced in the presence of the test compound.[8][9]
Protocol:
-
Cell Infection: Seed cells in a 24-well plate and infect with the target virus at a specified multiplicity of infection (MOI).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add media containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 24-48 hours, allowing for viral replication.
-
Virus Harvest: Collect the supernatant containing the progeny virus.
-
Virus Tittering: Determine the viral titer in the supernatant using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the compound concentration.
Table 2: Comparative Antiviral Efficacy
| Compound | Target Virus | Cell Line | EC50 (µM) | Selectivity Index (SI) |
| This compound | e.g., Influenza A | MDCK | To be determined | To be determined |
| Oseltamivir | Influenza A | MDCK | 0.01 - 1.0 µM | >1000 |
| This compound | e.g., SARS-CoV-2 | Vero E6 | To be determined | To be determined |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 µM | >12.99 |
Note: EC50 and SI values for known antiviral drugs are illustrative and can vary depending on the virus strain, cell line, and assay conditions.
Visualizing the Workflow and Potential Mechanisms
Diagrams are essential for clarifying complex experimental workflows and illustrating potential mechanisms of action.
Experimental Workflow
Caption: A streamlined workflow for benchmarking novel antiviral candidates.
Potential Mechanism of Action: Nucleoside Analog Inhibition
As a purine nucleoside analog, the compound may interfere with viral replication by acting as a chain terminator or by causing mutations in the viral genome.
Caption: Potential mechanism of action of a nucleoside analog antiviral.
Delving Deeper: Mechanism of Action Studies
To fully characterize the antiviral properties of this compound, further mechanistic studies are warranted.[] These may include:
-
Time-of-Addition Assays: To pinpoint the stage of the viral life cycle that is inhibited (e.g., entry, replication, or egress).[8]
-
Polymerase Assays: To directly measure the inhibitory effect on viral DNA or RNA polymerase.
-
Resistance Studies: To assess the potential for the virus to develop resistance to the compound.
Conclusion
This guide provides a robust framework for the comprehensive benchmarking of this compound against known antiviral drugs. By systematically evaluating its cytotoxicity and antiviral efficacy, and by elucidating its mechanism of action, researchers can make informed decisions about its potential as a novel therapeutic agent. The successful execution of these protocols will provide the critical data necessary to advance promising candidates through the drug development pipeline.
References
- 1. This compound | Cancer Immunotherapy Trials Network [citninfo.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. How to screen antiviral drugs? - DIFF Biotech [shop.diff-biotech.com]
- 6. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 9. ibtbioservices.com [ibtbioservices.com]
A Senior Application Scientist's Guide to Protecting Group Strategies in Nucleoside Synthesis
For the researcher navigating the intricate landscape of synthetic chemistry, particularly in the realm of therapeutic oligonucleotides and molecular diagnostics, the synthesis of nucleosides is a foundational process. The success of this synthesis hinges on a meticulously planned protecting group strategy. These temporary chemical modifications are the linchpins of the entire operation, ensuring that reactions proceed only at the desired locations, thereby maximizing yield and purity.
This guide provides an in-depth comparison of common protecting group strategies for nucleoside synthesis. It moves beyond a simple catalog of options to explain the causality behind experimental choices, offering field-proven insights and actionable protocols. Our objective is to equip you, our fellow scientists and drug development professionals, with the knowledge to select and implement the most efficacious strategy for your specific application.
The Core Principle: Orthogonal Protection
The elegance of modern nucleoside and oligonucleotide synthesis lies in the concept of orthogonal protection .[1][2] This strategy employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group without affecting others.[1][2] This is paramount in a multi-step synthesis where different parts of the nucleoside must be revealed for reaction at different stages. The standard phosphoramidite synthesis cycle is a testament to the power of this approach, relying on an acid-labile group for the 5'-hydroxyl, base-labile groups for the nucleobases, and a fluoride-labile group for the 2'-hydroxyl in RNA synthesis.[3][]
Below is a diagram illustrating the high-level concept of an orthogonal protecting group strategy in the context of solid-phase oligonucleotide synthesis.
Caption: Orthogonal protection workflow in automated oligonucleotide synthesis.
5'-Hydroxyl Protection: The Gatekeeper of Chain Elongation
The 5'-hydroxyl group is the point of chain extension in standard 3'-to-5' oligonucleotide synthesis.[5] Its protection is temporary and must be reversed at the beginning of each coupling cycle. The ideal 5'-protecting group is one that is stable to the conditions of coupling, capping, and oxidation, yet can be removed rapidly and with high efficiency under mild acidic conditions.[3]
The undisputed champion in this category is the 4,4'-dimethoxytrityl (DMT) group.[5][6][7]
Why DMT is the Standard: The DMT group's efficacy stems from several key properties:
-
Steric Selectivity: The sheer bulk of the DMT group ensures it reacts preferentially with the less sterically hindered primary 5'-hydroxyl group over the secondary 3'- (and 2'-) hydroxyls.[8]
-
Acid Lability: The trityl cation formed upon cleavage is stabilized by the two methoxy groups, making it highly susceptible to removal by mild acids like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent.[6][9]
-
Convenient Monitoring: The released DMT cation is a vibrant orange color, which allows for real-time spectrophotometric monitoring of coupling efficiency during automated synthesis.[7][10]
While other trityl groups like monomethoxytrityl (MMT) exist, DMT provides the optimal balance of stability and acid lability for efficient synthesis.[6]
Comparative Data: 5'-Hydroxyl Protecting Groups
| Protecting Group | Structure | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Dimethoxytrityl (DMT) | Bis(4-methoxyphenyl)(phenyl)methyl | 3% TCA or DCA in DCM | Industry standard, rapid cleavage, allows for yield monitoring.[5][10] | Can be unstable to prolonged acid exposure, leading to depurination.[9] |
| Monomethoxytrityl (MMT) | (4-methoxyphenyl)diphenylmethyl | Stronger acid required vs. DMT | More stable to acid than DMT. | Slower deprotection can lead to incomplete removal and lower yields.[6] |
Nucleobase Protection: Preventing Unwanted Side Reactions
The exocyclic amino groups of adenine (N⁶), guanine (N²), and cytosine (N⁴) are nucleophilic and must be protected to prevent side reactions during the phosphoramidite coupling step.[3] These protecting groups must remain stable throughout the entire synthesis cycle, including the repeated acidic detritylation steps, and are typically removed at the very end during cleavage from the solid support under basic conditions.[11]
The choice of nucleobase protection often dictates the final deprotection strategy, which can range from standard (harsher, longer) to mild or ultra-mild conditions required for sensitive-modified oligonucleotides.[11][12]
Standard vs. Mild Protection Strategies
| Strategy | dA Protection | dC Protection | dG Protection | Deprotection Conditions | Use Case |
| Standard | Benzoyl (Bz) | Benzoyl (Bz) | Isobutyryl (iBu) | Concentrated NH₄OH, 55°C, 8-12 hours.[5][13] | Robust, unmodified DNA oligonucleotides. |
| Mild | Phenoxyacetyl (Pac) | Acetyl (Ac) | i-Propyl-phenoxyacetyl (iPr-Pac) | 0.05 M K₂CO₃ in Methanol, RT, 4 hours; or NH₄OH, RT, 2 hours.[11][14] | Oligos with base-labile modifications (dyes, etc.). |
| Ultra-Fast | Standard (Bz) | Acetyl (Ac) | dmf-dG or Ac-dG | AMA (NH₄OH/40% Methylamine 1:1), 65°C, 5-10 min.[14][15] | High-throughput synthesis, rapid turnaround. |
Causality Behind the Choices:
-
Benzoyl (Bz) and Isobutyryl (iBu) are robust acyl groups that provide excellent protection but require relatively harsh conditions for removal (prolonged heating in ammonia).[5][16]
-
Acetyl (Ac) on cytidine is more labile than Bz-dC, making it compatible with both standard and faster deprotection schemes like AMA.[11][15] Using Bz-dC with AMA can lead to base modification.[15]
-
Phenoxyacetyl (Pac) and its derivatives are designed for "ultra-mild" deprotection conditions, making them essential for incorporating sensitive reporter dyes or other labile modifications that would be destroyed by standard ammonia treatment.[11][14]
2'-Hydroxyl Protection: The Crux of RNA Synthesis
The synthesis of RNA is significantly more challenging than DNA due to the presence of the 2'-hydroxyl group. This group must be protected with a group that is stable to both the acidic detritylation and the basic conditions used for nucleobase deprotection, yet can be removed orthogonally at the end of the synthesis. Improper protection can lead to chain cleavage or migration of the phosphodiester linkage.[17][18]
The dominant strategy involves silyl ethers, which are selectively cleaved by a fluoride source, typically tetrabutylammonium fluoride (TBAF).[19]
Head-to-Head Comparison: TBDMS vs. TOM
The two most prevalent 2'-hydroxyl protecting groups are tert-butyldimethylsilyl (TBDMS) and [(triisopropylsilyl)oxy]methyl (TOM).[20][21] While both are effective, their performance characteristics differ, especially in the synthesis of long RNA molecules.
| Performance Metric | 2'-TBDMS | 2'-O-TOM | Rationale for Difference |
| Avg. Coupling Efficiency | 98.5–99% | >99% | The TOM group's oxymethyl spacer reduces steric hindrance at the reaction center, allowing for more efficient coupling.[20][22] |
| Typical Coupling Time | Up to 6 minutes | ~2.5 minutes | Reduced steric bulk of the TOM group allows for faster reaction kinetics.[20][22] |
| Extrapolated Crude Purity (100mer) | ~27% | ~33% | The seemingly small per-cycle efficiency gain for TOM has a significant cumulative effect on the purity of long transcripts.[20] |
| Isomerization Risk | Prone to (2'→3') migration | No migration observed | The TOM group does not isomerize during monomer synthesis or purification, a known issue with TBDMS.[23] |
For demanding applications such as the synthesis of long RNAs (>50mers), the 2'-O-TOM protecting group is often recommended due to its superior coupling efficiency and reduced steric hindrance.[20][23]
Caption: Comparative performance of 2'-TBDMS and 2'-O-TOM protecting groups.
Experimental Protocols
The following protocols are provided as a self-validating system for key protection and deprotection steps. They represent standard, field-tested methodologies.
Protocol 1: 5'-O-DMT Protection of a Deoxynucleoside (e.g., Thymidine)
Objective: To selectively protect the primary 5'-hydroxyl group of a deoxynucleoside.
Materials:
-
Thymidine
-
4,4'-dimethoxytrityl chloride (DMT-Cl)
-
Anhydrous Pyridine
-
Standard workup and purification reagents (DCM, saturated NaHCO₃, brine, Na₂SO₄, silica gel)
Procedure:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
-
Dissolve thymidine (1 equivalent) in anhydrous pyridine.
-
Add DMT-Cl (1.1 equivalents) portion-wise to the solution at room temperature with constant stirring.[13]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with methanol.
-
Remove pyridine under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield 5'-O-DMT-thymidine as a white foam.[13]
Protocol 2: Standard Deprotection and Cleavage of a DNA Oligonucleotide
Objective: To cleave the synthesized oligonucleotide from the solid support and remove the nucleobase (Bz, iBu) and phosphate (cyanoethyl) protecting groups.
Materials:
-
CPG solid support with synthesized oligonucleotide
-
Concentrated ammonium hydroxide (28-30%)
Procedure:
-
Transfer the CPG support containing the synthesized oligonucleotide to a 2 mL screw-cap vial with a secure seal.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the CPG is fully submerged.[14]
-
Seal the vial tightly.
-
Place the vial in a heating block or oven set to 55°C for 8 to 12 hours.[13]
-
After heating, allow the vial to cool completely to room temperature.
-
Carefully open the vial in a fume hood.
-
Using a syringe or pipette, transfer the ammonia solution containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the CPG with nuclease-free water and combine the wash with the ammonia solution.
-
Dry the oligonucleotide solution using a vacuum concentrator. The resulting pellet is ready for purification (e.g., HPLC or PAGE).
Protocol 3: Two-Step Deprotection of an RNA Oligonucleotide (TOM-Protected)
Objective: To perform the final deprotection of an RNA oligonucleotide synthesized using 2'-O-TOM protecting groups.
Procedure: Step 1: Base and Phosphate Deprotection
-
Treat the CPG-bound oligonucleotide with a solution of 10 M methylamine in 50% ethanol.[22] This step cleaves the oligo from the support and removes the N-acetyl nucleobase protecting groups and the cyanoethyl phosphate protecting groups.[22]
Step 2: 2'-O-TOM Group Removal
-
After removal of the methylamine solution, treat the oligonucleotide with 1 M tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF).[22] This specifically removes the 2'-O-TOM silyl ether groups.[22]
-
After the reaction is complete, the crude RNA is worked up via size-exclusion chromatography and is ready for final purification by HPLC or PAGE.[22]
Conclusion
The selection of a protecting group strategy is a critical decision in the synthesis of nucleosides and oligonucleotides, with profound impacts on yield, purity, and the feasibility of incorporating sensitive modifications. The DMT group remains the unparalleled choice for 5'-OH protection due to its ideal lability and utility in monitoring synthesis efficiency. For nucleobases, the choice is dictated by the final product; robust acyl groups like Bz and iBu are suitable for standard DNA, while more labile groups like Pac and Ac are essential for modified oligos and rapid deprotection schemes. In the complex world of RNA synthesis, the 2'-O-TOM group presents a clear advantage over TBDMS for the preparation of long, high-purity sequences.
By understanding the chemical principles and performance differences outlined in this guide, researchers can make informed decisions, troubleshoot effectively, and ultimately accelerate their research and development goals.
References
- 1. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. benchchem.com [benchchem.com]
- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. glenresearch.com [glenresearch.com]
- 15. glenresearch.com [glenresearch.com]
- 16. blog.biosearchtech.com [blog.biosearchtech.com]
- 17. atdbio.com [atdbio.com]
- 18. glenresearch.com [glenresearch.com]
- 19. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Comparative Cytotoxicity Studies in Cancer Cell Lines
In the landscape of cancer research and drug development, comparative cytotoxicity studies serve as a foundational pillar for evaluating the therapeutic potential of novel compounds. This guide provides an in-depth, technically-focused overview for researchers, scientists, and drug development professionals on designing, executing, and interpreting these critical in vitro experiments. By moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating study design.
The Rationale: Why Comparative Cytotoxicity Matters
The primary goal of a comparative cytotoxicity study is to determine the concentration at which a substance can inhibit the growth of or kill cancer cells by 50% (IC50)[1][2]. This metric is a crucial indicator of a compound's potency[2]. By testing a compound across a panel of different cancer cell lines, researchers can begin to understand its spectrum of activity, potential selectivity, and glean early insights into its mechanism of action. A lower IC50 value signifies higher cytotoxicity, meaning a smaller amount of the compound is needed to achieve a 50% inhibition of cell growth[1]. These studies are instrumental in the early phases of drug discovery for screening large libraries of compounds and identifying promising candidates for further development[3][4].
However, the term "cytotoxicity" can encompass different cellular fates, including necrosis (uncontrolled cell death), apoptosis (programmed cell death), and cytostasis (inhibition of cell proliferation)[3][5]. Therefore, a comprehensive study often employs multiple assays to dissect the specific cellular response to a cytotoxic agent.
Strategic Selection of Cancer Cell Lines: Building a Relevant Model
The choice of cancer cell lines is a critical decision that profoundly influences the translational relevance of the study. A well-selected panel should reflect the heterogeneity of the cancer type being investigated[6].
Key Considerations for Cell Line Selection:
-
Tissue of Origin: The cell lines should be derived from the cancer type of interest. For example, when studying a potential treatment for breast cancer, a panel might include cell lines representing different molecular subtypes, such as MCF-7 (estrogen receptor-positive), SK-BR-3 (HER2-positive), and MDA-MB-231 (triple-negative)[7][8].
-
Genetic Background: Cancer is a disease of genomic alterations. Whenever possible, select cell lines with known mutations in key oncogenes and tumor suppressor genes (e.g., KRAS, PIK3CA, TP53)[6]. This allows for the investigation of potential correlations between specific genetic markers and drug sensitivity.
-
Growth Characteristics: Consider the doubling time and growth characteristics of the cell lines. Some cell lines grow as adherent monolayers, while others grow in suspension. The chosen assay must be compatible with these characteristics.
-
Inclusion of Normal Cell Lines: To assess the selectivity of a compound, it is crucial to include non-cancerous cell lines as controls[8][9]. Ideally, these should be from the same tissue of origin as the cancer cell lines. This helps to determine if the compound has a therapeutic window, meaning it is more toxic to cancer cells than to normal cells.
Commonly Used Cancer Cell Lines for Cytotoxicity Studies:
| Cancer Type | Representative Cell Lines |
| Breast Cancer | MCF-7, MDA-MB-231, SK-BR-3, T47D, BT-474[7] |
| Lung Cancer | A549, H1299, H460 |
| Colon Cancer | HCT-116, HT-29, SW480[9] |
| Prostate Cancer | PC-3, DU145, LNCaP |
| Leukemia | K562, HL-60, Jurkat[10] |
| Liver Cancer | HepG2[9] |
Choosing the Right Tools: A Comparative Look at Cytotoxicity Assays
No single assay can provide a complete picture of a compound's cytotoxic effects[11]. Therefore, employing a combination of assays that measure different cellular parameters is considered best practice.
dot
Caption: Workflow for selecting cytotoxicity assays.
Metabolic Assays: Gauging Cellular Health
These assays measure the metabolic activity of cells, which is often correlated with cell viability.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay where mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product[12][13]. The intensity of the purple color is proportional to the number of viable cells[13].
-
XTT and MTS Assays: These are second-generation tetrazolium salt-based assays that produce a water-soluble formazan product, simplifying the protocol by eliminating the need for a solubilization step.
-
Resazurin (AlamarBlue) Assay: This is a fluorometric or colorimetric assay where viable cells reduce the blue resazurin to the pink and highly fluorescent resorufin.
Causality Behind Choice: Metabolic assays are excellent for high-throughput screening due to their simplicity and cost-effectiveness. However, it's important to remember that they measure metabolic activity, not necessarily cell number. Compounds that affect mitochondrial function can interfere with these assays, leading to misleading results[14].
Membrane Integrity Assays: Detecting Cell Death
These assays quantify the number of dead cells by measuring the integrity of the plasma membrane.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane[15][16]. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Trypan Blue Exclusion Assay: This is a simple and rapid method where the dye is excluded by live cells with intact membranes but penetrates and stains dead cells blue[17].
Causality Behind Choice: Membrane integrity assays provide a direct measure of cell death, specifically necrosis. They are often used in conjunction with metabolic assays to confirm that a decrease in metabolic activity is due to cell death and not just a reduction in proliferation[17].
Apoptosis Assays: Unraveling Programmed Cell Death
If the initial screening suggests that the compound induces cell death, it is important to determine the mechanism. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs[3].
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Assays are available to measure the activity of specific caspases, such as caspase-3 and caspase-7 (executioner caspases), to confirm that apoptosis is occurring[18].
-
Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane[19]. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye to detect apoptotic cells[18].
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis[20].
Causality Behind Choice: Apoptosis assays provide mechanistic insights into how a compound is killing cancer cells. This information is valuable for lead optimization and for understanding potential mechanisms of resistance.
Experimental Protocols: A Step-by-Step Guide
MTT Assay Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2)[21].
-
Compound Treatment: The following day, remove the old media and add fresh media containing serial dilutions of the test compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C[22].
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader[13]. A reference wavelength of 630 nm can be used to subtract background absorbance[13].
dot
References
- 1. Cytotoxicity activity (IC50): Significance and symbolism [wisdomlib.org]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. opentrons.com [opentrons.com]
- 5. Cytotoxicity | PPTX [slideshare.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AddexBio Service - CancerCellLineScreening [addexbio.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. noblelifesci.com [noblelifesci.com]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 16. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. atcc.org [atcc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-exofuranoyl)-6-chloropurine
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step framework for the proper disposal of 9-(2,3-Di-O-acetyl-6-O-benzoyl-5-deoxy-D-ribo-exofuranoyl)-6-chloropurine, a complex synthetic nucleoside analog. Given the limited specific safety data for this compound, this protocol is grounded in the principles of chemical hazard assessment based on its structural motifs, including the 6-chloropurine core, acetyl protecting groups, and a benzoyl ester. Adherence to these procedures is essential for mitigating potential risks and ensuring a safe laboratory environment.
Hazard Assessment and Classification
This compound is a purine nucleoside analog, a class of compounds known for a range of biological activities, including potential antitumor properties that rely on mechanisms like the inhibition of DNA synthesis and induction of apoptosis.[1][2] Due to this potential biological activity, it is prudent to handle this compound and its waste as potentially hazardous.
The primary structural components of concern for disposal are:
-
6-Chloropurine: Chlorinated purines are synthetic intermediates and should be considered hazardous until comprehensive toxicological data is available.[3] Materials like 2-amino-6-chloropurine are handled with care, with spills being collected in sealed containers for disposal.[4]
-
Benzoyl Group: This functional group is derived from benzoic acid and, in a broader context, is related to reactive compounds like benzoyl chloride. Benzoyl chloride is known to react violently with water and bases and is classified as a hazardous waste.[5][6] While the benzoyl ester in the target molecule is less reactive than an acyl chloride, the potential for reaction, particularly during degradation or in the presence of certain waste streams, should not be overlooked.
Based on this analysis, all waste containing this compound should be managed as hazardous chemical waste.
Personal Protective Equipment (PPE)
Prior to handling the compound or its waste, appropriate personal protective equipment must be worn. All handling and disposal procedures should be conducted within a certified chemical fume hood.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes of the chemical or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the potentially hazardous compound.[7] |
| Body Protection | A chemical-resistant lab coat | Protects against contamination of personal clothing. |
An emergency eyewash station and safety shower must be readily accessible.[6]
Waste Segregation and Container Management
Proper segregation of chemical waste is critical to prevent dangerous reactions within waste containers.[8]
-
Solid Waste: Collect solid this compound, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper), and any spill cleanup materials in a designated, compatible solid waste container.[9] This container should be a sturdy, leak-proof pail lined with a clear plastic bag.[10]
-
Liquid Waste: Collect solutions containing the compound in a separate, leak-proof liquid waste container. Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[9]
-
Container Labeling: Immediately label all waste containers with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[11] The label must include:
-
The full chemical name: "this compound"
-
The accumulation start date.
-
The name of the Principal Investigator (PI) and the laboratory location.
-
An indication of the hazards (e.g., "Potentially Toxic," "Handle with Care").
-
-
Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible chemicals.[10] The SAA should have secondary containment.[8]
Disposal Procedures
The primary method for disposal is collection by a licensed hazardous waste management company. For trace amounts or residual contamination, a chemical neutralization (quenching) step can be considered to reduce the reactivity of the compound before collection.
Caption: Decision workflow for the disposal of this compound waste.
-
Segregate Waste: As described in Section 3, collect solid and liquid waste in separate, dedicated, and compatible containers.
-
Label Containers: Affix a completed hazardous waste label to each container immediately upon starting waste accumulation.
-
Secure and Store: Tightly seal the containers when not in use and store them in your lab's designated SAA.[8]
-
Schedule Pickup: Arrange for waste collection with your institution's EHS department once the container is full or according to your facility's specific timelines.[10]
This procedure aims to hydrolyze the ester groups (acetyl and benzoyl), rendering the molecule less complex and potentially less biologically active. This should only be performed by trained personnel in a chemical fume hood.
Caution: This reaction can be exothermic.
-
Prepare a Basic Solution: In a suitable flask equipped with a magnetic stirrer, prepare a 1 M solution of sodium hydroxide or sodium carbonate in water. Place the flask in an ice bath to control the temperature.
-
Slow Addition: Very slowly, add the waste solution containing trace amounts of this compound to the stirring, cold basic solution. The slow rate of addition is crucial to manage any heat generation.[12]
-
Stir and Monitor: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours to ensure complete hydrolysis.
-
pH Confirmation: Check the pH of the solution to ensure it remains basic (pH > 8). If necessary, add more of the basic solution.[12]
-
Waste Collection: Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container for aqueous chemical waste.[12]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or earth.[5] For solid spills, carefully sweep up the material, avoiding dust generation.[13]
-
Collect Waste: Place all contaminated absorbent and cleaning materials into a sealed, properly labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
Conclusion
The responsible disposal of this compound requires a cautious and systematic approach. By treating this compound as a hazardous substance, adhering to strict PPE and waste segregation protocols, and following established procedures for collection and disposal, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and regulations.
References
- 1. This compound | BIO Pharma Production [biopharmaproduction.com]
- 2. 9-(2'-O-Acetyl-5'-O-benzoyl-3'-deoxy-beta-D-ribofuranosyl)-6-chloropurine | SynGen Inc [syngeninc.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. nj.gov [nj.gov]
- 6. synquestlabs.com [synquestlabs.com]
- 7. echemi.com [echemi.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. benchchem.com [benchchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. nswai.org [nswai.org]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
